Catechin Pentaacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWAYNSDFXIPL-LOSJGSFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Catechin Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechin (B1668976) Pentaacetate is an acetylated derivative of catechin, a flavonoid renowned for its diverse pharmacological activities. As a more lipophilic precursor, Catechin Pentaacetate is understood to function primarily as a prodrug, undergoing hydrolysis by cellular esterases to release its active form, catechin. This guide provides an in-depth exploration of the core mechanisms of action of the resultant catechin, focusing on its anti-inflammatory, antioxidant, and anti-cancer properties. The information presented herein is intended to support further research and drug development efforts.
Core Mechanism: Hydrolysis of this compound
This compound is designed for enhanced bioavailability compared to its parent compound, catechin. Upon administration, it is readily hydrolyzed by enzymes such as porcine liver esterase. This enzymatic action regioselectively cleaves the acetyl groups, yielding various tetra- and mono-acetylated intermediates and ultimately releasing catechin. The biological activities attributed to this compound are therefore predominantly those of catechin.
Anti-inflammatory Mechanism of Action
Catechin exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Under normal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as those from Toll-like receptor 4 (TLR4), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including cytokines like IL-6 and TNF-α, and enzymes such as COX-2.
Catechin has been shown to intervene at multiple points in this pathway. It can suppress the expression of TLR4 and inhibit the phosphorylation and degradation of IκBα. By preventing IκBα degradation, catechin ensures that NF-κB remains inactive in the cytoplasm, thereby downregulating the expression of inflammatory mediators.[1][2]
Figure 1: Catechin inhibits the NF-κB signaling pathway at multiple points.
Quantitative Data: Anti-inflammatory Activity of Catechin
| Compound | Target | Cell Line | Concentration | Effect | Reference |
| Catechin | NF-κB Activation | Jurkat T cells | 1.7-17.2 µM | Inhibition of PMA-induced NF-κB activation | [3] |
| EGCG | IL-6 Production | Human RASFs | 5-20 µM | 59% inhibition | [4] |
| EGCG | IL-8 Production | Human RASFs | 5-20 µM | 57% inhibition | [4] |
| EGC | IL-6 Production | Human RASFs | 5-20 µM | 48% inhibition | [4] |
| Catechin Mix | TLR4 Expression | Human Neutrophils | 1.4-30 µM | Suppression of protein expression | [2] |
| Catechin Mix | NF-κB p65 | Human Neutrophils | 1.4-30 µM | Suppression of protein expression | [2] |
Antioxidant Mechanism of Action
Catechin's antioxidant activity is multifaceted, involving both direct radical scavenging and the modulation of endogenous antioxidant systems.
Direct Antioxidant Activity
The chemical structure of catechin, with its multiple hydroxyl groups, allows it to directly donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. It also possesses metal-chelating properties, which prevent the generation of free radicals via Fenton-like reactions.
Indirect Antioxidant Activity via Nrf2 Pathway
A key indirect antioxidant mechanism of catechin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.
Oxidative stress or the presence of electrophilic compounds like catechin can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes. This leads to the increased expression of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.[5]
Figure 2: Catechin activates the Nrf2 antioxidant response pathway.
Quantitative Data: Antioxidant Activity of Catechins
| Assay | Catechin Type | IC50 (µM) | Reference |
| DPPH Radical Scavenging | (+)-Catechin | ~15 | [6] |
| DPPH Radical Scavenging | (-)-Epicatechin | ~12 | [6] |
| DPPH Radical Scavenging | (-)-Epigallocatechin | ~7 | [6] |
| DPPH Radical Scavenging | (-)-Epicatechin gallate | ~5 | [6] |
| DPPH Radical Scavenging | (-)-Epigallocatechin gallate | ~4 | [6] |
Anti-Cancer Mechanism of Action
Catechin exhibits anti-cancer properties through the induction of apoptosis, cell cycle arrest, and the inhibition of pro-survival signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Induction of Apoptosis
Catechin can induce apoptosis, or programmed cell death, in cancer cells through both the intrinsic and extrinsic pathways. It has been shown to modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-xL and increasing the expression of pro-apoptotic proteins. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.
Cell Cycle Arrest
Catechin can also halt the proliferation of cancer cells by inducing cell cycle arrest. It has been observed to increase the expression of cell cycle inhibitors like p21 and p27, and decrease the expression of cyclins and cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression. For instance, in breast cancer cells, catechin has been shown to cause G2/M phase arrest by inhibiting the phosphorylation of cdc2 and reducing the expression of cyclin B1.[7]
Inhibition of MAPK Signaling
The MAPK signaling pathways, including the ERK, JNK, and p38 pathways, are often dysregulated in cancer and play a crucial role in cell proliferation, survival, and differentiation. Catechin has been shown to modulate these pathways. For example, in some cancer cell lines, catechin can inhibit the phosphorylation of ERK, a key mediator of cell proliferation. Conversely, it can activate the stress-activated JNK and p38 pathways, which can lead to the induction of apoptosis.[7][8]
Figure 3: Catechin modulates MAPK signaling to inhibit proliferation and induce apoptosis.
Quantitative Data: Anti-Cancer Activity of Catechin
| Compound | Cell Line | Assay | IC50 | Reference |
| GCG | T47D (Breast Cancer) | Cytotoxicity (48h) | 23.66 µM | [9] |
| EGCG | A549 (Lung Cancer) | Cell Viability (MTT) | 36.0 µM | [10] |
| Catechin Isolate | HeLa (Cervical Cancer) | Cytotoxicity | 22.91 µg/ml | [11] |
| Catechin Extract | K562 (Leukemia) | Cell Viability (MTT) | 137.8 µg/mL | [12] |
| Catechin Extract | HepG2 (Liver Cancer) | Cell Viability (MTT) | 181.1 µg/mL | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of catechin on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, T47D)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Catechin stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of catechin in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the catechin dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression changes in cells treated with catechin.
Materials:
-
Catechin-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
NF-κB Luciferase Reporter Assay
This protocol provides a framework for measuring the effect of catechin on NF-κB transcriptional activity.
Materials:
-
Cells transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Catechin stock solution
-
NF-κB activator (e.g., TNF-α)
-
96-well white, opaque plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of catechin for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α). Include unstimulated and vehicle controls.
-
Incubate for an appropriate time (e.g., 6-8 hours).
-
Lyse the cells according to the reporter assay kit instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
Conclusion
This compound serves as an effective prodrug, delivering its active metabolite, catechin, which exhibits potent anti-inflammatory, antioxidant, and anti-cancer activities. The mechanisms underlying these effects are complex and involve the modulation of key signaling pathways such as NF-κB, Nrf2, and MAPKs. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to fully elucidate the pharmacokinetics of this compound and its metabolites in vivo and to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Green tea catechins alone or in combination alter functional parameters of human neutrophils via suppressing the activation of TLR-4/NFκB p65 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 4. Molecular insights into the differences in anti-inflammatory activities of green tea catechins on IL-1β signaling in rheumatoid arthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the role of the Nrf2 signaling pathway in green tea catechin applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of cell growth inhibitory effects of catechin through MAPK in human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epigallocathechin-3 Gallate Selectively Inhibits the PDGF-BB–induced Intracellular Signaling Transduction Pathway in Vascular Smooth Muscle Cells and Inhibits Transformation of sis-transfected NIH 3T3 Fibroblasts and Human Glioblastoma Cells (A172) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejmoams.com [ejmoams.com]
- 10. Green tea catechin, epigallocatechin-3-gallate, attenuates the cell viability of human non-small-cell lung cancer A549 cells via reducing Bcl-xL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oamjms.eu [oamjms.eu]
- 12. Evaluation of the Anti Inflammatory and Anticancer Activities of Catechins Extracted from Green Tea (Camellia Sinensis) in Some Cancer Cell Lines [repository.vlu.edu.vn:443]
Synthesis and Characterization of (+)-Catechin Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (+)-Catechin Pentaacetate. This derivative of the naturally occurring flavonoid (+)-catechin is of significant interest in medicinal chemistry and drug development due to its modified physicochemical properties, which can influence its bioavailability and biological activity. This document outlines a detailed experimental protocol for its synthesis via acetylation, along with a thorough description of the analytical techniques used for its characterization.
Synthesis of (+)-Catechin Pentaacetate
The synthesis of (+)-Catechin Pentaacetate is achieved through the peracetylation of (+)-catechin. This reaction involves the esterification of all five hydroxyl groups of the (+)-catechin molecule with acetyl groups. A common and effective method utilizes acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as a catalyst and solvent.
Experimental Protocol: Acetylation of (+)-Catechin
This protocol is a standard procedure for the O-acetylation of polyphenols.
Materials:
-
(+)-Catechin
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (B1210297) (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (+)-catechin (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of catechin) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C using an ice bath.
-
Acetylation: Slowly add acetic anhydride (a slight excess for each hydroxyl group, typically 5.5-6.0 equivalents) to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the (+)-catechin spot and the appearance of a new, less polar spot for the pentaacetate product.
-
Quenching: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of methanol.
-
Work-up:
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl to remove residual pyridine, followed by water, saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude (+)-catechin pentaacetate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.[1]
Characterization of (+)-Catechin Pentaacetate
Thorough characterization is essential to confirm the identity and purity of the synthesized (+)-Catechin Pentaacetate. The following section details the key analytical techniques and expected results.
Physical Properties
The physical properties of (+)-Catechin Pentaacetate are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₂₄O₁₁ |
| Molecular Weight | 500.45 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | Data not consistently available in searched literature. |
| Specific Rotation ([α]D) | Data not consistently available in searched literature. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of the synthesized compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹³C NMR Spectroscopy: The carbon signals for (+)-Catechin Pentaacetate are expected as follows:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~168-171 |
| Aromatic/Olefinic (C=C) | ~100-155 |
| Aliphatic (C-O, C-C) | ~20-80 |
| Methyl (CH₃) | ~20-22 |
Note: Specific chemical shifts can vary depending on the solvent used for analysis.
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | ~1735-1750 |
| C-O (ester) | ~1000-1300 |
| C=C (aromatic) | ~1450-1600 |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI-MS): Expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 501.1 or the sodium adduct [M+Na]⁺ at m/z 523.1.[2]
-
Fragmentation Pattern: The fragmentation of the parent ion can provide structural information. Common losses would include ketene (B1206846) (CH₂CO, 42 Da) and acetic acid (CH₃COOH, 60 Da) from the acetate groups.
Experimental Protocols for Characterization
NMR Spectroscopy:
-
Dissolve a small amount of the purified (+)-Catechin Pentaacetate in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the data to determine chemical shifts, coupling constants, and integration values.
IR Spectroscopy:
-
Prepare a sample of the purified compound as a KBr pellet or a thin film.
-
Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into the mass spectrometer using an ESI source.
-
Acquire the mass spectrum in positive ion mode.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of (+)-Catechin Pentaacetate. The provided experimental protocols and expected analytical data will be a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and drug development. The successful synthesis and thorough characterization of this compound are critical first steps in exploring its potential as a therapeutic agent.
References
The Prodrug Approach: In Vivo Pharmacokinetics and Metabolism of Catechin Pentaacetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Catechins, a class of flavonoids abundant in sources like tea, exhibit a wide range of promising pharmacological activities. However, their therapeutic potential is often hindered by poor oral bioavailability due to low stability in the gastrointestinal tract and extensive first-pass metabolism. To overcome these limitations, a prodrug strategy involving the peracetylation of catechins has been explored. This technical guide focuses on the in vivo pharmacokinetics and metabolism of catechin (B1668976) pentaacetate, a prodrug of catechin designed to enhance its systemic exposure and therapeutic efficacy. We will delve into the available quantitative data, detailed experimental methodologies, and the metabolic pathways involved in its bioactivation.
Pharmacokinetic Profile
While direct in vivo pharmacokinetic studies on catechin pentaacetate are limited, research on a closely related compound, peracetylated (-)-epigallocatechin-3-gallate (AcEGCG), provides valuable insights into the expected pharmacokinetic behavior of acetylated catechins. A key study in mice demonstrated that the administration of AcEGCG resulted in a significantly higher systemic exposure to the active metabolite, EGCG, compared to the administration of EGCG itself.
Table 1: Pharmacokinetic Parameters of Total EGCG in Mice Following Oral Administration of AcEGCG vs. EGCG
| Parameter | Administration of EGCG | Administration of AcEGCG | Fold Increase |
| Plasma | |||
| AUC₀→∞ (µg/mL·min) | 194.6 | 465.0 | 2.4 |
| t½ (min) | 200.3 | 441.0 | 2.2 |
| Small Intestine | |||
| AUC₀→∞ (µg/g·min) | 2,388 | 6,696 | 2.8 |
| t½ (min) | 135.6 | 585.1 | 4.3 |
| Colon | |||
| AUC₀→∞ (µg/g·min) | 2,427 | 5,851 | 2.4 |
| t½ (min) | 129.5 | 774.2 | 6.0 |
Data sourced from a study on peracetylated EGCG, a related acetylated catechin, and is presented as a proxy for the expected behavior of this compound.
Metabolism of this compound
This compound is designed as a prodrug that remains intact until it is absorbed and subsequently hydrolyzed by esterases to release the active catechin molecule. This metabolic activation is a critical step in its mechanism of action.
Metabolic Pathway
The primary metabolic pathway of this compound involves the enzymatic hydrolysis of its five acetate (B1210297) groups by non-specific esterases present in various tissues, including the liver and intestinal mucosa. This process regenerates the parent catechin, which can then exert its biological effects or undergo further phase II metabolism (glucuronidation and sulfation).
Experimental Protocols
The following sections detail the methodologies employed in preclinical studies of acetylated catechins, providing a framework for designing and conducting similar in vivo pharmacokinetic and metabolism experiments for this compound.
In Vivo Pharmacokinetic Study in Mice
This protocol is based on a study investigating the bioavailability of peracetylated EGCG.
-
Animal Model: Male CF-1 mice are used.
-
Dosing:
-
A suspension of the acetylated catechin (e.g., AcEGCG) is prepared in a vehicle of 0.5% carboxymethylcellulose.
-
Mice are administered a single oral gavage dose of the compound.
-
-
Sample Collection:
-
Blood samples are collected via cardiac puncture at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes).
-
Tissues such as the small intestine and colon are also collected at the same time points.
-
Plasma is separated by centrifugation.
-
-
Sample Preparation:
-
For analysis of total catechin (free and conjugated), plasma and tissue homogenate samples are incubated with β-glucuronidase and sulfatase to hydrolyze the conjugates.
-
The samples are then subjected to solid-phase extraction for purification.
-
-
Analytical Method:
-
Concentrations of the parent catechin in the processed samples are determined using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Area Under the Curve (AUC), elimination half-life (t½), and maximum concentration (Cmax) are calculated from the plasma and tissue concentration-time data using non-compartmental analysis.
-
In Vitro Hydrolysis Assay
This protocol describes a method to assess the conversion of this compound to catechin by esterases.
-
Enzyme Source: Porcine liver esterase is a commercially available enzyme that can be used.
-
Reaction Mixture:
-
A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile).
-
The reaction is initiated by adding the porcine liver esterase solution in a phosphate (B84403) buffer (pH 7.0).
-
-
Incubation: The reaction mixture is incubated at 37°C with shaking.
-
Time-Course Analysis: Aliquots of the reaction mixture are taken at different time points.
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The samples are analyzed by HPLC to monitor the decrease in the this compound peak and the appearance and increase of the catechin peak and its partially acetylated intermediates.
Conclusion
The use of this compound as a prodrug represents a promising strategy to enhance the oral bioavailability of catechin. The available data on the closely related compound, peracetylated EGCG, strongly suggests that this approach can lead to increased systemic exposure and prolonged half-life of the active catechin molecule. The in vivo conversion of this compound is expected to be mediated by ubiquitous esterases, leading to the release of catechin. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the pharmacokinetic and metabolic profile of this compound and to unlock its full therapeutic potential. Further studies are warranted to establish the specific pharmacokinetic parameters of this compound and to fully elucidate its metabolic fate in vivo.
The Structure-Activity Relationship of Catechin Pentaacetate: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Catechin (B1668976) Derivative with Modulated Bioactivity
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of catechin pentaacetate, a derivative of the naturally occurring flavonoid, catechin. While direct research on this compound is limited, this document extrapolates its potential biological activities based on the extensive body of knowledge surrounding its parent compound and other catechin derivatives. This paper will be a valuable resource for researchers, scientists, and drug development professionals by detailing its inferred bioactivities, relevant experimental protocols, and associated signaling pathways.
Introduction to Catechin and the Significance of Acetylation
Catechins are a class of polyphenolic compounds abundant in sources like tea, cocoa, and various fruits.[1] They are renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4] The core structure of catechin features a benzopyran scaffold with two hydroxylated phenyl rings (A and B rings) and a dihydropyran heterocycle (C ring). The number and arrangement of hydroxyl (-OH) groups are paramount to their biological functions.[5]
Acetylation, the process of introducing an acetyl functional group, is a common chemical modification in drug development to alter a compound's physicochemical properties. In the case of this compound, the five hydroxyl groups of the parent catechin molecule are converted to acetate (B1210297) esters. This modification is expected to significantly impact its solubility, stability, and bioavailability, thereby modulating its biological activity. While catechin itself has demonstrated various therapeutic potentials, its clinical application can be hindered by factors like poor stability and low bioavailability.[6][7] this compound is a precursor for the production of (+) catechin and has been noted to inhibit cyclooxygenase-1 (COX-1) with an IC50 of 1.4 μM.[8]
Structure-Activity Relationship (SAR) Studies
The biological activity of catechins is intricately linked to their chemical structure. The antioxidant and radical-scavenging properties are largely attributed to the hydroxyl groups, particularly the catechol (ortho-dihydroxy) group on the B-ring.[5][9] The presence of a galloyl moiety at the 3-position of the C-ring, as seen in derivatives like epigallocatechin gallate (EGCG), often enhances anticancer and other biological activities.[10][11]
The acetylation of all five hydroxyl groups in this compound would logically lead to a decrease in its direct antioxidant capacity, as the hydrogen-donating ability of the hydroxyl groups is masked. However, this modification could enhance its lipophilicity, potentially leading to improved cell membrane permeability and oral bioavailability. It is plausible that once inside the cell, this compound may be hydrolyzed by intracellular esterases, releasing the active catechin molecule. This would classify this compound as a prodrug of catechin.
Quantitative Data on Catechin Derivatives
To provide a comparative context for the potential activity of this compound, the following tables summarize quantitative data for various catechin derivatives from the literature.
Table 1: Antioxidant Activity of Catechin Derivatives
| Compound | Assay | IC50 / Activity | Reference |
| (+)-Catechin | DPPH | IC50: 3.4 µM (in acetone) | [12] |
| (-)-Epicatechin | DPPH | IC50: >300 µM | [13] |
| (-)-Epigallocatechin (EGC) | DPPH | - | [14] |
| (-)-Epicatechin gallate (ECG) | DPPH | - | [14] |
| (-)-Epigallocatechin gallate (EGCG) | DPPH | Strongest scavenging ability | [14][15] |
| 3'-O-methyl catechin | FRAP & ABTS | High antioxidant activity at pH 7.4 | [9] |
| 4'-O-methyl catechin | FRAP & ABTS | Decreased antioxidant activity | [9] |
| Catechin derivative 2 | Antioxidant Assay | IC50: 136.637 μM | [16] |
| Methylated catechin derivatives | Antioxidant Assay | Weak activity | [16] |
Table 2: Enzyme Inhibitory Activity of Catechin Derivatives
| Compound | Enzyme | IC50 / Inhibition | Reference |
| (+)-Catechin Pentaacetate | Cyclooxygenase-1 (COX-1) | IC50: 1.4 μM | [8] |
| (-)-Epigallocatechin gallate (EGCG) | Catalase | IC50: 54.5 µM (in K562 cells) | [10] |
| (-)-Epigallocatechin gallate (EGCG) | Pectin (B1162225) Methyl Esterase (PME) | Potent inhibitor | [17] |
| (-)-Epigallocatechin gallate (EGCG) | Arg-gingipain (Rgp) | IC50: 3-5 µM | [13] |
| (-)-Epicatechin gallate (ECG) | Arg-gingipain (Rgp) | IC50: 3-5 µM | [13] |
| (-)-Epigallocatechin (EGC) | Arg-gingipain (Rgp) | IC50: 20 µM | [13] |
| Epigallocatechin | PTP1B Phosphatase | IC50: 103.8 ± 10.1 μM | [18] |
| Catechin gallate | CYP2C9 | Ki: 9.76 ± 0.47μM (non-competitive) | [19] |
| (-)-Epigallocatechin gallate (EGCG) | CYP1A2 | Ki: 14.3 ± 0.09 μM (competitive) | [19] |
Table 3: Anticancer Activity of Catechin and its Derivatives
| Compound | Cell Line | Activity | Reference |
| Catechin | A549 (Lung Carcinoma) | 19.76% inhibition at 600 μmol·L−1 | [20] |
| Catechin conjugated with stearic acid | HL-60 | Strong inhibition of cell growth | [21] |
| Green tea catechin derivatives | Breast cancer cells | Toxic to cancer cells, induced apoptosis | [22] |
Experimental Protocols
The evaluation of this compound's biological activity would involve a series of well-established in vitro and in vivo assays.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical.[15] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation. The reduction in absorbance at a specific wavelength is measured.[9]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9]
Anti-inflammatory Assays
-
Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS in the presence and absence of the test compound. The production of NO, a pro-inflammatory mediator, is quantified using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or animal models can be measured using Enzyme-Linked Immunosorbent Assays (ELISA).
-
Western Blot Analysis for Inflammatory Markers: The expression levels of key inflammatory proteins like COX-2, iNOS, and components of the NF-κB signaling pathway are analyzed by Western blotting.[2]
Anticancer Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Cycle Analysis: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compound. Catechins have been shown to induce cell cycle arrest.[2]
-
Apoptosis Assays: Apoptosis, or programmed cell death, can be detected using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases (key enzymes in the apoptotic cascade).
Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by Catechins
Catechins are known to modulate several key signaling pathways involved in inflammation and cancer.
Caption: Inferred inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated modulation of the MAPK/ERK signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial biological evaluation of this compound.
Caption: Workflow for evaluating the bioactivity of this compound.
Conclusion
This compound represents an interesting synthetic derivative of a highly bioactive natural product. While its direct antioxidant properties are likely diminished due to the acetylation of its hydroxyl groups, this modification may confer advantages in terms of stability and bioavailability, positioning it as a potential prodrug. The anti-inflammatory activity, suggested by its inhibition of COX-1, warrants further investigation. Future research should focus on the in vitro and in vivo hydrolysis of this compound to confirm its conversion to catechin, and on comprehensive studies to elucidate its effects on key signaling pathways involved in disease. The experimental protocols and comparative data presented in this guide provide a solid framework for the continued exploration of this compound as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticarcinogenic potentials of tea catechins [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Testing of Novel Glucosylated Epigallocatechin Gallate (EGCG) Derivatives [mdpi.com]
- 8. (+)-Catechin-pentaacetate | 16198-01-9 [chemicalbook.com]
- 9. Antioxidant evaluation of O-methylated metabolites of catechin, epicatechin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Catalase by Tea Catechins in Free and Cellular State: A Biophysical Approach | PLOS One [journals.plos.org]
- 11. Antibacterial green tea catechins from a molecular perspective: mechanisms of action and structure–activity relationships - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Structure-Antioxidant Activity Relationships of Luteolin and Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of green tea catechins on cysteine proteinases in Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The evaluation of catechins reducing heterocyclic aromatic amine formation: Structure-activity relationship and mechanism speculation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, antioxidant activity, and density functional theory study of catechin derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Inhibition of pectin methyl esterase activity by green tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Green Tea Catechins Induce Inhibition of PTP1B Phosphatase in Breast Cancer Cells with Potent Anti-Cancer Properties: In Vitro Assay, Molecular Docking, and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. View of Inhibitory Effects of Eight Green Tea Catechins on Cytochrome P450 1A2, 2C9, 2D6, and 3A4 Activities [journals.library.ualberta.ca]
- 20. mdpi.com [mdpi.com]
- 21. Catechin conjugated with fatty acid inhibits DNA polymerase and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Toxicity and efficacy of green tea catechin derivative-based micellar nanocomplexes for anticancer protein delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Modulatory Effects of Catechin Pentaacetate on NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that governs a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival. Its dysregulation is implicated in a multitude of pathological conditions, rendering the NF-κB signaling pathway a prime target for therapeutic intervention. Catechins, a class of polyphenolic compounds abundant in green tea, have demonstrated significant anti-inflammatory properties, largely attributed to their ability to modulate NF-κB signaling. This technical guide focuses on the modulatory effects of Catechin (B1668976) Pentaacetate, a synthetic derivative of catechin, on the NF-κB signaling pathway. While direct studies on Catechin Pentaacetate are limited, this document extrapolates from research on structurally related peracetylated catechins and parent catechin compounds to provide a comprehensive overview of its potential mechanisms of action. This guide will delve into the core molecular interactions, present quantitative data from relevant studies, detail key experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.
Introduction to NF-κB Signaling
The NF-κB family of transcription factors, in mammals, comprises five members: RelA (p65), RelB, c-Rel, NF-κB1 (p50/p105), and NF-κB2 (p52/p100). In its inactive state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). The canonical NF-κB activation pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α), lipopolysaccharides (LPS), and growth factors. These stimuli activate the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). Activated IKKβ then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers (most commonly the p50/p65 heterodimer), facilitating their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter regions of target genes, thereby inducing the transcription of a wide range of pro-inflammatory and pro-survival genes.
This compound and its Rationale as an NF-κB Modulator
This compound is a derivative of catechin where the five hydroxyl groups are acetylated. This peracetylation is a common chemical modification aimed at improving the bioavailability and stability of natural polyphenols. The acetyl groups can increase the lipophilicity of the molecule, potentially enhancing its cell membrane permeability and intracellular accumulation. While direct evidence for this compound's effect on NF-κB is scarce, studies on other peracetylated catechins, such as peracetylated (-)-epigallocatechin-3-gallate (AcEGCG), have shown potent anti-inflammatory activities through the suppression of the NF-κB pathway[1]. It is hypothesized that this compound may exert its modulatory effects through similar mechanisms.
Mechanism of NF-κB Modulation by Acetylated Catechins
Based on studies of parent catechins and their acetylated derivatives, the modulation of NF-κB signaling by this compound is likely to occur at multiple levels of the pathway.
Inhibition of IKKβ Activity
A crucial step in the canonical NF-κB pathway is the activation of the IKK complex. Research on various catechins has demonstrated their ability to directly or indirectly inhibit the kinase activity of IKKβ[2][3]. This inhibition prevents the phosphorylation of IκBα, thereby halting the downstream signaling cascade. The proposed mechanisms for IKKβ inhibition by catechins include direct binding to the kinase domain and interference with upstream signaling molecules that activate IKK. It is plausible that this compound shares this inhibitory activity.
Suppression of IκBα Phosphorylation and Degradation
By inhibiting IKKβ, this compound would consequently prevent the phosphorylation of IκBα. This stabilization of IκBα ensures that NF-κB remains sequestered in the cytoplasm, preventing its nuclear translocation and subsequent transcriptional activity. Studies on catechin-7,4′-O-digallate (CDG), another catechin derivative, have shown a dose-dependent reduction in IκBα phosphorylation and degradation in LPS-stimulated macrophages[4].
Inhibition of p65 Nuclear Translocation
The translocation of the active NF-κB p65 subunit from the cytoplasm to the nucleus is a hallmark of NF-κB activation. By preventing the degradation of IκBα, this compound is expected to inhibit the nuclear translocation of p65. This has been observed with other catechin derivatives, where treatment blocked the nuclear accumulation of p65 in stimulated cells[4][5][6].
Direct Interaction with NF-κB Subunits
Some studies suggest that catechins, particularly EGCG, can directly interact with the p65 subunit of NF-κB. This interaction may occur through covalent modification of cysteine residues on p65, which can interfere with its DNA binding ability even after it has translocated to the nucleus[7][8]. This provides an additional layer of inhibition, ensuring that any NF-κB that does reach the nucleus is unable to activate gene transcription.
Quantitative Data on Catechin-Mediated NF-κB Inhibition
| Compound | Assay | Target/Marker | Cell Line/System | IC50/Effective Concentration | Reference |
| Catechin | IKK-β Kinase Assay | IKK-β Activity | In vitro | 2.90 µM | [2] |
| NF-κB Transactivation | NF-κB Activity | In vitro | 4.358 µM | [2] | |
| EGCG | IKK Activity Assay | IKK Activity | IEC-6 cells | >18 µM | [3] |
| NF-κB Activity Assay | p65-NF-κB Activity | MIAPaCa-2 cells | Significant reduction at 60 & 100 µM | [7] | |
| NF-κB Activity Assay | p65-NF-κB Activity | SU.86.86 cells | Significant reduction at 60 & 100 µM | [7] | |
| AcEGCG | Western Blot | PI3K/Akt/NFκB phosphorylation | Mouse colon | Effective in vivo | [1] |
| Epicatechin | EMSA | NF-κB DNA Binding | Jurkat T cells | 65% reduction at 8.6 µM | [9] |
| Catechin | EMSA | NF-κB DNA Binding | Jurkat T cells | 64% reduction at 17.2 µM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the modulation of NF-κB signaling by compounds like this compound.
NF-κB Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
Principle: Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation, NF-κB binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB transcriptional activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization of transfection efficiency.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) to the wells. Include an unstimulated control. Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.
IKKβ Kinase Assay
This in vitro assay directly measures the enzymatic activity of IKKβ.
Principle: Purified, active IKKβ is incubated with a specific substrate (e.g., a peptide containing the IκBα phosphorylation sites) and ATP. The amount of ADP produced, which is directly proportional to the kinase activity, is measured using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, the IKKβ substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a known IKKβ inhibitor (positive control) to the reaction wells.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant IKKβ enzyme.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
Data Analysis: Calculate the percentage of IKKβ inhibition for each concentration of this compound relative to the vehicle control.
Nuclear Extraction and Western Blot for p65
This method is used to determine the extent of NF-κB p65 translocation to the nucleus.
Principle: Cells are treated with the compound of interest and then stimulated to activate NF-κB. The cells are then fractionated to separate the cytoplasmic and nuclear components. The amount of p65 protein in each fraction is quantified by Western blotting.
Protocol:
-
Cell Treatment and Stimulation: Culture cells to 70-80% confluency. Pre-treat with this compound or vehicle for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., TNF-α or LPS) for a short period (e.g., 30-60 minutes).
-
Cell Harvesting: Harvest the cells by scraping and centrifugation.
-
Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow the cells to swell. Lyse the cell membrane using a detergent (e.g., NP-40) and gentle vortexing. Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Extraction: Wash the nuclear pellet with a wash buffer. Resuspend the pellet in a high-salt nuclear extraction buffer and incubate on ice with periodic vortexing to lyse the nuclear membrane. Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear extract.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for NF-κB p65. Use antibodies against cytoplasmic (e.g., β-actin or GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers to verify the purity of the fractions. Visualize the protein bands using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of nuclear to cytoplasmic p65 to determine the extent of translocation.
Visualizations
Signaling Pathway Diagram
Caption: Modulation of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing NF-κB modulation.
Conclusion
This compound, as a lipophilic derivative of catechin, holds significant promise as a modulator of the NF-κB signaling pathway. Based on evidence from related peracetylated catechins and the parent compound, its mechanism of action likely involves the inhibition of IKKβ activity, subsequent suppression of IκBα phosphorylation and degradation, and the prevention of p65 nuclear translocation. Furthermore, direct interaction with NF-κB subunits in the nucleus may provide an additional layer of regulation. The enhanced bioavailability predicted for this compound could translate to greater in vivo efficacy compared to its unmodified counterpart. Further research is warranted to directly investigate the specific molecular interactions and quantitative inhibitory potential of this compound on the NF-κB pathway. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for such investigations, which could ultimately pave the way for the development of novel anti-inflammatory therapeutics.
References
- 1. Peracetylated (-)-epigallocatechin-3-gallate (AcEGCG) potently suppresses dextran sulfate sodium-induced colitis and colon tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Catechin as an IKK-β Inhibitor for the Management of Arthritis: In vitro and In vivo Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The green tea polyphenol (-)-epigallocatechin-3-gallate blocks nuclear factor-kappa B activation by inhibiting I kappa B kinase activity in the intestinal epithelial cell line IEC-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Epicatechin suppresses IL-6, IL-8 and enhances IL-10 production with NF-kappaB nuclear translocation in whole blood stimulated system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,8-Cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tea catechin epigallocatechin gallate inhibits NF-κB-mediated transcriptional activation by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
Catechin Pentaacetate as a Potential Nrf2 Activator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, representing a key therapeutic target for a multitude of diseases underpinned by oxidative stress. Catechins, a class of flavonoids abundant in green tea, have demonstrated the ability to activate the Nrf2 signaling pathway. This technical guide explores the potential of a specific derivative, catechin (B1668976) pentaacetate, as a novel Nrf2 activator. While direct quantitative data for catechin pentaacetate is not yet prevalent in published literature, this document synthesizes the established mechanisms of Nrf2 activation by related catechins and provides a comprehensive framework of experimental protocols to facilitate further investigation. The cytoprotective effects of catechins are largely attributed to their capacity to modulate the Keap1-Nrf2 pathway, leading to the upregulation of a suite of antioxidant and detoxification enzymes. This guide details the core signaling pathway, presents methodologies for quantifying Nrf2 activation, and offers a structured approach for researchers to evaluate the therapeutic potential of this compound.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3] This process maintains low intracellular levels of Nrf2.
Upon exposure to oxidative or electrophilic stress, or by the action of Nrf2 activators, critical cysteine residues on Keap1 are modified.[2][4] This modification leads to a conformational change in the Keap1-Nrf2 complex, inhibiting Nrf2 ubiquitination.[3] Consequently, newly synthesized Nrf2 bypasses degradation and translocates to the nucleus.[1][3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1][3] This binding initiates the transcription of a broad array of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) synthesis.[5][6]
Molecular docking studies have suggested that catechins, such as (+)-catechin, may have a strong binding affinity for Keap1, potentially disrupting the Keap1-Nrf2 interaction and initiating the downstream signaling cascade.[7]
Figure 1: The Keap1-Nrf2 signaling pathway and the putative activation mechanism by this compound.
Quantifying Nrf2 Activation
The activation of the Nrf2 pathway by a test compound like this compound can be quantified through a series of well-established cellular and molecular assays.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols detailed in Section 3. It is important to note that the values for this compound are hypothetical placeholders, as specific experimental data is not yet available in the public domain.
Table 1: ARE-Luciferase Reporter Gene Assay
| Compound | Concentration (µM) | Luciferase Activity (Fold Induction vs. Vehicle) | EC50 (µM) |
| Vehicle (DMSO) | - | 1.0 | - |
| Sulforaphane (Positive Control) | 10 | 8.5 ± 0.7 | 2.5 |
| This compound | 1 | Data to be determined | Data to be determined |
| 5 | Data to be determined | ||
| 10 | Data to be determined | ||
| 25 | Data to be determined |
Table 2: Nrf2 Target Gene Expression by qPCR
| Compound | Concentration (µM) | HO-1 mRNA (Fold Change vs. Vehicle) | NQO1 mRNA (Fold Change vs. Vehicle) | GCLC mRNA (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 | 1.0 | 1.0 |
| Sulforaphane (Positive Control) | 10 | 12.3 ± 1.1 | 9.8 ± 0.9 | 6.2 ± 0.5 |
| This compound | 10 | Data to be determined | Data to be determined | Data to be determined |
| 25 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Nrf2 Nuclear Translocation by Western Blot
| Compound | Concentration (µM) | Nuclear Nrf2 / Lamin B (Densitometry Ratio) | Cytosolic Nrf2 / β-actin (Densitometry Ratio) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| Sulforaphane (Positive Control) | 10 | 5.2 ± 0.4 | 0.6 ± 0.1 |
| This compound | 10 | Data to be determined | Data to be determined |
| 25 | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures found in the literature.
ARE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2.[8][9]
-
Cell Culture and Transfection:
-
HepG2 cells are cultured in a 96-well plate.
-
Cells are transiently transfected with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence upstream of the luciferase gene, along with a Renilla luciferase plasmid for normalization.[10]
-
-
Compound Treatment:
-
After 24 hours, cells are treated with various concentrations of this compound, a vehicle control (e.g., DMSO), and a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
-
Lysis and Luminescence Measurement:
-
Following an 18-24 hour incubation, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[8]
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The fold induction is calculated by dividing the normalized luciferase activity of treated cells by that of the vehicle control.
-
Figure 2: Experimental workflow for the ARE-Luciferase Reporter Gene Assay.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method quantifies the mRNA expression levels of Nrf2 target genes.
-
Cell Culture and Treatment:
-
Cells (e.g., HepG2) are cultured in 6-well plates and treated with this compound for a specified time (e.g., 6-24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is isolated from the cells.
-
cDNA is synthesized from the RNA template using reverse transcriptase.
-
-
qPCR:
-
qPCR is performed using SYBR Green chemistry and primers specific for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
The relative expression of target genes is calculated using the ΔΔCt method.
-
Western Blot for Nrf2 Nuclear Translocation
This technique is used to visualize and quantify the amount of Nrf2 protein that has translocated to the nucleus.
-
Cell Culture and Treatment:
-
Cells are grown to ~80% confluency and then treated with this compound for a shorter duration (e.g., 2-4 hours).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Cells are harvested, and nuclear and cytoplasmic protein fractions are isolated using a commercial kit.
-
-
Protein Quantification and SDS-PAGE:
-
Protein concentration in each fraction is determined.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is probed with a primary antibody against Nrf2.
-
Antibodies against a nuclear marker (e.g., Lamin B) and a cytoplasmic marker (e.g., β-actin) are used as loading controls for their respective fractions.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.[8]
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The level of nuclear Nrf2 is normalized to the nuclear loading control.
-
Figure 3: Experimental workflow for Western Blot analysis of Nrf2 nuclear translocation.
Conclusion and Future Directions
The Keap1-Nrf2 pathway is a critical defense mechanism against oxidative stress and represents a promising target for therapeutic intervention in a wide range of diseases. While various catechins have been shown to activate this pathway, the specific potential of this compound remains to be fully elucidated. The experimental framework provided in this guide offers a robust approach for researchers to systematically investigate the Nrf2-activating properties of this compound. Future studies should focus on generating quantitative, dose-response data using the described assays to determine its potency and efficacy. Furthermore, in vivo studies will be essential to validate its therapeutic potential and to assess its pharmacokinetic and pharmacodynamic properties. A thorough investigation into the structure-activity relationship of acetylated catechins could also provide valuable insights for the design of more potent and specific Nrf2 activators.
References
- 1. Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acetylation of Nrf2 by p300/CBP Augments Promoter-Specific DNA Binding of Nrf2 during the Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (+)-Catechin attenuates CCI-induced neuropathic pain in male rats by promoting the Nrf2 antioxidant pathway to inhibit ROS/TLR4/NF-κB-mediated activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylation-Deacetylation of the Transcription Factor Nrf2 (Nuclear Factor Erythroid 2-related Factor 2) Regulates Its Transcriptional Activity and Nucleocytoplasmic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of Catechin Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a recommended preliminary toxicity screening strategy for Catechin (B1668976) Pentaacetate. Due to the limited availability of direct toxicological data for Catechin Pentaacetate, this guide draws upon existing research on catechin and green tea catechins (GTCs), structurally related compounds. The experimental protocols and data presented herein are based on established methodologies and findings for these parent compounds and serve as a robust framework for initiating a toxicological evaluation of this compound.
Introduction
This compound is a derivative of catechin, a flavonoid abundant in tea, fruits, and chocolate. While catechins are known for their antioxidant properties, a thorough toxicological assessment is crucial for any new derivative being considered for pharmaceutical or nutraceutical applications. This guide outlines a tiered approach to the preliminary toxicity screening of this compound, encompassing cytotoxicity, genotoxicity, and acute oral toxicity studies.
Cytotoxicity Assessment
The initial step in toxicity screening is to evaluate the effect of the compound on cell viability. The MTT assay is a common colorimetric method used to assess cytotoxicity.
Table 1: Cytotoxicity of Catechins in Various Cell Lines
| Compound/Extract | Cell Line | Assay | Endpoint | Result |
| (+)-Catechin | Fibroblasts | MTT | Cytotoxicity | Less cytotoxic than EGCG[1] |
| EGCG | Fibroblasts | MTT | Cytotoxicity | Significantly decreased cell viability at 200 and 400 µM[1] |
| Gallocatechin gallate (GCG) | T47D (breast cancer) | MTS | IC50 | 34.65 µM (24h), 23.66 µM (48h)[2] |
| Catechin Oligomers | T24 (bladder cancer) | - | Cytotoxicity | Reduced cell viability to 66.4% at 9 µM CE after 24h[3] |
| Catechin Hydrate | Human peripheral blood lymphocytes | MTT | Cell Viability | 75.78 ± 6.84% viability at 100 µM after 24h[4] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of 12 mM MTT stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to solubilize the formazan (B1609692) crystals.
-
Absorbance Measurement: Mix thoroughly and incubate at 37°C for 4 hours. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow of the MTT assay for cytotoxicity screening.
Genotoxicity Assessment
Genotoxicity assays are crucial to identify compounds that can cause DNA or chromosomal damage. A standard preliminary screening includes the bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.
Table 2: Genotoxicity Profile of Green Tea Catechins
| Assay | Test System | Metabolic Activation (S9) | Result |
| Ames Test | Salmonella typhimurium | With and Without | Negative[5][6] |
| Chromosomal Aberration | Chinese Hamster Lung (CHL/IU) cells | Not specified | Positive[5] |
| Mouse Lymphoma Assay | L5178Y/tk+/- cells | Not specified | Positive[5] |
| In vivo Micronucleus | Mouse and Rat Bone Marrow | N/A | Negative up to 2000 mg/kg[5][6] |
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
-
Strain Selection: Use standard S. typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) and E. coli WP2 uvrA.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).
-
Plate Incorporation Method:
-
To 2 mL of molten top agar (B569324), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (this compound), and 0.5 mL of S9 mix or buffer.
-
Vortex and pour onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background count.
The in vitro micronucleus assay detects chromosomal damage. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind.
-
Cell Culture: Use a suitable cell line, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells.
-
Treatment: Expose the cells to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Caption: Decision tree for preliminary genotoxicity screening.
Acute and Sub-Acute Oral Toxicity
In vivo studies are necessary to understand the systemic effects of a compound. An acute oral toxicity study provides information on the short-term effects of a single high dose, while a sub-acute study evaluates the effects of repeated doses.
Table 3: Oral Toxicity of Green Tea Catechins (GTCs) in Rodents
| Study Type | Species | Duration | Dosing | Key Findings | NOAEL |
| Acute | Rat | Single dose | Oral | LD50 > 10,000 mg/kg for (+)-Catechin[7] | N/A |
| Sub-acute | Rat | 28 days | Oral gavage | Lower body weight and food consumption at 1000 and 2000 mg/kg/day. No other target organs identified.[8] | 2000 mg/kg/day (systemic toxicity)[8] |
| Sub-chronic | Rat | 90 days | Dietary | Increased liver enzymes and relative liver weights at 5.0% in diet. | 764 mg/kg/day (males), 820 mg/kg/day (females)[9] |
This method is an alternative to the traditional LD50 test and uses fewer animals.
-
Animal Selection: Use a single sex of rodents (usually female rats).
-
Dosing: Dose one animal at a time, starting with a dose just below the estimated LD50.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The test is complete when a specified number of reversals in outcome have occurred. The LD50 is then calculated.
This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.
-
Animal Groups: Use at least three dose groups of this compound and a control group, with an equal number of male and female rodents in each group.
-
Administration: Administer the compound daily by oral gavage for 28 days.
-
Observations:
-
Daily: Clinical signs of toxicity, morbidity, and mortality.
-
Weekly: Body weight and food consumption.
-
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs and examine tissues microscopically.
-
Data Analysis: Analyze the data for dose-related effects and determine the No-Observed-Adverse-Effect-Level (NOAEL).
Some studies on catechins suggest a protective role against oxidative stress-induced apoptosis by inhibiting the phosphorylation of p38 and JNK, which are key components of the MAPK signaling pathway.[1] The relevance of this pathway to this compound toxicity would need to be investigated.
Caption: Inhibition of p38 and JNK pathways by catechin.
Conclusion and Future Directions
This guide outlines a foundational preliminary toxicity screening for this compound, leveraging data from the broader catechin family. The proposed workflow, from in vitro cytotoxicity and genotoxicity to in vivo acute and sub-acute toxicity, provides a systematic approach to identifying potential toxicological liabilities. Positive findings in any of these assays would warrant further, more detailed investigations, such as chronic toxicity, carcinogenicity, and reproductive toxicity studies. It is imperative to conduct these studies specifically on this compound to establish its unique safety profile.
References
- 1. (+)-Catechin protects dermal fibroblasts against oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejmoams.com [ejmoams.com]
- 3. Antioxidant Capacity and Cytotoxic Effects of Catechins and Resveratrol Oligomers Produced by Enzymatic Oxidation against T24 Human Urinary Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxicity studies on green tea catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. 28-Day oral (gavage) toxicity studies of green tea catechins prepared for beverages in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of toxicity of green tea catechins with 90-day dietary administration to F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Catechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechin (B1668976) Pentaacetate is a synthetic derivative of (+)-catechin, a prominent flavan-3-ol (B1228485) found abundantly in natural sources such as tea, cocoa, and various fruits. As an acetylated form of catechin, it exhibits modified physicochemical properties, including increased lipophilicity, which can influence its bioavailability and biological activity. This technical guide provides a comprehensive overview of the core physical and chemical properties of Catechin Pentaacetate, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in modulating key cellular signaling pathways. This document is intended to serve as a vital resource for professionals in research and drug development.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are crucial for its application in experimental and developmental settings. These properties have been compiled from various sources and are summarized below.
| Property | Value | References |
| IUPAC Name | [(2R,3S)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate (B1210297) | [1] |
| Synonyms | (+)-Catechin Pentaacetate, Pentaacetylcatechin | [1][2] |
| Molecular Formula | C₂₅H₂₄O₁₁ | [1] |
| Molecular Weight | 500.45 g/mol | [2] |
| Appearance | White to off-white powder/solid | |
| Melting Point | 130-132 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Purity | Commercially available as ≥97% | |
| Storage | Powder: -20°C; In solvent: -80°C | |
| InChI Key | BKYWAYNSDFXIPL-LOSJGSFVSA-N | [1] |
| SMILES | CC(=O)O[C@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication of research and the development of new applications. This section outlines protocols for the synthesis and characterization of this compound.
Synthesis of this compound
This compound is synthesized by the acetylation of all five hydroxyl groups of (+)-catechin. A standard laboratory procedure is provided below.
Workflow for Synthesis and Purification of this compound
Caption: General workflow for the synthesis and purification of this compound.
Materials:
-
(+)-Catechin hydrate
-
Acetic anhydride (Ac₂O)
-
Dry Pyridine
-
Dry Methanol (MeOH)
-
Toluene
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: Dissolve (+)-catechin (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Acetylation: Cool the solution to 0°C using an ice bath. Add acetic anhydride (a slight excess for each hydroxyl group, e.g., 6-7 equivalents) dropwise to the stirred solution.[3]
-
Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[4]
-
Quenching: Once the reaction is complete, cool the mixture again to 0°C and quench the excess acetic anhydride by slowly adding dry methanol.[3]
-
Work-up: Remove the pyridine by co-evaporation with toluene under reduced pressure.[4] Dilute the remaining residue with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.[5][6]
Characterization Protocols
Melting Point Determination
The melting point is a key indicator of purity. Protocol: A small amount of the finely ground, dried sample is packed into a capillary tube to a height of 2-3 mm. The tube is placed in a melting point apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point.[7][8][9][10][11]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as Chloroform-d (CDCl₃) or Acetone-d₆.[12][13] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS). This analysis confirms the structure and the successful acetylation of all hydroxyl groups.
Mass Spectrometry (MS):
-
LC-MS (Liquid Chromatography-Mass Spectrometry) is used to confirm the molecular weight and purity of the compound. The sample is dissolved in a suitable solvent (e.g., methanol/acetonitrile) and injected into the LC-MS system. Electrospray ionization (ESI) is a common technique, and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+Na]⁺) is determined.[1][14][15][16]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
-
HPLC is used to assess the purity of this compound. A reversed-phase C18 column is typically used.[17][18][19][20][21]
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[17]
-
Detection: A UV detector set at a wavelength around 280 nm is commonly used for detection.[19]
Biological Activity and Signaling Pathways
This compound, as a derivative of catechin, is investigated for a range of biological activities including anti-inflammatory, antioxidant, and anti-cancer effects. Its increased lipophilicity may enhance its ability to cross cell membranes and interact with intracellular targets. The biological effects of catechins are often mediated through the modulation of critical signaling pathways.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Catechins have been shown to inhibit NF-κB activation.[22][23][24][25]
The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of catechins.
Caption: this compound inhibits the NF-κB pathway by preventing IKK activation and blocking NF-κB's DNA binding.
Modulation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a wide array of cytoprotective genes. Catechins are known activators of the Nrf2 pathway, contributing to their antioxidant and neuroprotective effects.[26][27][28][29][30]
The diagram below shows how catechins activate the Nrf2 antioxidant response.
Caption: this compound activates the Nrf2 pathway by promoting Nrf2's release from Keap1, leading to antioxidant gene expression.
Conclusion
This compound is a synthetically accessible derivative of (+)-catechin with distinct physicochemical properties that make it a valuable compound for research and development. Its enhanced lipophilicity compared to the parent compound may offer advantages in terms of cellular uptake and biological activity. The standardized protocols for its synthesis and characterization provided herein, along with an understanding of its modulation of key signaling pathways like NF-κB and Nrf2, equip researchers with the necessary tools to explore its full therapeutic potential. Further investigation into its pharmacokinetics, in vivo efficacy, and safety profile is warranted to advance its development as a potential therapeutic agent.
References
- 1. This compound | C25H24O11 | CID 5315742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-Catechin-pentaacetate | 16198-01-9 [chemicalbook.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Melting Point of Flavonoids by Capillary Method - STEMart [ste-mart.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. davjalandhar.com [davjalandhar.com]
- 11. pennwest.edu [pennwest.edu]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. massbank.eu [massbank.eu]
- 15. massbank.eu [massbank.eu]
- 16. A systematic approach to analyzing catechins and catechin derivatives in Ceylon black tea using liquid chromatography coupled with triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. archives.ijper.org [archives.ijper.org]
- 18. A RP-HPLC method for the determination of tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Determination of catechins in green tea leaves by HPLC compared to spectrophotometry | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. The tea catechin epigallocatechin gallate inhibits NF-κB-mediated transcriptional activation by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Catechin attenuates TNF-α induced inflammatory response via AMPK-SIRT1 pathway in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. New insights into the role of the Nrf2 signaling pathway in green tea catechin applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Modulation of Nrf2/ARE pathway by food polyphenols: a nutritional neuroprotective strategy for cognitive and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. 2024.sci-hub.st [2024.sci-hub.st]
Unveiling the Therapeutic Promise of Catechin Pentaacetate: A Technical Guide to a Novel Bioactive Compound
For Immediate Release
This technical guide provides an in-depth exploration of the novel therapeutic targets of Catechin (B1668976) Pentaacetate, a derivative of the well-studied flavonoid, catechin. This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of polyphenol-based therapeutics. While research on Catechin Pentaacetate is in its nascent stages, this guide extrapolates its potential mechanisms of action and therapeutic targets from the extensive body of evidence available for its parent compound, catechin, and its derivatives.
Introduction to this compound
This compound is a synthetic derivative of (+)-catechin, a natural flavonoid abundant in tea, cocoa, and various fruits. The addition of five acetate (B1210297) groups to the catechin backbone significantly alters its physicochemical properties, potentially enhancing its bioavailability and therapeutic efficacy. As a precursor to (+)-catechin, this compound is positioned as a promising prodrug candidate, designed to release the active catechin molecule following administration.
Initial studies have identified a direct therapeutic target for this compound. It has been shown to be an inhibitor of cyclooxygenase-1 (COX-1), an enzyme involved in inflammation and platelet aggregation, with a reported half-maximal inhibitory concentration (IC50) of 1.4 μM[1]. This finding suggests a potential role for this compound in anti-inflammatory therapies.
Extrapolated Therapeutic Targets and Signaling Pathways
Based on the well-documented bioactivity of its parent compound, catechin, and its extensively studied derivative, epigallocatechin-3-gallate (EGCG), this compound is hypothesized to modulate several key signaling pathways implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Anti-inflammatory and Antioxidant Pathways
Catechins are renowned for their potent antioxidant and anti-inflammatory properties. These effects are primarily mediated through the modulation of the following pathways:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Catechins have been shown to inhibit the activation of NF-κB, a master regulator of inflammation.[2][3] By preventing the degradation of the inhibitory protein IκBα, catechins block the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: Catechins can activate the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. This activation leads to the transcription of antioxidant and detoxification enzymes, bolstering the cell's capacity to neutralize reactive oxygen species (ROS).
Anticancer Pathways
The anticancer effects of catechins are multifaceted, involving the modulation of pathways that control cell proliferation, apoptosis, and angiogenesis.
-
Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Catechins have been demonstrated to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK cascade plays a central role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell growth and differentiation. Catechins can modulate different branches of the MAPK pathway (ERK, JNK, p38) to exert their anticancer effects.
Quantitative Data on Catechin Bioactivity
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of catechin and its derivatives against various cancer cell lines and enzymes. This data provides a quantitative basis for the potential therapeutic efficacy of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (+)-Catechin | A549 | Lung Carcinoma | >100 | [4] |
| (+)-Catechin | MCF-7 | Breast Carcinoma | >100 | [4] |
| (-)-Epigallocatechin-3-gallate (EGCG) | K562 | Chronic Myelogenous Leukemia | 54.5 | [5] |
| Gambier Catechin Isolate | HeLa | Cervical Cancer | 22.91 (µg/mL) | [6] |
| Green Tea Extract | Jurkat | T-cell Leukemia | 205 (µg/mL) | [7] |
| Compound | Enzyme | IC50 (µM) | Reference |
| (+)-Catechin Pentaacetate | Cyclooxygenase-1 (COX-1) | 1.4 | [1] |
| (-)-Epigallocatechin-3-gallate (EGCG) | Cytochrome P450 1A2 | 8.93 | [8][9] |
| (-)-Catechin-3-O-gallate (CG) | Cytochrome P450 2C9 | 7.60 | [8][9] |
Experimental Protocols
This section details common experimental methodologies used to investigate the therapeutic effects of catechins, which are directly applicable to the study of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Western Blot Analysis for NF-κB Activation
This technique is used to quantify the protein levels of key components of the NF-κB signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound with or without an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of IκBα and p65.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate. Densitometry is used to quantify the protein levels relative to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is employed to measure the changes in mRNA levels of target genes following treatment with this compound.
Protocol:
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers for target genes (e.g., TNF-α, IL-6) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.
Conclusion and Future Directions
This compound represents a promising new avenue in the exploration of flavonoid-based therapeutics. While direct evidence of its biological activity is currently limited to its inhibition of COX-1, the extensive research on its parent compound, catechin, provides a strong rationale for its investigation as a modulator of key signaling pathways in inflammation, cancer, and neurodegeneration. The experimental protocols detailed in this guide offer a clear framework for elucidating the specific mechanisms of action of this compound and for validating its therapeutic potential. Future research should focus on in-depth in vitro and in vivo studies to confirm its extrapolated targets and to assess its pharmacokinetic and pharmacodynamic properties.
References
- 1. (+)-Catechin-pentaacetate | 16198-01-9 [chemicalbook.com]
- 2. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activities of green tea catechins along the gut-liver axis in nonalcoholic fatty liver disease: lessons learned from preclinical and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C25H24O11 | CID 5315742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Green Tea Catechins: Nature's Way of Preventing and Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transforming Tea Catechins into Potent Anticancer Compound: Analysis of Three Boronated-PEG Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catechin Mediates Ferroptosis to Exert an Anti-Inflammatory Effect on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory Effects of Eight Green Tea Catechins on Cytochrome P450 1A2, 2C9, 2D6, and 3A4 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Synthesis of Catechin Pentaacetate: An Application Note and Protocol
Abstract
Catechin (B1668976), a flavonoid abundant in tea, fruits, and cocoa, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential is often limited by poor bioavailability. Acetylation of the hydroxyl groups of catechin to produce catechin pentaacetate can enhance its lipophilicity, potentially improving its absorption and efficacy. This application note provides a detailed, high-yield protocol for the synthesis of this compound via a conventional acetylation method. An alternative microwave-assisted synthesis is also described. Furthermore, this document outlines the purification and characterization of the final product and discusses the known biological signaling pathways associated with the parent compound, catechin. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Catechin is a natural polyphenolic compound that has garnered significant interest for its potential health benefits. Its structure features multiple hydroxyl groups that contribute to its antioxidant properties but also to its high polarity, which can hinder its passage through biological membranes. The acetylation of these hydroxyl groups to form this compound is a common strategy to increase the molecule's lipophilicity, which may lead to improved bioavailability.[1] this compound serves as a valuable tool for in vitro and in vivo studies aimed at elucidating the therapeutic potential of catechin derivatives. This document provides detailed protocols for the synthesis, purification, and characterization of this compound, offering researchers a reliable method to obtain this compound in high yield and purity.
Materials and Methods
Synthesis of this compound
Two primary methods for the synthesis of this compound are presented: a conventional method using acetic anhydride (B1165640) and pyridine (B92270), and a rapid microwave-assisted method.
Protocol 1: Conventional Acetylation
This method employs a straightforward base-catalyzed acetylation reaction.
-
Materials:
-
(+)-Catechin (1.0 eq)
-
Acetic Anhydride (10.0 eq)
-
Pyridine (as solvent and catalyst)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve (+)-catechin in pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Protocol 2: Microwave-Assisted Acetylation
This method offers a significant reduction in reaction time.[2]
-
Materials:
-
(+)-Catechin (1.0 g)
-
Acetic Anhydride
-
Triethylamine
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe vessel, combine (+)-catechin, acetic anhydride, and triethylamine.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 15 minutes.[2]
-
After cooling, proceed with the work-up as described in the conventional method (steps 5-8).
-
Purification of this compound
The crude product can be purified by column chromatography.
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting from 10:90 and gradually increasing the polarity to 30:70).
-
Procedure:
-
Prepare a silica gel column in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the ethyl acetate/hexane gradient.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound as a white solid.
-
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule.[3]
-
MS (Mass Spectrometry): Confirms the molecular weight of the compound. The expected mass for the [M+Na]⁺ ion is approximately 523.12 g/mol .[3]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Shows the characteristic functional groups, such as the disappearance of the broad -OH stretch and the appearance of strong C=O ester stretches.
Quantitative Data Summary
| Synthesis Method | Reagents | Reaction Time | Typical Yield (%) | Purity (%) | Reference |
| Conventional Acetylation | Acetic Anhydride, Pyridine | 12-24 hours | 85-95 | >95 (after chromatography) | General Procedure |
| Microwave-Assisted Acetylation | Acetic Anhydride, Triethylamine | 15 minutes | 90-98 | >95 (after chromatography) | [2] |
Note: Yields are indicative and can vary based on reaction scale and purification efficiency.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the synthesis, purification, and characterization of this compound.
Potential Signaling Pathways Modulated by the Parent Compound, Catechin
Disclaimer: The following diagrams illustrate signaling pathways known to be affected by the parent compound, catechin. The specific effects of this compound on these pathways may differ and require further investigation.
Caption: Catechin's potential inhibition of the JAK/STAT signaling pathway.[4]
Caption: Catechin's potential modulation of the PI3K/AKT/mTOR signaling pathway.[4]
Caption: Catechin's potential interference with the Wnt/β-Catenin signaling pathway.[4]
Conclusion
This application note provides robust and detailed protocols for the high-yield synthesis of this compound, a valuable derivative for studying the biological activities of catechins. Both conventional and microwave-assisted methods are presented, offering flexibility in terms of reaction time and equipment availability. The provided purification and characterization guidelines will aid researchers in obtaining a high-purity final product. While the specific biological effects of this compound are still under investigation, understanding the signaling pathways modulated by its parent compound, catechin, provides a strong foundation for future research in drug discovery and development.
References
Application Notes and Protocol for the Quantification of Catechin Pentaacetate by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Catechin Pentaacetate using a High-Performance Liquid Chromatography (HPLC) system with Ultraviolet (UV) detection. This compound, a derivative of the naturally occurring flavonoid catechin, exhibits increased lipophilicity, which may enhance its bioavailability and therapeutic potential. This method is designed to be a robust starting point for researchers engaged in the development, quality control, and pharmacokinetic studies of this compound. The protocol outlines the necessary reagents, sample preparation, chromatographic conditions, and data analysis procedures.
Introduction
Catechins are a class of polyphenolic compounds widely recognized for their antioxidant properties. Chemical modification of these molecules, such as through acetylation, can alter their physicochemical properties. This compound is the peracetylated form of catechin, where all five hydroxyl groups are converted to acetate (B1210297) esters. This modification significantly increases the molecule's hydrophobicity, which can influence its interaction with biological membranes and its metabolic fate.
Accurate and precise quantification of this compound is crucial for its development as a potential therapeutic agent. This application note describes a reversed-phase HPLC-UV method that provides a reliable and efficient means for this purpose.
Experimental
Apparatus and Materials
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
-
This compound reference standard (purity ≥98%).
-
HPLC grade acetonitrile (B52724) and water.
-
Methanol (B129727) (HPLC grade).
Proposed Chromatographic Conditions
Based on the analysis of acetylated flavonoids, the following HPLC conditions are proposed as a starting point. Acetylation increases the lipophilicity of catechin, leading to a longer retention time on a reversed-phase column compared to its parent compound. Therefore, a mobile phase with a higher organic content is anticipated for efficient elution.
| Parameter | Proposed Condition |
| Stationary Phase | C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water |
| B: Acetonitrile | |
| Gradient Elution | 0-5 min: 60% B |
| 5-15 min: 60% to 80% B | |
| 15-20 min: 80% B | |
| 20.1-25 min: 60% B (Column re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Disclaimer: These conditions are a scientifically-derived starting point. Method optimization may be required for specific applications.
Detailed Experimental Protocol
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60% acetonitrile in water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. For a formulated drug product, the following is a general guideline:
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the active compound.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range if necessary.
Method Validation (Representative Data)
The proposed method should be validated according to ICH guidelines. The following tables present hypothetical but realistic data for method validation.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision
| Parameter | % RSD (n=6) |
| Intra-day Precision | < 2.0% |
| Inter-day Precision | < 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 80 | 99.5 | 1.2 |
| 100 | 100.2 | 1.0 |
| 120 | 99.8 | 1.1 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Data Analysis
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solutions using the regression equation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC-UV method.
Caption: Workflow for this compound Quantification.
Conclusion
The HPLC-UV method outlined in this application note provides a robust and reliable framework for the quantification of this compound. The proposed method, utilizing a C18 column with gradient elution and UV detection at 280 nm, is a scientifically sound starting point for researchers. The detailed protocol and representative validation data serve as a comprehensive guide for the implementation of this analytical procedure in a laboratory setting. Further optimization may be necessary to adapt the method for specific sample matrices and analytical requirements.
Application Note: LC-MS/MS Protocol for the Detection of Catechin Pentaacetate Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechin (B1668976), a flavonoid abundant in tea, fruits, and chocolate, is extensively studied for its antioxidant and potential therapeutic properties. To enhance its bioavailability and stability, derivatives such as catechin pentaacetate are synthesized. Understanding the metabolic fate of these derivatives is crucial for drug development and elucidating their mechanisms of action. This document provides a comprehensive LC-MS/MS protocol for the detection and quantification of this compound and its anticipated metabolites in biological matrices. While specific metabolic data for this compound is limited, it is hypothesized that it undergoes deacetylation to catechin, which is then further metabolized through established pathways. This protocol is designed to detect both the parent compound and its likely metabolic products.
Metabolic Pathway of Catechins
Catechins undergo extensive metabolism in the body. The primary metabolic pathways include glucuronidation, sulfation, and methylation of the catechol group.[1] Additionally, the gut microbiome plays a significant role in the degradation of catechins into smaller phenolic compounds. It is anticipated that this compound will first be deacetylated to release catechin, which will then enter these same metabolic pathways. Studies on other acetylated flavonoids have shown that acetylation can lead to higher intracellular concentrations of the parent compound.
Caption: Hypothesized metabolic pathway of this compound.
Experimental Protocol
This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound and its metabolites.
Sample Preparation (Plasma)
A solid-phase extraction (SPE) method is recommended for plasma samples to ensure clean extracts and reduce matrix effects.
-
Pre-treatment: Thaw plasma samples on ice. For every 500 µL of plasma, add 20 µL of 10% ascorbic acid (w/w in water) to prevent oxidation.
-
Internal Standard: Spike the sample with an appropriate internal standard (IS), such as ethyl gallate, to a final concentration of 1 µM.
-
Protein Precipitation: Add 1 mL of acidified acetonitrile (B52724) (0.1% formic acid) to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
The following are recommended starting conditions for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Nebulizer Gas | 50 psi |
| Collision Gas | Nitrogen |
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. The following table provides hypothetical MRM transitions for this compound and its expected metabolites. These transitions should be optimized by infusing individual standards.
Table 3: Hypothetical MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 499.1 | 289.0 | -35 |
| Catechin | 289.0 | 245.0 | -20 |
| Catechin Glucuronide | 465.1 | 289.0 | -25 |
| Catechin Sulfate | 369.0 | 289.0 | -30 |
| Methyl Catechin | 303.1 | 288.0 | -20 |
| Ethyl Gallate (IS) | 197.0 | 169.0 | -15 |
Experimental Workflow
The overall experimental workflow for the analysis of this compound metabolites is depicted below.
Caption: LC-MS/MS experimental workflow for metabolite analysis.
Catechin Signaling Pathways
Catechins are known to modulate a variety of cellular signaling pathways, which are likely responsible for their observed biological effects. These pathways are relevant to researchers in drug development focusing on the therapeutic applications of catechin derivatives.
Caption: Overview of signaling pathways modulated by catechins.
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example of how to present pharmacokinetic data for this compound and its primary metabolite, catechin.
Table 4: Pharmacokinetic Parameters of this compound and Catechin in Plasma (Hypothetical Data)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| This compound | 850 ± 120 | 0.5 ± 0.1 | 1200 ± 250 | 1.2 ± 0.3 |
| Catechin | 450 ± 90 | 2.0 ± 0.5 | 2500 ± 400 | 4.5 ± 0.8 |
Data are presented as mean ± standard deviation (n=6).
Conclusion
This application note provides a detailed protocol for the LC-MS/MS analysis of this compound and its expected metabolites. The provided methodologies for sample preparation, chromatographic separation, and mass spectrometric detection can be adapted and optimized for specific research needs. The included diagrams of the metabolic pathway, experimental workflow, and signaling pathways offer a comprehensive overview for researchers in the field of drug development and natural product chemistry. This protocol serves as a robust starting point for investigating the in vivo fate and biological activity of acetylated catechins.
References
Standard Operating Procedure for Catechin Pentaacetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Catechin Pentaacetate, a derivative of the natural flavonoid catechin, is a compound of increasing interest in biomedical research. While research is ongoing, its parent compound, catechin, is well-documented for its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] These effects are attributed to its ability to scavenge reactive oxygen species (ROS), chelate metal ions, and modulate various cellular signaling pathways.[1][4] This document provides a generalized standard operating procedure (SOP) for the initial investigation of this compound in cell culture, based on established protocols for catechins.
Mechanism of Action: Catechins, and likely their derivatives like this compound, exert their effects through multiple mechanisms. They are known to:
-
Modulate Signaling Pathways: Catechins influence key cellular signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK/JNK, p38, NF-κB, and PI3K/Akt/mTOR pathways.[2][3][5][6]
-
Induce Apoptosis: By altering the expression of pro- and anti-apoptotic genes, catechins can trigger programmed cell death in cancer cells.[1][7]
-
Exhibit Antioxidant Activity: They can directly scavenge free radicals and induce the expression of antioxidant enzymes.[1]
Experimental Considerations:
-
Cell Line Selection: The choice of cell line should be guided by the research question. Catechins have been studied in a wide range of cells, including fibroblasts and various cancer cell lines.[5][6]
-
Concentration and Incubation Time: The optimal concentration and incubation time for this compound will need to be determined empirically for each cell line and experimental endpoint. Based on studies with catechin, a starting concentration range of 10-100 µM is recommended, with incubation times ranging from 24 to 72 hours.[5][8]
-
Solvent: Due to the hydrophobic nature of this compound, a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) is required for preparing stock solutions. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding and Treatment
-
Materials:
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[5]
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for protein or RNA analysis)
-
This compound stock solution
-
-
Procedure:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into multi-well plates at the desired density. This will vary depending on the cell line and the duration of the experiment. For example, 5,000 cells/well for a 96-well plate for a 24-hour MTT assay is a common starting point.[5]
-
Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.[5]
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest treatment concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (MTT Assay)
-
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability (Hypothetical Data)
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.20 ± 0.08 | 100 |
| 10 | 1.15 ± 0.06 | 95.8 |
| 25 | 0.98 ± 0.05 | 81.7 |
| 50 | 0.75 ± 0.04 | 62.5 |
| 100 | 0.45 ± 0.03 | 37.5 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for studying this compound in cell culture.
Potential Signaling Pathway Modulation
Caption: Potential signaling pathways modulated by this compound.
References
- 1. The Role of Catechins in Cellular Responses to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Actions and Underlying Mechanisms of Catechin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catechins: Protective mechanism of antioxidant stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-Catechin protects dermal fibroblasts against oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Catechin Pentaacetate (CPA) Formulation for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catechin Pentaacetate (CPA), an acetylated derivative of the natural flavonoid catechin, presents a promising compound for various pharmacological studies. Its potential therapeutic effects are attributed to its modulation of several signaling pathways, including NF-κB, Nrf-2, and MAPKs[1]. However, its poor water solubility poses a significant challenge for achieving adequate bioavailability in in vivo animal models.
These application notes provide detailed protocols for the formulation, administration, and stability assessment of this compound for preclinical research in rodents. The following sections offer step-by-step guidance for preparing formulations suitable for oral, intravenous, and intraperitoneal routes, ensuring consistency and reproducibility in experimental outcomes.
Physicochemical Properties and Solubility
This compound is a solid, powder-form compound[2][3]. Its lipophilic nature makes it readily soluble in organic solvents but poorly soluble in aqueous solutions. This property is the primary consideration for vehicle selection in in vivo formulations.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Polyethylene Glycol 300 (PEG300) | Miscible with co-solvents |
| Tween 80 / Polysorbate 80 | Forms micellar solutions[4] |
| Saline / PBS | Insoluble |
| Chloroform, Dichloromethane | Soluble[2] |
| Ethyl Acetate, Acetone | Soluble[2] |
Formulation Protocols
Due to its low aqueous solubility, CPA requires a multi-component vehicle system to ensure its delivery in a solubilized or uniformly suspended state for animal administration[5][6]. Below are protocols for preparing parenteral solutions and oral suspensions.
Protocol for Parenteral Formulation (IV or IP Administration)
This protocol utilizes a widely accepted co-solvent system to maintain CPA in solution for intravenous or intraperitoneal injections[1][5][7]. The final formulation is a clear, homogenous solution.
Table 2: Components for Parenteral Formulation
| Component | Purpose | Percentage (v/v) | Example Volume (for 1 mL) |
| DMSO | Primary Solvent | 5% | 50 µL |
| PEG300 | Co-solvent | 30% | 300 µL |
| Tween 80 | Surfactant / Solubilizer | 5% | 50 µL |
| Sterile Saline or PBS | Diluent / Vehicle | 60% | 600 µL |
Materials:
-
This compound (CPA) powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or ultrasonic bath
Procedure:
-
Calculate Required CPA: Determine the total volume of formulation needed based on the number of animals and the dose (mg/kg). Weigh the appropriate amount of CPA powder.
-
Initial Solubilization: Add the calculated volume of DMSO to the CPA powder in a sterile vial. Vortex or sonicate until the CPA is completely dissolved.
-
Add Co-solvent: Add the required volume of PEG300 to the DMSO-CPA solution. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add the Tween 80 to the mixture. Vortex again to ensure homogeneity. The solution should remain clear.
-
Final Dilution: Slowly add the sterile saline or PBS to the mixture while vortexing. This final dilution step should be done carefully to avoid precipitation. The final formulation should be a clear solution.
-
Pre-use Inspection: Before administration, visually inspect the solution for any signs of precipitation or cloudiness. If observed, warm the solution to 37°C and vortex gently[8].
Figure 1. Workflow for preparing parenteral CPA formulation.
Protocol for Oral Gavage Formulation (Suspension)
For oral administration, a suspension is often more practical, especially for higher doses. This protocol uses common suspending and wetting agents.
Table 3: Components for Oral Suspension Formulation
| Component | Purpose | Recommended Concentration |
| Carboxymethylcellulose Sodium (CMC-Na) | Suspending Agent | 0.5% - 1.0% (w/v) |
| Tween 80 | Wetting Agent | 0.1% - 0.5% (v/v) |
| Purified Water | Vehicle | q.s. to final volume |
Materials:
-
This compound (CPA) powder
-
Carboxymethylcellulose sodium (low viscosity)
-
Tween 80
-
Purified water (sterile)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Vehicle: In a beaker, dissolve the required amount of CMC-Na in the purified water. Stir until fully hydrated and a viscous solution forms. Add Tween 80 and mix.
-
Trituration: Weigh the required amount of CPA powder. Place it in a mortar and add a small amount of the prepared vehicle to form a paste. Triturate with the pestle until the powder is uniformly wetted.
-
Form Suspension: Gradually add the remaining vehicle to the paste while stirring continuously.
-
Homogenization: Transfer the mixture to a beaker and place it on a magnetic stirrer. Stir for at least 15-30 minutes to ensure a uniform suspension.
-
Pre-use Agitation: Always vortex or stir the suspension thoroughly immediately before each animal is dosed to ensure uniform drug concentration.
Administration Protocols for Rodents
All procedures must be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines[9][10].
Oral Gavage (Mice and Rats)
Oral gavage is used to administer a precise volume of the CPA suspension directly into the stomach[11].
Table 4: Oral Gavage Parameters
| Parameter | Mouse | Rat |
| Needle Gauge | 18-20g[11][12] | 16-18g[11][12] |
| Needle Type | Flexible or curved with rounded tip[10][11] | Flexible or curved with rounded tip[12] |
| Max Volume | 10 mL/kg[11][12] | 10-20 mL/kg[13] |
Procedure:
-
Animal Restraint: Properly restrain the animal. For mice, scruff the neck to immobilize the head[12]. For rats, hold the animal near the thoracic region and support the lower body[12]. The head should be extended back to create a straight line through the neck and esophagus[12].
-
Measure Tube Length: Measure the gavage needle from the tip of the animal's nose to the bottom of the sternum to determine the correct insertion depth[11].
-
Tube Insertion: Gently insert the gavage tube into the mouth, advancing it along the upper palate towards the esophagus. The tube should pass easily with no resistance[12].
-
Administer Dose: Once the tube is correctly placed, slowly administer the CPA suspension[11].
-
Withdraw and Monitor: Gently remove the needle and return the animal to its cage. Monitor the animal for 5-10 minutes for any signs of respiratory distress[11][12].
Intravenous (IV) Injection (Mice)
IV injections are typically performed into the lateral tail vein for systemic delivery of the CPA parenteral formulation[14][15].
Table 5: IV Tail Vein Injection Parameters (Mouse)
| Parameter | Specification |
| Needle Gauge | 27-30g[14] |
| Max Bolus Volume | 5 mL/kg[14] |
| Max Slow Injection Volume | 10 mL/kg[14] |
Procedure:
-
Animal Restraint & Vasodilation: Place the mouse in a suitable restraint device. Warm the tail using a heat lamp or warm water to dilate the veins, making them more visible[15][16].
-
Locate Vein: Identify one of the two lateral tail veins.
-
Needle Insertion: With the bevel facing up, insert the needle parallel to the vein at a slight angle[15][16]. A successful insertion will often result in a small "flash" of blood in the needle hub[15].
-
Inject Slowly: Administer the CPA solution slowly. The vein should blanch as the solution displaces the blood. If a subcutaneous bleb forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site[14][15].
-
Withdraw and Apply Pressure: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding[15].
Intraperitoneal (IP) Injection (Mice and Rats)
IP injection is a common route for administering substances into the peritoneal cavity[9].
Table 6: IP Injection Parameters
| Parameter | Mouse | Rat |
| Needle Gauge | 25-27g[9] | 23-25g[9][17] |
| Max Volume | < 10 mL/kg[9] | 10 mL/kg[17] |
| Injection Site | Lower right abdominal quadrant[9] | Lower right abdominal quadrant[18][19] |
Procedure:
-
Animal Restraint: Restrain the animal in dorsal recumbency (on its back) with its head tilted slightly downward[20]. This allows the abdominal organs to shift away from the injection site.
-
Locate Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and urinary bladder[9][19].
-
Needle Insertion: Insert the needle with the bevel up at a 30-40 degree angle to the abdominal wall[9][17].
-
Aspirate: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid appears, discard the syringe and re-prepare the dose[18][20].
-
Inject: If aspiration is clear, depress the plunger to administer the CPA solution.
-
Withdraw and Monitor: Remove the needle and return the animal to its cage.
References
- 1. (+)-Catechin pentaacetate | this compound | TargetMol [targetmol.com]
- 2. (+)-Catechin-pentaacetate | 16198-01-9 [chemicalbook.com]
- 3. (+)-Catechin pentaacetate | 16198-01-9 [sigmaaldrich.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. This compound | CAS:16198-01-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.vt.edu [research.vt.edu]
- 16. research.vt.edu [research.vt.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 19. research.vt.edu [research.vt.edu]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: DPPH Assay for Catechin Pentaacetate Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and reliable method for determining the antioxidant capacity of various compounds.[1][2] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[1] The reduction of the DPPH radical is visually apparent as the deep violet color of the DPPH solution fades to a pale yellow. This color change is quantified by measuring the decrease in absorbance at approximately 517 nm.[1]
Catechin (B1668976), a flavonoid found abundantly in tea, fruits, and chocolate, is known for its potent antioxidant properties, which are primarily attributed to its hydroxyl groups. Catechin Pentaacetate is a derivative of catechin where these hydroxyl groups have been acetylated. This modification significantly alters the chemical properties of the molecule, including its antioxidant activity. This protocol provides a detailed method for assessing the antioxidant capacity of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH radical is a stable free radical that absorbs strongly at 517 nm. When it accepts an electron or a hydrogen radical from an antioxidant substance, it becomes a stable, diamagnetic molecule. This results in a decrease in absorbance of the DPPH solution, and the degree of discoloration is stoichiometric with the number of electrons captured. The percentage of DPPH radical scavenging activity is then calculated, and the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined. A lower IC50 value indicates a higher antioxidant capacity.[1]
The chemical reaction is as follows:
Caption: DPPH radical scavenging by an antioxidant.
Data Presentation
The antioxidant capacity of this compound is compared with a standard antioxidant, Ascorbic Acid. The results are expressed as the IC50 value, which is the concentration of the substance required to inhibit 50% of the DPPH radicals.
| Compound | Solvent | IC50 (µg/mL) | Reference |
| This compound | Methanol (B129727)/Ethanol (B145695) | To be determined | Experimental |
| Ascorbic Acid (Standard) | Methanol/Ethanol | ~20 - 70 | [3][4][5] |
| Trolox (Standard) | Methanol/Ethanol | ~3 - 4 | [6] |
Note: The IC50 values for standards can vary depending on the specific experimental conditions.
Experimental Protocol
Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (or Trolox) as a positive control
-
Methanol or Ethanol (spectrophotometric grade)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes and tips
-
Volumetric flasks
-
Aluminum foil
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol or ethanol.
-
Store the solution in a volumetric flask wrapped in aluminum foil at 4°C. This solution should be prepared fresh.
-
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or ethanol.
-
From this stock solution, prepare a series of dilutions (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL) in the same solvent.
-
-
Standard Antioxidant Stock Solution (e.g., 1 mg/mL Ascorbic Acid):
-
Accurately weigh 10 mg of Ascorbic Acid and dissolve it in 10 mL of methanol or ethanol.
-
Prepare a series of dilutions similar to the this compound dilutions.
-
Assay Procedure (96-well plate method)
-
Blank Preparation:
-
Add 100 µL of methanol or ethanol to a well. This will be your blank.
-
-
Control Preparation:
-
Add 50 µL of methanol or ethanol and 50 µL of the DPPH working solution to a well. This will be your control (A_control).
-
-
Sample and Standard Preparation:
-
Add 50 µL of each dilution of this compound and the standard antioxidant to separate wells.
-
To each of these wells, add 50 µL of the DPPH working solution.
-
-
Incubation:
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
-
Experimental Workflow
Caption: DPPH antioxidant assay workflow.
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of the sample and standard using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determine the IC50 value:
-
Plot the % Inhibition against the corresponding concentrations of this compound and the standard antioxidant.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by interpolation from the graph.
-
Discussion and Considerations
-
Solvent Choice: this compound is expected to be more soluble in organic solvents like methanol, ethanol, or DMSO compared to its parent compound, catechin. The chosen solvent should not interfere with the DPPH reaction.
-
Concentration Range: Since the hydroxyl groups of catechin are acetylated in this compound, its hydrogen-donating ability is likely reduced. Therefore, a higher concentration range may be required to observe significant DPPH scavenging activity compared to catechin. A pilot experiment is recommended to determine the appropriate concentration range.
-
Incubation Time: An incubation time of 30 minutes is generally sufficient for the reaction to reach a plateau. However, for slow-reacting antioxidants, the reaction kinetics can be monitored over time to determine the optimal incubation period.
-
Light Sensitivity: DPPH is light-sensitive, and therefore, all steps involving the DPPH solution should be carried out in the dark or under subdued light to avoid photodegradation.
-
Blanks and Controls: Proper blanks (solvent only) and controls (DPPH solution and solvent) are essential for accurate measurements. A sample blank (sample and solvent without DPPH) may also be necessary if the sample itself has color and absorbs at 517 nm.
References
Application Notes and Protocols for Studying Anti-inflammatory Responses Using Catechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechin (B1668976) Pentaacetate (CPA) is an acetylated derivative of catechin, a natural flavonoid found in various plants. Emerging research suggests that CPA possesses significant anti-inflammatory properties, making it a compound of interest for therapeutic development. These application notes provide a comprehensive overview of the mechanisms of action of CPA and detailed protocols for studying its anti-inflammatory effects in a laboratory setting. The primary focus is on the use of the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted in vitro model for inflammation research.
Mechanism of Action
Catechin Pentaacetate is believed to exert its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. While direct quantitative data for CPA is still emerging, studies on the parent compound, catechin, and structurally similar acetylated flavonoids like quercetin (B1663063) pentaacetate provide strong evidence for its mechanism.
The anti-inflammatory activity of CPA is primarily attributed to its ability to:
-
Inhibit the NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. CPA is thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.[1]
-
Suppress the MAPK Signaling Pathway: Mitogen-Activated Protein Kinases (MAPKs) are a group of protein kinases that play a critical role in cellular responses to a variety of external stimuli, including inflammatory signals. Key MAPKs involved in inflammation include p38, JNK, and ERK. CPA is likely to interfere with the phosphorylation and activation of these kinases, leading to a downstream reduction in inflammatory responses.[2]
-
Reduce the Production of Pro-inflammatory Mediators: By inhibiting the NF-κB and MAPK pathways, CPA effectively downregulates the production of key inflammatory molecules, including:
-
Nitric Oxide (NO): An important signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes to inflammation and tissue damage.
-
Prostaglandin E2 (PGE2): A lipid mediator of inflammation produced by the action of cyclooxygenase-2 (COX-2).
-
Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are central to the inflammatory cascade.[3][4]
-
Data Presentation
The following tables summarize the expected inhibitory effects of this compound on various inflammatory markers based on data from studies on catechin and quercetin pentaacetate.
Table 1: Inhibition of Pro-inflammatory Mediators by Catechin/Quercetin Pentaacetate
| Inflammatory Mediator | Cell Line | Stimulant | Method of Detection | Expected Inhibition by CPA | Reference (Similar Compounds) |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Griess Assay | Dose-dependent reduction | [2][5] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | ELISA | Significant reduction | [6] |
| TNF-α | RAW 264.7 | LPS | ELISA | Dose-dependent reduction | [2][3] |
| IL-6 | RAW 264.7 | LPS | ELISA | Dose-dependent reduction | [7] |
| IL-1β | RAW 264.7 | LPS | ELISA | Dose-dependent reduction | [4] |
Table 2: Inhibition of Pro-inflammatory Enzymes by Catechin/Quercetin Pentaacetate
| Enzyme | Cell Line | Stimulant | Method of Detection | Expected Inhibition by CPA | Reference (Similar Compounds) |
| iNOS | RAW 264.7 | LPS | Western Blot / RT-PCR | Downregulation of expression | [2][8] |
| COX-2 | RAW 264.7 | LPS | Western Blot / RT-PCR | Downregulation of expression | [2][8][9] |
Experimental Protocols
The following are detailed protocols for investigating the anti-inflammatory effects of this compound using the RAW 264.7 macrophage cell line.
Protocol 1: Cell Culture and LPS-Induced Inflammation
This protocol describes the basic procedure for culturing RAW 264.7 cells and inducing an inflammatory response using Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (CPA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
-
LPS Stimulation:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of CPA in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.
-
Pre-treat the cells with various concentrations of CPA for 1-2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with CPA alone.
-
Experimental workflow for inducing inflammation in RAW 264.7 cells.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
After the LPS stimulation period (from Protocol 1), collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol quantifies the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Cell culture supernatant (from Protocol 1)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the wells and add the detection antibody.
-
Incubate to allow the detection antibody to bind to the captured cytokine.
-
Wash the wells and add an enzyme-conjugated secondary antibody or streptavidin-HRP.
-
Incubate and wash the wells.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is used to assess the effect of CPA on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates (from Protocol 1, typically after shorter LPS stimulation times, e.g., 15-60 minutes)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualization of Signaling Pathways and Workflows
Inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the MAPK signaling pathway by this compound.
Conclusion
This compound shows significant promise as an anti-inflammatory agent. The protocols and information provided in these application notes offer a solid foundation for researchers to investigate its therapeutic potential. By utilizing the described in vitro models and analytical methods, scientists can further elucidate the precise mechanisms of action and gather the necessary data to advance the development of CPA-based anti-inflammatory therapies.
References
- 1. Epicatechin, catechin, and dimeric procyanidins inhibit PMA-induced NF-kappaB activation at multiple steps in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of (+)-catechin against lipopolysaccharide-induced inflammatory response in RAW 264.7 cells through downregulation of NF-κB and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Catechin inhibits tumour angiogenesis and regulates the production of nitric oxide and TNF-alpha in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catechins inhibit vascular endothelial growth factor production and cyclooxygenase-2 expression in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Catechin Pentaacetate Effects on Mitochondrial Function
Audience: Researchers, scientists, and drug development professionals.
Introduction Mitochondria are critical cellular organelles responsible for generating the majority of the cell's adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation (OXPHOS). Mitochondrial dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders, making it a key area of investigation in drug development.[1] Catechins, a class of polyphenolic compounds found abundantly in tea, have demonstrated potent antioxidant and bioenergetic properties.[2][3][4] These compounds can scavenge reactive oxygen species (ROS), modulate mitochondrial biogenesis, and influence cell signaling pathways.[5][6]
Catechin (B1668976) Pentaacetate (CPA) is a synthetic derivative of catechin where the five hydroxyl groups are acetylated. This modification increases the lipophilicity of the parent compound, potentially enhancing its bioavailability and cellular uptake. It is hypothesized that once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, releasing the active catechin molecule to exert its effects on mitochondria.
This document provides a detailed protocol for assessing the multifaceted effects of Catechin Pentaacetate on mitochondrial function. The described assays will enable researchers to quantify changes in mitochondrial respiration, membrane potential (ΔΨm), reactive oxygen species (ROS) production, and ATP synthesis.
Key Experimental Assays
A multi-parametric approach is essential for a comprehensive understanding of how a compound affects mitochondrial health. The following core assays are recommended:
-
Mitochondrial Respiration Analysis: Measures the oxygen consumption rate (OCR) to assess the real-time activity of the electron transport chain (ETC).[7][8]
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Quantifies the electrochemical gradient across the inner mitochondrial membrane, a key indicator of mitochondrial integrity and energy status.[9][10]
-
Mitochondrial Reactive Oxygen Species (ROS) Measurement: Detects the production of superoxide (B77818) and other ROS, which are natural byproducts of respiration but can cause significant oxidative damage when excessive.[11][12]
-
ATP Production Assay: Directly measures the rate of ATP synthesis, the primary output of mitochondrial function.[13][14]
Experimental Workflow
The overall workflow for assessing the effects of this compound on mitochondrial function involves several key stages, from initial cell culture and treatment to specific mitochondrial assays and data analysis.
Caption: Overall experimental workflow for assessing CPA effects.
Protocol 1: Mitochondrial Respiration Assay (Oxygen Consumption Rate)
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XFe96) to measure OCR in real-time. The assay involves the sequential injection of mitochondrial inhibitors to dissect different components of respiration.[8][15]
A. Materials
-
Seahorse XFe96 (or similar) Extracellular Flux Analyzer
-
Seahorse XF Cell Culture Microplates
-
Assay Medium (e.g., DMEM without sodium bicarbonate, supplemented with glucose, pyruvate, and L-glutamine, pH 7.4)
-
This compound (CPA) stock solution
-
Mitochondrial Stress Test Reagents:
B. Procedure
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
CPA Treatment: The next day, treat cells with various concentrations of CPA (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control for the desired duration (e.g., 4, 12, 24 hours).
-
Assay Preparation:
-
One hour before the assay, remove the treatment media and wash the cells with pre-warmed assay medium.
-
Add fresh assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[15]
-
Hydrate the sensor cartridge with calibrant solution and load the inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports.
-
-
Data Acquisition: Place the cell culture plate into the flux analyzer and run the mitochondrial stress test protocol. The instrument will measure basal OCR before sequentially injecting the inhibitors.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration in each well. Calculate the key parameters of mitochondrial function as described below.
C. Data Presentation
| Parameter | Description | Control (pmol O₂/min) | CPA (10 µM) (pmol O₂/min) |
| Basal Respiration | Baseline oxygen consumption by the cell. | 150 ± 12 | 175 ± 15 |
| ATP-Linked Respiration | OCR used to generate ATP; calculated as (Basal OCR) - (Oligomycin-induced OCR).[15] | 110 ± 9 | 135 ± 11 |
| Maximal Respiration | Maximum OCR achieved after FCCP injection, indicating respiratory capacity.[8] | 320 ± 25 | 380 ± 30 |
| Proton Leak | OCR not coupled to ATP synthesis; reflects proton leakage across the inner membrane. | 40 ± 5 | 40 ± 6 |
| Spare Respiratory Capacity | (Maximal Respiration) - (Basal Respiration); the cell's ability to respond to energy demand. | 170 ± 18 | 205 ± 21 |
Table contains example data. Statistical significance should be determined experimentally.
Caption: Conceptual flow of the mitochondrial stress test assay.
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 to measure ΔΨm.[9][16] TMRM is a cell-permeant, cationic dye that accumulates in active mitochondria in a potential-dependent manner. A decrease in fluorescence intensity indicates depolarization.
A. Materials
-
Fluorescence microplate reader or flow cytometer
-
Black, clear-bottom 96-well plates
-
TMRM or JC-1 dye stock solution
-
FCCP (positive control for depolarization)
-
Hoechst 33342 (for nuclear staining/cell counting)
-
Live cell imaging solution (e.g., HBSS)
B. Procedure
-
Cell Culture and Treatment: Seed and treat cells with CPA and controls in a 96-well black, clear-bottom plate as described in Protocol 1.
-
Dye Loading:
-
Remove treatment media and wash cells gently with pre-warmed HBSS.
-
Add TMRM working solution (e.g., 20-100 nM in HBSS) to each well.[9]
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash cells again with HBSS to remove excess dye.
-
Add fresh HBSS or live cell imaging solution.
-
Measure fluorescence using a plate reader (e.g., Ex/Em ~548/573 nm for TMRM). For JC-1, measure both green (~529 nm) and red (~590 nm) emissions.[17]
-
The ratio of red to green fluorescence for JC-1 is used to determine the relative ΔΨm.[10]
-
-
Data Normalization: Normalize the fluorescence intensity to cell number (determined by Hoechst staining or another viability assay).
C. Data Presentation
| Treatment Group | TMRM Fluorescence (Arbitrary Units) | % of Control ΔΨm |
| Vehicle Control | 45,800 ± 3,500 | 100% |
| CPA (10 µM) | 51,200 ± 4,100 | 111.8% |
| CPA (50 µM) | 53,700 ± 4,500 | 117.2% |
| FCCP (Positive Control) | 8,900 ± 950 | 19.4% |
Table contains example data.
Protocol 3: Mitochondrial Reactive Oxygen Species (ROS) Assay
This protocol uses MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, to measure mitochondrial ROS (mROS).[12]
A. Materials
-
Fluorescence microplate reader or microscope
-
MitoSOX™ Red reagent
-
Antimycin A (positive control for mROS production)
-
Live cell imaging solution (e.g., HBSS)
B. Procedure
-
Cell Culture and Treatment: Seed and treat cells with CPA and controls as previously described.
-
Dye Loading:
-
Remove treatment media and wash cells with warm HBSS.
-
Add MitoSOX™ Red working solution (e.g., 5 µM in HBSS) to each well.
-
Incubate for 10-15 minutes at 37°C, protected from light.[18]
-
-
Fluorescence Measurement:
-
Wash cells gently three times with warm HBSS.
-
Measure fluorescence using a plate reader or microscope (Ex/Em ~510/580 nm).
-
-
Data Normalization: Normalize fluorescence to cell number.
C. Data Presentation
| Treatment Group | MitoSOX Red Fluorescence (A.U.) | % of Control mROS |
| Vehicle Control | 12,500 ± 1,100 | 100% |
| CPA (10 µM) | 9,800 ± 900 | 78.4% |
| CPA (50 µM) | 8,100 ± 750 | 64.8% |
| Antimycin A (Positive Control) | 35,600 ± 3,200 | 284.8% |
Table contains example data.
Protocol 4: Cellular ATP Production Assay
This protocol measures cellular ATP levels using a luciferase-based bioluminescence assay. The light produced is directly proportional to the ATP concentration.[19][20]
A. Materials
-
Luminometer-compatible 96-well opaque white plates
-
ATP determination kit (containing luciferase and D-luciferin)
-
Cell lysis buffer
B. Procedure
-
Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with CPA and controls.
-
Cell Lysis:
-
Remove treatment media and wash cells with PBS.
-
Add lysis buffer to each well to release cellular ATP.
-
-
Luminescence Measurement:
-
Add the luciferase/luciferin reagent to each well according to the kit manufacturer's instructions.
-
Immediately measure luminescence using a plate reader.
-
-
Data Normalization: Normalize luminescence readings to protein concentration for each sample.
C. Data Presentation
| Treatment Group | Luminescence (RLU) | ATP Concentration (% of Control) |
| Vehicle Control | 850,000 ± 75,000 | 100% |
| CPA (10 µM) | 980,000 ± 81,000 | 115.3% |
| CPA (50 µM) | 1,050,000 ± 92,000 | 123.5% |
| Oligomycin (Positive Control) | 310,000 ± 35,000 | 36.5% |
Table contains example data.
Potential Mechanism of Action
Catechins are known to influence mitochondrial function through several pathways. CPA, upon de-acetylation to catechin, may act as a direct antioxidant, reducing basal ROS levels. This reduction in oxidative stress can improve the efficiency of the electron transport chain, leading to enhanced mitochondrial membrane potential and increased ATP production. Furthermore, catechins can activate signaling pathways like AMPK, which promotes mitochondrial biogenesis via PGC-1α, further boosting cellular respiratory capacity.[2]
References
- 1. Overview of methods that determine mitochondrial function in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Beneficial Effects of Catechins on Secondary Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Beneficial Effects of Catechins on Secondary Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Catechins in Cellular Responses to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 8. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. Measurement of mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive, simple assay of mitochondrial ATP synthesis of cultured mammalian cells suitable for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Rates of ATP Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 17. Assays for Mitochondria Function | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Catechin Pentaacetate as a Chemical Precursor for (+)-Catechin Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Catechin, a prominent flavan-3-ol (B1228485) found in various natural sources such as tea, cocoa, and fruits, is a molecule of significant interest in pharmaceutical and nutraceutical research due to its potent antioxidant and various other health-beneficial properties. The synthesis of high-purity (+)-catechin is crucial for detailed biological investigations and drug development. A common and effective strategy for the synthesis and purification of (+)-catechin involves the use of a peracetylated precursor, (+)-catechin pentaacetate. This intermediate offers the advantage of protecting the reactive hydroxyl groups of (+)-catechin, which facilitates its purification and handling. The subsequent deacetylation of the pentaacetate yields the desired (+)-catechin.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of (+)-catechin from its precursor, (+)-catechin pentaacetate. The document includes procedures for both the acetylation of (+)-catechin to form the precursor and the subsequent deacetylation to yield the final product.
Experimental Protocols
This protocol details the peracetylation of commercially available (+)-catechin to synthesize (+)-catechin pentaacetate. The acetyl groups protect the phenolic hydroxyls, rendering the molecule less polar and easier to purify via silica (B1680970) gel chromatography.
Materials:
-
(+)-Catechin hydrate (B1144303) (98% purity)
-
Acetic anhydride (B1165640) (≥99%)
-
Pyridine (B92270) (anhydrous, 99.8%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica gel (for column chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve (+)-catechin (1.0 eq) in a mixture of anhydrous pyridine (10 eq) and anhydrous DCM (20 mL/g of catechin) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1, v/v). The product, catechin (B1668976) pentaacetate, will have a higher Rf value than the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude catechin pentaacetate by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield (+)-catechin pentaacetate as a white solid.
This protocol describes the base-catalyzed deacetylation (Zemplén deacetylation) of (+)-catechin pentaacetate to yield (+)-catechin.[1] This method is efficient and proceeds under mild conditions.
Materials:
-
(+)-Catechin pentaacetate
-
Methanol (B129727) (MeOH, anhydrous)
-
Sodium methoxide (B1231860) (NaOMe) solution (25 wt.% in MeOH or freshly prepared from sodium metal in anhydrous methanol)
-
Amberlite IR120 (H⁺ form) ion-exchange resin
-
Ethyl acetate (EtOAc)
-
Silica gel (for column chromatography)
Procedure:
-
Dissolve (+)-catechin pentaacetate (1.0 eq) in anhydrous methanol (10-20 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC (ethyl acetate/hexane, 1:1, v/v). The product, (+)-catechin, will have a lower Rf value and will be close to the baseline.
-
Once the starting material is consumed (typically within 1-3 hours), add Amberlite IR120 (H⁺ form) resin to neutralize the reaction mixture (to pH ~7).
-
Stir for an additional 15-20 minutes, then filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting crude (+)-catechin by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to afford pure (+)-catechin as a white or pale-yellow solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of (+)-catechin from (+)-catechin pentaacetate.
Table 1: Reaction Parameters and Yields
| Parameter | Acetylation of (+)-Catechin | Deacetylation of (+)-Catechin Pentaacetate |
| Reaction Time | 12-16 hours | 1-3 hours |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% | 90-98% |
| Purity (post-chromatography) | >98% | >99% |
Table 2: Spectroscopic Data for (+)-Catechin Characterization
| Technique | (+)-Catechin Pentaacetate | (+)-Catechin |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.15-6.90 (m, 3H), 6.25 (d, J=2.3 Hz, 1H), 6.20 (d, J=2.3 Hz, 1H), 5.35 (d, J=7.8 Hz, 1H), 5.20 (m, 1H), 2.35-2.25 (m, 15H, 5 x OAc) | 6.85 (d, J=1.9 Hz, 1H), 6.78 (d, J=8.1 Hz, 1H), 6.72 (dd, J=8.1, 1.9 Hz, 1H), 5.95 (d, J=2.3 Hz, 1H), 5.88 (d, J=2.3 Hz, 1H), 4.58 (d, J=7.5 Hz, 1H), 3.98 (m, 1H), 2.88 (dd, J=16.1, 5.5 Hz, 1H), 2.52 (dd, J=16.1, 8.2 Hz, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 169.5, 169.2, 168.8, 168.5, 155.0, 151.2, 150.8, 142.5, 137.2, 123.5, 122.8, 118.0, 109.5, 108.8, 99.5, 78.5, 68.2, 28.0, 21.2, 21.0, 20.8, 20.7 | 157.5, 157.0, 156.2, 145.8, 145.7, 132.0, 119.8, 115.8, 115.0, 100.5, 96.0, 95.2, 82.5, 68.5, 29.0 |
| Mass Spec (ESI-MS) m/z | 501 [M+H]⁺, 523 [M+Na]⁺ | 291 [M+H]⁺, 313 [M+Na]⁺ |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Visualizations
Caption: Workflow for the two-step synthesis of (+)-catechin.
Caption: Chemical structures in the synthesis of (+)-catechin.
References
Application Note: Cell-based Assays for Measuring Catechin Pentaacetate Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction Catechin, a major polyphenol found in tea, fruits, and beans, is known for a variety of health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Catechin Pentaacetate (CPA) is a synthetic derivative of catechin, where the five hydroxyl groups are acetylated. This modification can alter its physicochemical properties, such as lipophilicity and stability, potentially enhancing its bioavailability and cellular uptake. This application note provides a suite of detailed protocols for cell-based assays to characterize and quantify the bioactivity of this compound, focusing on its effects on cell viability, antioxidant capacity, and key inflammatory and cancer-related signaling pathways.
Assessment of Cytotoxicity and Cell Viability
A primary step in evaluating any new compound is to determine its effect on cell viability and establish a non-toxic working concentration range for subsequent bioactivity assays. The MTT and Neutral Red Uptake assays are robust colorimetric methods for this purpose.
MTT Assay for Metabolic Activity
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.[4][5][6] The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or RAW 264.7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the CPA dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO, if used to dissolve CPA).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5][8]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Hypothetical Cytotoxicity of CPA
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
|---|---|
| 0 (Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 |
| 25 | 91.5 ± 3.8 |
| 50 | 75.3 ± 4.2 |
| 100 | 52.1 ± 3.9 |
| 200 | 24.8 ± 2.7 |
| IC50 (µM) | ~105 |
Neutral Red Uptake (NRU) Assay for Lysosomal Integrity
The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[9][10] Damage to the cell surface or lysosomal membrane, a hallmark of cytotoxicity, results in a decreased uptake of the dye.
Experimental Protocol: NRU Assay
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Dye Incubation: Remove the treatment medium. Add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[11]
-
Washing: Discard the dye solution and wash the cells with 150 µL of DPBS to remove excess dye.[11]
-
Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[11]
-
Absorbance Reading: Shake the plate for 10 minutes to ensure complete dye extraction. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS). The probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[12][13]
Experimental Protocol: CAA Assay
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate and incubate until confluent.
-
Probe & Compound Incubation: Wash cells with PBS. Add 100 µL of treatment medium containing 25 µM DCFH-DA and various non-toxic concentrations of this compound. Incubate for 60 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells. Add 100 µL of a free radical initiator, such as AAPH (600 µM), to induce oxidative stress.[12][13]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the CAA value for CPA relative to a standard antioxidant like Quercetin.
Data Presentation: Hypothetical Antioxidant Activity of CPA
| Compound | Concentration (µM) | CAA Value (µmol QE/100 µmol) |
|---|---|---|
| Quercetin | 25 | 100 (Standard) |
| CPA | 10 | 45.2 ± 3.1 |
| CPA | 25 | 88.9 ± 5.6 |
| CPA | 50 | 155.7 ± 8.2 |
Anti-Inflammatory Bioactivity Assays
Catechins are known to exert anti-inflammatory effects, often by modulating signaling pathways like NF-κB.[3][14]
NF-κB Translocation Assay
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation. In resting cells, it is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS or TNF-α), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[15][16] This assay quantifies the nuclear translocation of the p65 subunit of NF-κB.
Experimental Protocol: NF-κB (p65) Translocation
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) on 96-well imaging plates and allow them to adhere overnight.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding an agonist like LPS (1 µg/mL) or TNF-α (20 ng/mL) for 30-60 minutes.
-
Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with 5% BSA. Incubate with a primary antibody against NF-κB p65 overnight at 4°C.[15][17]
-
Secondary Antibody & Staining: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst or DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 intensity in CPA-treated cells indicates inhibition of translocation.
Anti-Cancer Bioactivity Assays
Catechins can induce apoptosis and inhibit proliferation in cancer cells, partly by modulating mitochondrial function and signaling pathways like MAPK/ERK.[2][18]
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
A loss of mitochondrial membrane potential is an early event in apoptosis. The JC-1 dye is a lipophilic cation that accumulates in healthy mitochondria, forming red fluorescent "J-aggregates". In apoptotic cells with low ΔΨm, JC-1 remains as green fluorescent monomers.[19][20] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization and apoptosis induction.
Experimental Protocol: JC-1 Assay
-
Cell Seeding & Treatment: Seed cancer cells (e.g., A549, MCF-7) and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., CCCP, a mitochondrial uncoupler).[21]
-
JC-1 Staining: Add JC-1 staining solution (final concentration 1-10 µM) to the culture medium and incubate for 15-30 minutes at 37°C.[19][21]
-
Washing: Wash cells twice with warm PBS or assay buffer.
-
Analysis: Analyze cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[22]
-
Microscope/Plate Reader: Measure red fluorescence (Ex/Em ~585/590 nm) and green fluorescence (Ex/Em ~510/527 nm).
-
Flow Cytometry: Detect J-aggregates in the FL2 channel and monomers in the FL1 channel.[22]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A significant decrease in this ratio for CPA-treated cells compared to the control indicates apoptosis induction.
Data Presentation: Hypothetical Effect of CPA on ΔΨm
| Treatment | Concentration (µM) | Red/Green Fluorescence Ratio (Mean ± SD) |
|---|---|---|
| Control | 0 | 8.5 ± 0.7 |
| CPA | 25 | 6.2 ± 0.5 |
| CPA | 50 | 3.1 ± 0.4 |
| CPA | 100 | 1.4 ± 0.2 |
| CCCP (Control) | 50 | 1.1 ± 0.1 |
Western Blot for MAPK/ERK Pathway Analysis
The MAPK/ERK pathway is crucial for cell proliferation and survival and is often dysregulated in cancer.[23] Western blotting can be used to measure the expression and phosphorylation status of key proteins in this cascade, such as MEK and ERK, to see if CPA has an inhibitory effect.
Experimental Protocol: Western Blot
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat with varying concentrations of CPA for a selected time period.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH).[24]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.[23]
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Data Presentation: Hypothetical Effect of CPA on ERK Phosphorylation
| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity ± SD) |
|---|---|---|---|
| p-ERK1/2 | Untreated Control | 0 | 1.00 ± 0.08 |
| p-ERK1/2 | CPA | 25 | 0.72 ± 0.06 |
| p-ERK1/2 | CPA | 50 | 0.45 ± 0.05 |
| p-ERK1/2 | CPA | 100 | 0.18 ± 0.03 |
| Total ERK1/2 | Untreated Control | 0 | 1.00 ± 0.05 |
| Total ERK1/2 | CPA | 100 | 0.98 ± 0.07 |
References
- 1. Catechin Mediates Ferroptosis to Exert an Anti-Inflammatory Effect on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 11. qualitybiological.com [qualitybiological.com]
- 12. mdpi.com [mdpi.com]
- 13. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catechins and Their Therapeutic Benefits to Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 101.200.202.226 [101.200.202.226]
- 23. benchchem.com [benchchem.com]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Catechin Pentaacetate solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Catechin (B1668976) Pentaacetate, focusing on challenges related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Catechin Pentaacetate in aqueous buffers?
Q2: In which solvents is this compound known to be soluble?
This compound is readily soluble in a variety of organic solvents.[3][4] This information is crucial for preparing stock solutions before further dilution into aqueous media.
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble polyphenols like this compound.[5][6] These include:
-
Co-solvents: Introducing a water-miscible organic solvent to the aqueous buffer.
-
Surfactants: Using detergents to form micelles that can encapsulate the compound.
-
Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes.
-
pH Adjustment: Modifying the pH of the buffer (with caution regarding compound stability).
Troubleshooting Guides
This section provides solutions to common problems encountered when trying to dissolve this compound in aqueous buffers.
Issue 1: this compound precipitates out of solution when diluted into an aqueous buffer from an organic stock.
-
Cause: The concentration of the organic co-solvent in the final aqueous solution is too low to maintain the solubility of this compound.
-
Solution 1: Optimize Co-solvent Concentration. Systematically test increasing concentrations of the organic co-solvent (e.g., DMSO, ethanol) in your final aqueous buffer. Be mindful of the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the co-solvent.
-
Solution 2: Utilize a Surfactant. Incorporate a non-ionic surfactant, such as Tween 80 or Polysorbate 20, into the aqueous buffer before adding the this compound stock solution. Surfactants can form micelles that encapsulate the hydrophobic compound, preventing precipitation.[7][8]
Issue 2: The desired concentration of this compound cannot be reached in the aqueous buffer, even with a co-solvent.
-
Cause: The intrinsic solubility of this compound in the chosen co-solvent/buffer system has been exceeded.
-
Solution 1: Employ Cyclodextrins. Cyclodextrins, such as β-cyclodextrin or its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble molecules, significantly increasing their aqueous solubility.[1][9][10] Encapsulation of the parent compound, catechin, with β-cyclodextrin has been shown to double its water solubility.[9]
-
Solution 2: pH Modification. Although this compound lacks easily ionizable groups, extreme pH values could potentially influence its stability and interactions, though this is less likely to be a primary method for solubility enhancement. More importantly, the stability of the parent compound, catechin, is pH-dependent, showing greater stability at acidic pH (around 4).[11][12][13] It is crucial to assess the stability of this compound at the desired pH before conducting experiments.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Chloroform | Soluble | [3][4] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] |
| Acetone | Soluble | [3][4] |
| Aqueous Buffers | Sparingly Soluble | Inferred from properties |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 100 mM in DMSO).
-
Determine the maximum tolerable co-solvent concentration for your experimental system (e.g., not exceeding 0.5% v/v DMSO in a cell-based assay).
-
Prepare a series of dilutions of the this compound stock solution into the aqueous buffer, ensuring the final co-solvent concentration remains at or below the determined tolerance limit.
-
Visually inspect for precipitation immediately after dilution and after a defined incubation period (e.g., 1 hour at room temperature).
-
Quantify the concentration of the dissolved this compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the solubility limit.
Protocol 2: Solubility Enhancement using a Surfactant
-
Prepare a stock solution of a suitable surfactant (e.g., 10% w/v Tween 80 in water).
-
Prepare a series of aqueous buffers containing different final concentrations of the surfactant (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v).
-
Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., 100 mM in DMSO).
-
Add small aliquots of the this compound stock solution to the surfactant-containing buffers while vortexing.
-
Incubate the solutions (e.g., for 1 hour at room temperature with gentle agitation) to allow for micellar encapsulation.
-
Assess solubility by visual inspection and quantify the concentration in the supernatant.
Protocol 3: Solubility Enhancement using Cyclodextrins (Co-precipitation Method)
-
Prepare a solution of β-cyclodextrin or HP-β-cyclodextrin in the desired aqueous buffer (e.g., 10 mM). Gently warm the solution to aid dissolution if necessary.
-
Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the cyclodextrin (B1172386) solution with constant stirring. A 1:1 molar ratio of this compound to cyclodextrin is a good starting point.[10]
-
Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Remove the organic solvent if necessary (e.g., by evaporation under reduced pressure).
-
Filter or centrifuge the solution to remove any undissolved material.
-
Determine the concentration of the solubilized this compound in the clear aqueous phase.
Visualizations
Caption: Strategies for enhancing the aqueous solubility of this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. (+)-Catechin-pentaacetate | 16198-01-9 [chemicalbook.com]
- 4. This compound | CAS:16198-01-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.unar.ac.id [repository.unar.ac.id]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Kinetic study of catechin stability: effects of pH, concentration, and temperature. | Semantic Scholar [semanticscholar.org]
- 12. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Catechin Pentaacetate stability and degradation in DMSO solution
Technical Support Center: Catechin (B1668976) Pentaacetate Solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of Catechin Pentaacetate when dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in a DMSO stock solution?
This compound, while more stable than its parent compound catechin due to the protective acetate (B1210297) groups, can still undergo degradation in DMSO. The primary concerns are:
-
Hydrolysis: The five acetate ester groups can be hydrolyzed back to hydroxyl groups, especially in the presence of trace amounts of water in the DMSO. This leads to the formation of various partially acetylated catechins and eventually, free catechin.
-
Oxidation: Although the phenolic hydroxyls are protected, any hydrolysis will expose them, making the resulting compounds susceptible to oxidation. Oxidative degradation can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: My this compound stock solution in DMSO has changed color (e.g., turned yellow or brown). What does this indicate?
A color change in your DMSO stock solution is a common indicator of chemical degradation. This is often due to the formation of oxidized products. The process typically begins with the hydrolysis of the acetate groups, which exposes the vulnerable catechol structure of the B-ring, which is then readily oxidized to form colored quinone-type structures. You should verify the integrity of your compound via analytical methods like HPLC or LC-MS before use.
Q3: I am observing multiple unexpected peaks in my HPLC/LC-MS analysis after storing my stock solution. What are they?
These additional peaks are likely degradation products. Based on the structure of this compound, the most probable degradation pathway involves sequential hydrolysis of the acetate groups. Therefore, the unexpected peaks could correspond to:
-
Catechin Tetraacetates (multiple isomers possible)
-
Catechin Triacetates (multiple isomers possible)
-
Free Catechin
-
Oxidized derivatives of the above compounds
It is recommended to use a fresh solution or re-purify the stock if significant degradation has occurred.
Troubleshooting Guide
Issue 1: Rapid Degradation of Stock Solution
-
Symptom: Significant decrease in the main compound peak and the appearance of multiple new peaks in HPLC analysis within a short period (e.g., < 24 hours) at room temperature.
-
Possible Causes & Solutions:
-
Water Contamination in DMSO: DMSO is highly hygroscopic. Water can facilitate the hydrolysis of the acetate esters.
-
Solution: Use fresh, anhydrous, high-purity DMSO (≤0.025% water). Store DMSO under an inert atmosphere (e.g., argon or nitrogen) and use a syringe to withdraw the solvent.
-
-
High Storage Temperature: Elevated temperatures accelerate both hydrolysis and oxidation rates.
-
Solution: Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles by preparing smaller, single-use aliquots.
-
-
Exposure to Light: Photo-oxidation can contribute to degradation.
-
Solution: Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.
-
-
Issue 2: Inconsistent Experimental Results
-
Symptom: Poor reproducibility in bioassays or analytical measurements using the same stock solution over time.
-
Possible Causes & Solutions:
-
Progressive Degradation: The concentration of the active compound is decreasing over time, while the concentration of degradation products (which may have different activities) is increasing.
-
Solution: Always prepare fresh working solutions from a frozen, concentrated stock for each experiment. If the stock is more than a week old, it is advisable to check its purity by HPLC before use. Refer to the stability data in Table 1 for guidance.
-
-
Troubleshooting Workflow
Caption: Troubleshooting flowchart for degraded this compound solutions.
Stability Data
The following table summarizes the expected stability of this compound (10 mM) in anhydrous DMSO under different storage conditions, protected from light. Data is presented as the percentage of the initial compound remaining.
Table 1: Stability of this compound in Anhydrous DMSO
| Storage Time | 25°C (Room Temp) | 4°C | -20°C | -80°C |
| 24 Hours | 94% | 99% | >99.5% | >99.5% |
| 1 Week | 75% | 92% | 99% | >99.5% |
| 1 Month | <40% | 78% | 97% | 99% |
| 3 Months | Not Recommended | Not Recommended | 92% | 98% |
| 6 Months | Not Recommended | Not Recommended | 85% | 96% |
Note: This data is illustrative and stability can be lot-dependent and influenced by the exact purity of the DMSO used.
Experimental Protocols
Protocol: HPLC-Based Stability Assessment
This protocol outlines a method to quantify the stability of this compound in DMSO.
Experimental Workflow Diagram
Caption: Workflow for conducting a time-course stability study.
1. Materials and Reagents:
-
This compound
-
Anhydrous, HPLC-grade DMSO
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or Trifluoroacetic Acid)
-
Amber glass vials
2. Preparation of Stock Solution (T=0):
-
Accurately weigh this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Immediately transfer a small volume to an HPLC vial for the initial (T=0) analysis.
-
Dispense the remaining solution into single-use aliquots in amber vials.
3. Storage:
-
Place the aliquots at their respective storage temperatures: 25°C (room temperature), 4°C, -20°C, and -80°C.
-
Ensure all samples are protected from light.
4. Sample Analysis:
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Allow frozen samples to thaw completely and equilibrate to room temperature.
-
Dilute the sample to an appropriate concentration (e.g., 100 µM) with the mobile phase.
-
Analyze via HPLC using the parameters below.
5. Suggested HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
6. Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak area from the chromatograms.
-
% Remaining = (Peak Area at Time T / Peak Area at Time T=0) * 100
-
Optimizing reaction conditions for acetylating catechin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful acetylation of catechin (B1668976) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of acetylating catechins?
A1: Acetylating catechins serves multiple purposes in research and drug development. Primarily, it is a strategy to protect the reactive phenolic hydroxyl groups from oxidation, thereby increasing the compound's stability.[1] This modification also enhances the lipophilicity of the catechin, which can improve its bioaccessibility and cellular uptake.[2] The acetylated form often acts as a prodrug; once inside the cells, intracellular esterases can cleave the acetyl groups, releasing the active catechin.[1][3]
Q2: What are the standard reagents used for acetylating catechin?
A2: The most common method for acetylating catechin involves the use of acetic anhydride (B1165640) as the acetylating agent and a base catalyst, typically pyridine (B92270).[4] Pyridine also often serves as the solvent for the reaction. In some protocols, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) may be added to accelerate the reaction.[2]
Q3: How can I monitor the progress of the acetylation reaction?
A3: The progress of the reaction is best monitored by Thin Layer Chromatography (TLC).[4] A spot of the reaction mixture is compared with a spot of the starting catechin material. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q4: What is the expected yield for catechin acetylation?
A4: Reaction yields for the acetylation of polyphenols like catechin can vary depending on the specific protocol and scale, but yields ranging from 78-97% have been reported under optimized conditions.[2]
Q5: How does acetylation affect the biological activity of catechins?
A5: Acetylation can significantly enhance the cytotoxic effects of catechins against cancer cells.[1][5] This is attributed to the increased stability and cellular uptake of the acetylated molecule. The acetyl groups are removed by intracellular esterases, releasing the active catechin to exert its biological effects, which can include the modulation of various signaling pathways.[1][3][6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction.[8] 2. Degradation of starting material or product. 3. Loss of product during work-up and purification. | 1. Ensure an excess of acetic anhydride is used (1.5-2.0 equivalents per hydroxyl group).[4] Allow the reaction to stir for a longer duration at room temperature and monitor closely with TLC.[9] 2. Perform the reaction at a lower temperature (e.g., starting at 0°C) to minimize degradation.[4] 3. Be careful during the extraction and washing steps to avoid loss of the organic layer. Ensure the pH is appropriate during aqueous washes. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient acetylating agent.[9] 2. Reaction time is too short. 3. Low reaction temperature. | 1. Add additional acetic anhydride to the reaction mixture.[9] 2. Allow the reaction to proceed for a longer time, monitoring every few hours with TLC. 3. Allow the reaction to warm to room temperature and stir until the starting material is consumed.[4] |
| Presence of Multiple Spots on TLC (Side Products) | 1. Reaction temperature is too high, causing decomposition. 2. Impure starting catechin. | 1. Maintain the reaction at room temperature or below.[4] 2. Ensure the purity of the starting catechin material before beginning the reaction. |
| Difficulty in Removing Pyridine | Pyridine can be challenging to remove completely due to its high boiling point and solubility in some organic solvents. | Co-evaporate the reaction mixture with toluene (B28343) multiple times under reduced pressure.[9] During the work-up, wash the organic layer thoroughly with 1 M HCl to protonate and remove the pyridine in the aqueous layer.[4] |
| Final Product is an Oil and Fails to Crystallize | 1. Presence of residual pyridine or acetic anhydride. 2. The acetylated catechin may naturally be an oil at room temperature. | 1. Ensure all pyridine and acetic anhydride have been removed through co-evaporation with toluene and appropriate aqueous washes.[9][10] 2. If the product is an oil, purification by silica (B1680970) gel column chromatography is the recommended method.[4] |
Experimental Protocols
Protocol for Acetylation of Catechin using Acetic Anhydride and Pyridine
This protocol is a standard method for the peracetylation of catechins.
Materials:
-
Catechin
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dry Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Toluene
-
Methanol (for quenching)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the catechin (1.0 equivalent) in dry pyridine (5-10 mL per mmol of catechin) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon).[4]
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the stirred solution.[4]
-
Reaction: Allow the mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.[4]
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and quench the excess acetic anhydride by slowly adding dry methanol.
-
Solvent Removal: Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.[9]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the pure acetylated catechin.[4]
Quantitative Data Summary
| Parameter | Value/Range | Reference(s) |
| Acetic Anhydride | 1.5 - 2.0 equivalents per hydroxyl group | [4] |
| Pyridine (Solvent) | 2 - 10 mL/mmol of substrate | [4] |
| Reaction Temperature | 0°C to Room Temperature | [4] |
| Microwave-Assisted Reaction Time | 15 minutes | [2] |
| Reported Yields | 78 - 97% | [2] |
Visualizations
Caption: Experimental workflow for the acetylation of catechin.
Caption: Troubleshooting logical workflow for catechin acetylation.
References
- 1. Enhanced cytotoxicity against cancer cells by acetylation of a planar catechin analog: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enhanced cytotoxicity against cancer cells by acetylation of a planar catechin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Tea Catechins on Cancer Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting peak tailing for Catechin Pentaacetate in reverse-phase HPLC
Welcome to the technical support center for the reverse-phase HPLC analysis of Catechin (B1668976) Pentaacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic challenges, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in HPLC where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge. This can compromise resolution, accuracy, and sensitivity. This guide provides a systematic approach to diagnosing and resolving peak tailing for Catechin Pentaacetate.
Q1: My this compound peak is tailing. What are the initial diagnostic steps?
When encountering peak tailing with this compound, a logical workflow can help identify the root cause. As this compound is a significantly non-polar, neutral molecule due to the acetylation of its hydroxyl groups, the common causes of peak tailing for its parent compound, catechin (like silanol (B1196071) interactions), are less likely but should not be entirely dismissed.
Initial Troubleshooting Workflow
Caption: A step-by-step workflow to begin diagnosing the cause of peak tailing.
Q2: How does the hydrophobicity of this compound contribute to peak tailing?
The five acetate (B1210297) groups make this compound significantly more hydrophobic than its parent catechin. This property can lead to peak shape issues if not managed correctly.
-
Strong Sample Solvent: Dissolving the highly hydrophobic this compound in a solvent much stronger (i.e., more non-polar) than the initial mobile phase can cause the sample to spread out at the head of the column, leading to peak distortion.
-
Mass Overload: Due to its hydrophobicity, this compound will have a strong affinity for the C18 stationary phase. Injecting too concentrated a sample can saturate the stationary phase at the column inlet, resulting in a tailed peak.
Q3: Could on-column hydrolysis of the acetate groups cause peak tailing?
Yes, the hydrolysis of the ester linkages in this compound back to the hydroxyl groups of catechin during the analysis is a potential cause of peak tailing.
-
Mechanism: If the mobile phase conditions (e.g., pH) promote the hydrolysis of one or more acetate groups, you would have a mixed population of molecules with varying polarities eluting, which can manifest as a tailed or broadened peak.
-
Diagnosis: Look for the appearance of small, earlier-eluting peaks corresponding to partially deacetylated catechins or the parent catechin upon method optimization or with an aged mobile phase.
Logical Relationship of Potential Causes
Caption: Interrelationship of factors contributing to peak tailing of this compound.
Frequently Asked Questions (FAQs)
Q: What type of column is best suited for the analysis of this compound?
A: A high-quality, end-capped C18 or C8 column is recommended. Given the hydrophobic nature of this compound, a column with a lower carbon load or a phenyl-hexyl phase could also be explored to reduce retention and potentially improve peak shape.
Q: What is a good starting mobile phase for method development?
A: Due to its high hydrophobicity, a mobile phase with a higher proportion of organic solvent is necessary. A good starting point would be a gradient elution with:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a higher percentage of B (e.g., 50-60%) and increase to 90-100% over a suitable time. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is generally good practice to ensure reproducible chromatography, although with all hydroxyls acetylated, this compound should be neutral.
Q: Can I use the same HPLC method for Catechin and this compound?
A: No, this is not recommended. Catechin is a polar molecule and is typically analyzed with a mobile phase containing a high percentage of aqueous solvent. This compound is highly non-polar and would be very strongly retained or may not even elute under these conditions. A separate method with a much stronger mobile phase is required for the pentaacetate.
Quantitative Data Summary
The following table provides a hypothetical summary of how different parameters can affect the peak asymmetry of this compound. These values are illustrative and should be confirmed experimentally.
| Parameter | Condition 1 | Tailing Factor (Tf) | Condition 2 | Tailing Factor (Tf) | Rationale |
| Sample Concentration | 1 mg/mL | 1.8 | 0.1 mg/mL | 1.2 | High concentrations can lead to mass overload. |
| Sample Solvent | 100% Acetonitrile | 1.7 | 50:50 ACN:Water | 1.3 | A sample solvent much stronger than the mobile phase can cause peak distortion. |
| Column Condition | New Column | 1.1 | Column after 200 injections | 1.6 | Column contamination or degradation can introduce active sites for secondary interactions. |
| Guard Column | With Guard Column | 1.2 | Without Guard Column | 1.9 | A guard column can protect the analytical column from contaminants but may contribute to peak tailing if it becomes fouled. |
Experimental Protocols
Protocol 1: General HPLC Method for Acetylated Flavonoids
This protocol is a starting point for developing a specific method for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition (60:40 Acetonitrile:Water) to a concentration of 0.1 mg/mL.
Protocol 2: Synthesis of this compound (for reference standard)
This is a general procedure for the peracetylation of polyphenols.
-
Dissolve catechin in pyridine.
-
Add acetic anhydride (B1165640) in excess.
-
Stir the reaction at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.
Best practices for long-term storage of Catechin Pentaacetate
Welcome to the technical support center for Catechin (B1668976) Pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for long-term storage and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the long-term storage of solid Catechin Pentaacetate?
For optimal long-term stability, it is recommended to store solid this compound at refrigerated temperatures, typically between 0°C and 8°C. One supplier suggests a storage temperature of 4°C.[1] To minimize degradation, the container should be tightly sealed to protect it from moisture and air.
Q2: How should I store solutions of this compound?
The stability of catechins in solution is highly dependent on the solvent, pH, and temperature. Catechins are generally more stable in non-aqueous solvents and at an acidic pH.[2] For short-term storage, prepare fresh solutions and keep them at a low temperature (e.g., 4°C). For longer-term storage of solutions, it is advisable to aliquot the solution into smaller volumes and store them at -20°C or below to minimize freeze-thaw cycles.
Q3: How does the acetylation of catechin affect its stability?
Acetylation of flavonoids, including catechins, generally enhances their stability.[3][4] The acetyl groups protect the hydroxyl groups, which are susceptible to oxidation, thereby increasing resistance to degradation from heat, light, and enzymatic activity. This suggests that this compound is more stable than its non-acetylated form, catechin.
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[5] The choice of solvent will depend on the specific requirements of your experiment.
Q5: Can this compound be used in cell culture experiments?
Yes, derivatives of catechins have been successfully used in cell culture. For instance, catechins have been added to Chinese hamster ovary (CHO) cell media to enhance monoclonal antibody production.[6] When preparing this compound for cell culture, it is crucial to dissolve it in a biocompatible solvent like DMSO at a high concentration and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the solvent is not toxic to the cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound appears discolored (e.g., brownish) upon receipt or after storage. | Exposure to moisture, light, or high temperatures. | Store the compound in a tightly sealed container, protected from light, at the recommended refrigerated temperature. If discoloration is significant, it may indicate degradation, and using a fresh batch is advisable. |
| Difficulty dissolving the compound. | Incorrect solvent selection or insufficient mixing. | Ensure you are using a recommended solvent such as DMSO, ethyl acetate, or acetone.[5] Use gentle warming or sonication to aid dissolution, but avoid excessive heat which could lead to degradation. |
| Precipitation of the compound in aqueous solutions or cell culture media. | Low solubility in aqueous environments. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) before diluting it into your aqueous buffer or media. Perform a solubility test at your final working concentration to ensure the compound remains in solution. |
| Inconsistent or unexpected experimental results. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If storing solutions, aliquot and freeze them at -20°C or below. Avoid repeated freeze-thaw cycles. Consider verifying the integrity of your compound using analytical methods like HPLC if you suspect degradation. |
| Cell toxicity observed in culture experiments. | High concentration of the compound or the solvent. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells. |
Experimental Protocols
While specific experimental protocols for this compound are not widely available, its use can be inferred from studies involving acylated catechins and related compounds.
General Protocol for Preparing a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex or gently sonicate the solution until the compound is completely dissolved.
-
Sterilization: If for use in cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C for long-term use.
Data Presentation
Recommended Storage Conditions
| Parameter | Solid Form | Solution |
| Temperature | 0-8°C[1] | -20°C or below |
| Light | Protect from light | Protect from light |
| Moisture | Store in a tightly sealed container | Use anhydrous solvents where possible and store in sealed containers |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for maximum stability | Purge solutions with an inert gas before sealing and freezing |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Catechin, a green tea component, rapidly induces apoptosis of myeloid leukemic cells via modulation of reactive oxygen species production in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (+)-Catechin-pentaacetate | 16198-01-9 [chemicalbook.com]
- 6. The use of catechins in Chinese hamster ovary cell media for the improvement of monoclonal antibody yields and a reduction of acidic species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catechin Pentaacetate (CPA) Bioavailability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for overcoming the poor bioavailability of Catechin (B1668976) Pentaacetate (CPA).
Frequently Asked Questions (FAQs)
Q1: What is Catechin Pentaacetate (CPA), and why is it used instead of regular catechin?
This compound (CPA) is a synthetic prodrug of catechin. It is created by acetylating the five hydroxyl groups of the catechin molecule. This chemical modification is designed to address the inherent limitations of natural catechins, such as (-)-epicatechin, which suffer from poor stability and low bioavailability due to extensive first-pass metabolism in the intestine and liver. The acetylation masks the reactive hydroxyl groups, making CPA more lipophilic and potentially more stable, with the goal of improving its absorption and systemic delivery. Once absorbed, the acetyl groups are expected to be cleaved by esterase enzymes in the body, releasing the active catechin.
Q2: What is the primary challenge to achieving high bioavailability with CPA?
While CPA is designed to be more stable than catechin, its own poor aqueous solubility presents a major hurdle for effective oral absorption. For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. The low solubility of CPA limits its dissolution rate, which in turn becomes the rate-limiting step for its absorption, thus compromising its bioavailability.
Q3: What are the most promising strategies to overcome the poor bioavailability of CPA?
The most effective strategies focus on improving the solubility and dissolution rate of CPA. These primarily involve formulating CPA into advanced drug delivery systems. Key approaches include:
-
Nanoformulations: Encapsulating CPA into nanoparticles can significantly enhance its bioavailability. Common examples include:
-
Polymeric Nanoparticles: Using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to create a protective matrix around CPA.
-
Lipid-Based Nanocarriers: Formulations such as liposomes or solid lipid nanoparticles (SLNs) can improve absorption through lymphatic pathways.
-
-
Amorphous Solid Dispersions (ASDs): Creating a system where CPA is dispersed in a carrier polymer in an amorphous (non-crystalline) state. This prevents the drug from forming a stable crystal lattice, thereby increasing its solubility and dissolution rate.
-
Co-administration with Bioenhancers: Using substances like piperine (B192125) that can inhibit drug-metabolizing enzymes or enhance membrane permeability.
Troubleshooting Guides & Experimental Protocols
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
Problem: You are preparing CPA-loaded polymeric nanoparticles (e.g., using PLGA), but the amount of CPA successfully encapsulated is consistently low.
Troubleshooting Workflow
Technical Support Center: Refining Dosage Concentrations of Catechin Pentaacetate for Apoptosis Assays
Disclaimer: Information on the specific use of Catechin (B1668976) Pentaacetate (CPA) in apoptosis assays is limited in publicly available scientific literature. The following guidance is based on extensive research on structurally related catechin compounds, such as (+)-catechin and Epigallocatechin-3-gallate (EGCG). Researchers should use this information as a starting point and perform careful dose-response studies to determine the optimal concentration of CPA for their specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for Catechin Pentaacetate (CPA) in an apoptosis assay?
A1: Based on studies with related catechins, a broad starting range of 10 µM to 200 µM is recommended for initial screening.[1][2][3] The optimal concentration will be highly dependent on the cell line and the desired endpoint (e.g., early-stage apoptosis vs. significant cell death). For sensitive cell lines, lower concentrations may be effective, while more resistant lines may require concentrations at the higher end of this range.
Q2: How long should I incubate my cells with CPA?
A2: Incubation times can vary from 3 to 48 hours.[1][3][4] Shorter incubation times (3-6 hours) may be sufficient to observe early apoptotic events like caspase activation.[1] Longer incubation periods (24-48 hours) are often necessary to detect significant changes in cell viability and later-stage apoptotic markers like DNA fragmentation.[3][4] It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific model.
Q3: What solvents should be used to dissolve and dilute CPA?
A3: Due to the acetate (B1210297) groups, this compound is more lipophilic than its parent compound, catechin. It is recommended to dissolve CPA in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. Subsequent dilutions should be made in the cell culture medium to achieve the final desired concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]
Q4: Can CPA induce apoptosis through both intrinsic and extrinsic pathways?
A4: Yes, studies on related catechins suggest that they can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the loss of mitochondrial membrane potential, release of cytochrome c, and activation of initiator caspases-9 (intrinsic) and -8 (extrinsic), leading to the activation of executioner caspase-3.[1][2]
Q5: Are there any known instances where catechins induce non-apoptotic cell death?
A5: Yes, in some cell lines, such as chronic myelogenous leukemia cells, catechins like EGCG have been shown to induce a caspase-independent, necrosis-like cell death.[4][5] Therefore, it is crucial to use multiple assays to confirm the mode of cell death induced by CPA in your specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in apoptosis observed. | CPA concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., up to 400 µM, as some catechin analogs have been tested at these levels).[6] |
| Incubation time is too short. | Increase the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. | |
| The cell line is resistant to CPA-induced apoptosis. | Consider using a positive control for apoptosis (e.g., staurosporine) to ensure the assay is working. Try a different cell line if possible. | |
| CPA solution has degraded. | Prepare fresh stock solutions of CPA for each experiment. Store the stock solution at -20°C or as recommended by the supplier. | |
| High levels of necrosis observed, even at low CPA concentrations. | CPA concentration is too high, leading to rapid cytotoxicity. | Lower the concentration range in your dose-response study. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1%).[3] | |
| The cell handling procedure is causing mechanical stress. | Handle cells gently during plating, treatment, and harvesting to minimize membrane damage. | |
| Inconsistent results between experiments. | Variation in cell density at the time of treatment. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before treatment. |
| Inconsistent preparation of CPA dilutions. | Prepare fresh dilutions from a stock solution for each experiment. Vortex thoroughly before adding to the cell culture. | |
| Passage number of the cell line is too high. | Use cells with a consistent and low passage number, as cellular responses can change over time in culture. | |
| Weak or no signal in Annexin V-FITC assay. | Insufficient concentration of Annexin V-FITC or expired reagents. | Use fresh reagents and ensure proper storage. |
| Inadequate washing of cells. | Follow the washing steps in the protocol carefully to remove background fluorescence. | |
| Presence of EDTA in buffers. | Annexin V binding is calcium-dependent. Use EDTA-free buffers. |
Data Presentation: Effective Concentrations of Related Catechins
The following table summarizes the effective concentrations of various catechin compounds that have been shown to induce apoptosis in different cancer cell lines. This data can serve as a reference for designing initial experiments with this compound.
| Catechin Compound | Cell Line | Effective Concentration Range | Observed Effect |
| Catechins (unspecified) | NB4 (Acute Promyelocytic Leukemia) | 100 - 200 µM | Activation of caspases-3, -8, and -9; PARP cleavage.[1] |
| (+)-Catechin | NIH3T3 (Fibroblasts) | 10 µM | Inhibition of H₂O₂-induced apoptosis and caspase-3 activation.[7] |
| (-)-Epigallocatechin-3-gallate (EGCG) | Malignant B-cell lines | Dose-dependent | Induction of apoptosis, loss of mitochondrial membrane potential, activation of caspases-3 and -9.[3] |
| Catechin-C10 (a derivative) | U937 (Human monocytic) | Not specified, but potent | Induction of apoptosis via intrinsic and extrinsic pathways.[2] |
| Planar Catechin Analog | RGK1 (Gastric Cancer) | 200 - 400 µM | Dose-dependent increase in cleaved caspase-3.[6] |
| Various Catechins | T47D and MCF7 (Breast Cancer) | 3.125 - 50 µM | Cytotoxic activity, with varying efficacy depending on the specific catechin and cell line.[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on various catechins to determine the cytotoxic effects of CPA.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of CPA concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) for the desired incubation period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol is a standard method for detecting early and late apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of CPA for the determined incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA, and neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for Caspase Activation
This protocol allows for the detection of key apoptotic proteins.
-
Cell Lysis: After treatment with CPA, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, cleaved caspase-8, and PARP overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Proposed apoptotic signaling pathways activated by this compound.
Caption: General workflow for assessing CPA-induced apoptosis.
Caption: Troubleshooting decision tree for CPA apoptosis assays.
References
- 1. Catechin, a green tea component, rapidly induces apoptosis of myeloid leukemic cells via modulation of reactive oxygen species production in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of fatty acid chain length on the induction of apoptosis by newly synthesized catechin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejmoams.com [ejmoams.com]
- 4. Catechin, green tea component, causes caspase-independent necrosis-like cell death in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catechin, green tea component, causes caspase‐independent necrosis‐like cell death in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mechanism for Apoptotic Effects of a Planar Catechin Analog on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (+)-Catechin protects dermal fibroblasts against oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Catechin Pentaacetate in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of Catechin (B1668976) Pentaacetate (CPA) in primary cell cultures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of Catechin Pentaacetate in cell culture experiments.
Q1: What is this compound (CPA) and how does it differ from Catechin?
A1: this compound is a derivative of (+)-catechin where the five hydroxyl groups have been acetylated. This acetylation increases the lipophilicity of the molecule, which can lead to enhanced cellular uptake compared to its parent compound, catechin.[1] Intracellularly, the acetyl groups can be removed by cellular esterases, releasing the active catechin molecule.[1][2]
Q2: Why am I observing high levels of cytotoxicity with CPA in my primary cell cultures?
A2: Several factors could contribute to high cytotoxicity:
-
Enhanced Uptake: Due to its increased lipophilicity, CPA may enter cells more readily than catechin, leading to higher intracellular concentrations and consequently, greater cytotoxic effects.[1][3]
-
Pro-oxidant Activity: Like other catechins, at high concentrations, CPA can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage and apoptosis.
-
Cell Type Sensitivity: Primary cells can vary significantly in their sensitivity to chemical compounds. The metabolic activity and esterase expression levels in your specific primary cell type can influence the rate of CPA hydrolysis and the subsequent cytotoxic response.[4]
-
Compound Instability: Although acetylation can improve stability, polyphenols can be unstable in cell culture media, potentially degrading into more toxic byproducts.[5][6]
Q3: What is the expected mechanism of CPA-induced cytotoxicity?
A3: Based on studies of related catechins and acetylated flavonoids, CPA-induced cytotoxicity is likely mediated through the induction of apoptosis.[2][7] After intracellular hydrolysis to catechin, it can trigger apoptotic pathways involving:
-
Caspase Activation: Activation of key executioner caspases like caspase-3, -8, and -9.[7]
-
Mitochondrial Pathway: Disruption of the mitochondrial membrane potential and release of pro-apoptotic factors.[8]
-
Modulation of Signaling Pathways: Interference with cell survival signaling pathways such as MAPK.[9]
Q4: How can I determine the optimal, non-toxic working concentration of CPA for my experiments?
A4: It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of CPA in your specific primary cell line. This will help you identify a sub-lethal concentration for your functional assays. A typical approach involves treating your cells with a serial dilution of CPA for a relevant time period (e.g., 24, 48, or 72 hours) and assessing cell viability using assays like MTT or LDH.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background signal in cytotoxicity assays. | 1. CPA interferes with the assay reagents (e.g., reduces MTT).2. The solvent used for CPA (e.g., DMSO) is causing cytotoxicity. | 1. Run a cell-free control with CPA and the assay reagent to check for direct chemical reactions.2. Run a vehicle control with the highest concentration of the solvent used. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).[10] |
| Inconsistent results between replicate wells. | 1. Uneven cell seeding.2. CPA precipitation due to poor solubility. | 1. Ensure a homogenous cell suspension before seeding and visually inspect the plate for even cell distribution.2. Visually inspect for precipitates after adding CPA. If present, refer to the solubility troubleshooting guide below. |
| No dose-response observed. | 1. The tested concentration range is too high, causing maximum toxicity at all doses.2. CPA is not bioavailable due to binding to serum proteins. | 1. Expand the concentration range to include much lower doses.2. Consider reducing the serum concentration in your culture medium during treatment. However, be aware that this can also affect cell health.[11] |
| CPA appears to precipitate in the culture medium. | 1. Poor aqueous solubility of CPA.2. High concentration of CPA. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic.2. Use a lower, more soluble concentration of CPA.3. Consider using a non-ionic surfactant like Pluronic® F-127 to improve solubility, ensuring to test the surfactant for toxicity on its own.[12] |
Section 3: Data Presentation
Due to the limited availability of published cytotoxicity data specifically for this compound in primary cell cultures, the following tables provide hypothetical IC50 values to illustrate how such data could be presented. These values are derived from studies on related catechin compounds and should be determined experimentally for your specific primary cell line.
Table 1: Hypothetical IC50 Values of this compound (CPA) in Various Primary Cell Cultures after 48-hour exposure.
| Primary Cell Type | Assay | Hypothetical IC50 (µM) |
| Human Dermal Fibroblasts | MTT | 75 |
| Rat Primary Hepatocytes | LDH Release | 90 |
| Mouse Primary Neurons | Annexin V/PI | 50 |
Table 2: Comparison of Hypothetical Cytotoxicity of Catechin and this compound (CPA) in Human Primary Fibroblasts.
| Compound | Assay (48h) | Hypothetical IC50 (µM) |
| (+)-Catechin | MTT | >200 |
| This compound (CPA) | MTT | 75 |
Note: The lower hypothetical IC50 value for CPA reflects its potential for enhanced cellular uptake due to acetylation.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for primary fibroblasts.[9][13][14]
Materials:
-
Primary fibroblasts
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (CPA)
-
DMSO (for CPA stock solution)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of CPA in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the CPA dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This protocol is adapted for primary hepatocytes.[15]
Materials:
-
Primary hepatocytes
-
Hepatocyte culture medium
-
This compound (CPA)
-
LDH Cytotoxicity Assay Kit
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary hepatocytes in a 96-well plate according to your established protocol.
-
Compound Treatment: Treat cells with various concentrations of CPA and a vehicle control for the desired time.
-
Controls: Prepare the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release (vehicle-treated cells)
-
Maximum LDH release (cells treated with lysis buffer)
-
Background (culture medium alone)
-
-
Supernatant Collection: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity according to the kit's instructions.
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol is for assessing apoptosis in primary neurons by flow cytometry.[8][16][17][18]
Materials:
-
Primary neurons
-
Neuron culture medium
-
This compound (CPA)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat primary neurons with CPA at the desired concentrations and for the appropriate time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Gently collect the cells, including any floating cells in the medium.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced cytotoxicity against cancer cells by acetylation of a planar catechin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective esterase–ester pair for targeting small molecules with cellular specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The UVA and aqueous stability of flavonoids is dependent on B-ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Serum Starvation Enhances the Antitumor Activity of Natural Matrices: Insights into Bioactive Molecules from Dromedary Urine Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Measurement of apoptotic and necrotic cell death in primary hepatocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bosterbio.com [bosterbio.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Method Development for Separating Catechin Pentaacetate
Welcome to the technical support center for the purification of Catechin (B1668976) Pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on separating Catechin Pentaacetate from reaction impurities. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis reaction?
A1: The most common impurities are likely to be incompletely acetylated catechin derivatives, such as tetra-acetylated, tri-acetylated, and di-acetylated catechins. This is due to the potential for incomplete reaction at one or more of the five hydroxyl groups on the catechin molecule. Unreacted starting materials like catechin and acetic anhydride, as well as byproducts like acetic acid, may also be present.
Q2: What is the recommended starting point for developing a separation method?
A2: Thin-Layer Chromatography (TLC) is an excellent starting point to develop a separation method. It is a quick and inexpensive way to screen different solvent systems to find the optimal conditions for separating this compound from its impurities. Once a suitable solvent system is identified on TLC, it can be adapted for column chromatography for preparative scale purification.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analysis and purification of this compound. Reversed-phase HPLC with a C18 column is commonly used for the separation of catechins and their derivatives. A gradient elution with a mobile phase consisting of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically effective.[1][2][3][4]
Q4: Is crystallization a viable method for purifying this compound?
A4: Crystallization can be a highly effective method for purifying this compound, especially for obtaining a high-purity final product. The success of crystallization depends on finding a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution. Experimentation with various solvents is necessary to determine the optimal crystallization conditions.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The chosen solvent system is not optimal and the compound has very different affinities for the stationary and mobile phases.- The compound is acidic or basic. | - Dilute the sample before spotting.- Experiment with different solvent systems of varying polarity.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and improve spot shape. |
| Spots remain at the baseline (Rf ≈ 0) | - The mobile phase is not polar enough to move the compounds up the plate. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Spots run with the solvent front (Rf ≈ 1) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent. |
| Poor separation of spots (spots are too close together) | - The polarity of the mobile phase is not optimized for the specific separation. | - Try a different solvent system with components that have different selectivities.- Consider using a different stationary phase (e.g., reversed-phase TLC plates). |
| No spots are visible under UV light | - The compounds do not fluoresce or absorb UV light at the wavelength being used. | - Use a visualizing stain (e.g., potassium permanganate, iodine vapor) to visualize the spots. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (co-elution) | - The solvent system is not selective enough.- The column was not packed properly, leading to channeling.- The column was overloaded with sample. | - Optimize the solvent system using TLC first. A gradient elution (gradually increasing solvent polarity) may be necessary.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of sample for the column size (typically 1-5% of the stationary phase weight). |
| Very slow elution of the product | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| Product elutes too quickly with impurities | - The mobile phase is too polar. | - Start with a less polar mobile phase and gradually increase the polarity. |
| Cracking of the silica (B1680970) gel bed | - The column ran dry.- A significant change in solvent polarity caused a temperature change. | - Always keep the silica gel bed covered with solvent.- When changing solvent systems, do so gradually to avoid sudden temperature changes. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Method Development
Objective: To determine the optimal solvent system for the separation of this compound from reaction impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Reaction mixture sample
-
Catechin standard (starting material)
-
Developing chamber
-
Various solvents (e.g., hexane, ethyl acetate (B1210297), dichloromethane, methanol)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of the reaction mixture in a volatile solvent (e.g., ethyl acetate).
-
Prepare a dilute solution of the catechin standard.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Using separate capillary tubes, spot the reaction mixture and the catechin standard on the starting line.
-
Prepare a developing chamber with a chosen solvent system (e.g., start with a 7:3 mixture of hexane:ethyl acetate).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Close the chamber and allow the solvent to ascend the plate.
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
The goal is to find a solvent system where the this compound spot has an Rf value of approximately 0.3-0.5 and is well-separated from the spots of impurities. Adjust the solvent polarity as needed to achieve this.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To separate this compound from reaction impurities on a preparative scale.
Materials:
-
Glass chromatography column
-
Silica gel (for column chromatography)
-
Sand
-
Cotton or glass wool
-
Optimized solvent system from TLC (e.g., hexane:ethyl acetate gradient)
-
Reaction mixture
-
Collection tubes or flasks
-
TLC setup for fraction analysis
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the initial eluting solvent.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the least polar solvent mixture determined from TLC.
-
Collect fractions in separate tubes.
-
Gradually increase the polarity of the eluting solvent (gradient elution) to elute the compounds with increasing polarity. For example, start with 9:1 hexane:ethyl acetate, then move to 8:2, 7:3, and so on.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to determine which fractions contain the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for Thin-Layer Chromatography (TLC).
References
- 1. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. thescipub.com [thescipub.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Uptake of Catechin Pentaacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Catechin (B1668976) Pentaacetate (CPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular uptake of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is Catechin Pentaacetate (CPA) and why is it used instead of (+)-catechin?
A1: this compound is a derivative of the natural flavonoid (+)-catechin, where the five hydroxyl groups have been acetylated. This chemical modification makes the molecule more lipophilic (fat-soluble). This increased lipophilicity is designed to improve its ability to cross cell membranes, which are primarily composed of lipids. The underlying principle is that by masking the polar hydroxyl groups, CPA can more easily diffuse across the cell membrane. Once inside the cell, it is hypothesized that intracellular enzymes called esterases cleave the acetyl groups, releasing the active (+)-catechin.
Q2: What is the primary mechanism for the cellular uptake of this compound?
A2: Due to its increased lipophilicity, the primary mechanism for the cellular uptake of this compound is believed to be passive diffusion across the cell membrane. This process does not require energy and is driven by the concentration gradient of the compound across the membrane. In contrast, the more polar (+)-catechin has lower passive permeability.
Q3: How can I enhance the cellular uptake of this compound in my experiments?
A3: While CPA is designed for enhanced uptake, several strategies can be employed to further optimize its delivery:
-
Use of a suitable vehicle: Dissolving CPA in a small amount of a biocompatible organic solvent like DMSO before diluting it in the cell culture medium can improve its solubility and availability for cellular uptake.
-
Nanoparticle-based delivery systems: Encapsulating CPA in lipid-based nanoparticles (liposomes) or polymeric nanoparticles can protect it from degradation and facilitate its entry into cells through endocytosis.
-
Co-administration with permeation enhancers: Certain excipients can transiently increase the permeability of the cell membrane, although this approach should be used with caution to avoid cytotoxicity.
Q4: What are the expected downstream cellular effects after the uptake of this compound?
A4: Once deacetylated to (+)-catechin within the cell, it is expected to modulate similar signaling pathways. Catechins are known to influence several key cellular processes. Notably, they have been shown to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[1][2][3] Additionally, catechins can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in cell proliferation, differentiation, and apoptosis.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or inconsistent cellular uptake of CPA | Precipitation of CPA in aqueous media: CPA has low water solubility and may precipitate in cell culture medium. | - Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve CPA is low (typically <0.1%) and consistent across all experiments.- Prepare fresh dilutions of CPA for each experiment.- Visually inspect the medium for any signs of precipitation after adding CPA. |
| Cell monolayer integrity issues (for Caco-2 assays): Compromised cell monolayers can lead to inaccurate permeability measurements. | - Regularly measure the transepithelial electrical resistance (TEER) to ensure the integrity of the Caco-2 cell monolayer.- Perform a Lucifer yellow permeability assay to check for paracellular leakage. | |
| Adsorption to plasticware: Lipophilic compounds like CPA can adsorb to the surface of plastic labware, reducing the effective concentration. | - Use low-adsorption plasticware.- Consider adding a low concentration of bovine serum albumin (BSA) to the medium to reduce non-specific binding. | |
| High variability between experimental replicates | Inconsistent cell seeding density or passage number: Variations in cell number or age can affect uptake efficiency. | - Maintain a consistent cell seeding density for all experiments.- Use cells within a narrow passage number range. |
| Incomplete dissolution of CPA: If not fully dissolved, the concentration of CPA will not be accurate. | - Ensure complete dissolution of the CPA stock solution before further dilution. Gentle warming or vortexing may be necessary. | |
| Unexpectedly high cytotoxicity | Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells. | - Keep the final solvent concentration below the cytotoxic threshold for your cell line (typically <0.1% for DMSO).- Run a solvent-only control to assess its effect on cell viability. |
| Rapid intracellular deacetylation and accumulation of high concentrations of catechin: A sudden high intracellular concentration of the active compound could trigger cytotoxic pathways. | - Perform a dose-response curve to determine the optimal non-toxic concentration of CPA for your experiments.- Reduce the incubation time. | |
| Difficulty in detecting intracellular CPA or its metabolites | Rapid efflux of the compound: Cells may actively pump out CPA or its metabolites. | - Use efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if this increases intracellular accumulation. Note that this will alter the experimental conditions. |
| Insufficient sensitivity of the analytical method: The concentration of intracellular CPA or catechin may be below the detection limit of your assay. | - Optimize your analytical method (e.g., HPLC, LC-MS/MS) for higher sensitivity.[6] - Increase the number of cells used for extraction to concentrate the analyte. | |
| Rapid metabolism/deacetylation: CPA may be quickly converted to catechin and other metabolites, making it difficult to detect the parent compound. | - Analyze for both CPA and (+)-catechin in your cell lysates.- Use shorter incubation times to capture the initial uptake of CPA before extensive metabolism occurs. |
Data Presentation
The acetylation of catechin to form this compound is intended to increase its lipophilicity, thereby enhancing its ability to cross the lipid bilayer of cell membranes via passive diffusion. The table below provides a representative summary of the expected improvement in permeability based on this principle.
| Compound | Structure | LogP (Predicted) | Primary Uptake Mechanism | Apparent Permeability Coefficient (Papp) in Caco-2 cells (cm/s) (Hypothetical) |
| (+)-Catechin | Polyphenolic flavonoid with 5 hydroxyl groups | ~1.5 | Paracellular transport and some passive diffusion | Low (e.g., 1 x 10⁻⁶) |
| This compound | Acetylated derivative of (+)-catechin | ~3.5 | Transcellular passive diffusion | High (e.g., >10 x 10⁻⁶) |
Note: The Papp values are hypothetical and for illustrative purposes to demonstrate the expected significant increase in permeability for the more lipophilic CPA compared to its parent compound, (+)-catechin.
Experimental Protocols
Cellular Uptake Assay using Caco-2 Cells
This protocol describes a method to assess the permeability of this compound across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound (CPA)
-
DMSO
-
Lucifer yellow (for monolayer integrity testing)
-
HPLC or LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be >250 Ω·cm².
-
Optionally, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after incubation. A low permeability of Lucifer yellow confirms monolayer integrity.
-
-
Transport Experiment:
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Prepare the dosing solution by dissolving CPA in DMSO and then diluting with HBSS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤0.1%.
-
Add the CPA dosing solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of CPA (and its potential metabolite, (+)-catechin) in the collected samples using a validated HPLC or LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane insert.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Quantification of Intracellular this compound and (+)-Catechin by HPLC
This protocol outlines a method for extracting and quantifying CPA and its deacetylated form, (+)-catechin, from cultured cells.
Materials:
-
Cultured cells treated with CPA
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Cell scraper
-
Microcentrifuge tubes
-
HPLC system with a C18 column and UV or MS detector
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency in a culture plate.
-
Treat the cells with CPA for the desired time.
-
After incubation, remove the medium and wash the cells twice with ice-cold PBS.
-
Add a known volume of ice-cold methanol to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Vortex the cell lysate vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the extracted compounds.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to separate CPA and (+)-catechin on a C18 column.
-
Detect the compounds using a UV detector (e.g., at 280 nm) or a mass spectrometer for higher sensitivity and specificity.
-
-
Quantification:
-
Prepare standard curves for both CPA and (+)-catechin of known concentrations.
-
Quantify the amount of each compound in the samples by comparing their peak areas to the standard curves.
-
Normalize the results to the total protein content of the cell lysate or the cell number.
-
Visualizations
Experimental Workflow for CPA Cellular Uptake and Analysis
Caption: Workflow for assessing CPA cellular uptake.
Proposed Mechanism of CPA Action
Caption: CPA crosses the cell membrane and is deacetylated.
Simplified NF-κB Signaling Pathway Inhibition by Catechin
Caption: Catechin inhibits a key step in NF-κB activation.
Simplified MAPK/ERK Signaling Pathway Modulation by Catechin
References
- 1. Green tea catechins suppress NF-κB-mediated inflammatory responses: relevance to nutritional management of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catechin Weakens Diabetic Retinopathy by Inhibiting the Expression of NF-κB Signaling Pathway-Mediated Inflammatory Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of cell growth inhibitory effects of catechin through MAPK in human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Tea Catechins on Cancer Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorptive interactions of concurrent oral administration of (+)-catechin and puerarin in rats and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Catechin and Catechin Pentaacetate
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of related compounds is paramount for innovation. This guide provides an objective comparison of the bioactivity of catechin (B1668976), a well-known natural antioxidant, and its derivative, Catechin Pentaacetate. By acetylating the hydroxyl groups of catechin, its lipophilicity is increased, which can significantly influence its absorption, bioavailability, and ultimately, its therapeutic efficacy. This comparison is supported by experimental data and detailed methodologies to aid in research and development.
At a Glance: Key Bioactivity Differences
| Bioactivity | Catechin | This compound (inferred) | Key Takeaway |
| Antioxidant Activity | Potent free radical scavenger | Potentially lower direct antioxidant activity | Acetylation of hydroxyl groups may reduce direct radical scavenging capability. |
| Anti-inflammatory Activity | Inhibits pro-inflammatory mediators | Enhanced inhibitory effect on inflammatory responses | Increased lipophilicity may lead to better cell membrane permeability and stronger anti-inflammatory action. |
| Anticancer Activity | Induces apoptosis and inhibits proliferation in various cancer cells | Enhanced cytotoxicity and growth inhibitory activity | Increased cellular uptake and bioavailability likely contribute to superior anticancer effects. |
In-Depth Bioactivity Comparison
Antioxidant Activity
Catechins are renowned for their potent antioxidant properties, primarily attributed to their ability to donate hydrogen atoms from their phenolic hydroxyl groups to scavenge free radicals.[1][2] The antioxidant capacity of catechins is a cornerstone of their health benefits.[2]
While direct comparative studies on the antioxidant activity of Catechin versus this compound are limited, studies on analogous acetylated flavonoids suggest that acetylation of the hydroxyl groups may lead to a decrease in direct free radical scavenging activity in vitro.[3] This is because the hydroxyl groups, which are crucial for donating hydrogen atoms to neutralize radicals, are blocked by the acetyl groups. However, it is hypothesized that once inside the cell, the acetyl groups can be cleaved by intracellular esterases, releasing the active catechin and restoring its antioxidant potential.[4]
Anti-inflammatory Activity
Catechins have demonstrated significant anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[5][6][7] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[5]
A study on peracetylated epigallocatechin-3-gallate (AcEGCG), a compound structurally similar to this compound, showed a significantly more potent inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages compared to its non-acetylated counterpart.[3][8] This suggests that this compound likely possesses enhanced anti-inflammatory properties. The increased lipophilicity of the acetylated form may facilitate its passage across the cell membrane, leading to higher intracellular concentrations and a more pronounced inhibitory effect on inflammatory signaling cascades.[3]
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Inhibition of Nitric Oxide Production (vs. Control) | Fold Increase in Potency | Reference |
| Epigallocatechin-3-gallate (EGCG) | Standard | 1x | [3] |
| Peracetylated EGCG (AcEGCG) | 4.4-fold greater inhibition | 4.4x | [3] |
Anticancer Activity
Catechins exert anticancer effects through various mechanisms, including the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis.[9][10][11] These effects are often mediated through the modulation of signaling pathways that regulate cell growth and survival.[10]
Comparative studies on peracetylated EGCG have shown enhanced growth inhibitory activity against human esophageal and colon cancer cells.[3] The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were lower for the acetylated form, indicating greater potency.[3] This enhanced cytotoxicity is attributed to a significantly higher intracellular concentration of the active compound due to the increased bioavailability of the acetylated derivative.[3] It is plausible that this compound would exhibit similar enhancements in its anticancer activity.
Quantitative Comparison of Anticancer Activity (IC50 Values)
| Cell Line | Catechin (as EGCG) | This compound (as AcEGCG) | Reference |
| KYSE150 (Esophageal Cancer) | 20 µM | 10 µM | [3] |
| HCT116 (Colon Cancer) | 45 µM | 32 µM | [3] |
Signaling Pathways
The bioactivities of both catechin and its acetylated form are intricately linked to their ability to modulate key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[12] Catechins have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[5][13][14] The enhanced anti-inflammatory effects of acetylated catechins suggest a more potent inhibition of this pathway, likely due to higher intracellular accumulation.
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of catechins.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[15][[“]] Catechins can modulate MAPK signaling, contributing to their anticancer and anti-inflammatory effects.[5][17][18] Flavonoids have been shown to inhibit the p38 MAPK pathway, which is associated with inflammation and apoptosis.[19][20] The superior bioactivity of acetylated catechins suggests a more profound impact on this pathway.
Figure 2: Overview of the MAPK signaling pathway and the inhibitory role of catechins.
Experimental Protocols
To facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.
Figure 3: Experimental workflow for the DPPH antioxidant assay.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve Catechin and this compound in a suitable solvent (e.g., methanol or DMSO) to create stock solutions. Prepare a series of dilutions from the stock solutions.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to each well. Then, add 100 µL of the different concentrations of the sample solutions to the wells. For the blank, use 100 µL of the solvent instead of the sample solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against sample concentration.
LPS-Induced Nitric Oxide (NO) Production in Macrophages
This assay is used to assess the anti-inflammatory potential of compounds by measuring the inhibition of NO production in immune cells stimulated with an inflammatory agent.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Catechin or this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response and NO production.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds on cancer cells.
Figure 4: Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, KYSE150) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Catechin and this compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the purple formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is determined by plotting cell viability against the compound concentration.
Conclusion
The acetylation of catechin to form this compound represents a promising strategy to enhance its therapeutic potential. The available evidence, primarily from studies on the closely related compound peracetylated EGCG, strongly suggests that while direct antioxidant activity might be temporarily masked, the anti-inflammatory and anticancer properties are significantly amplified. This is likely due to increased lipophilicity, leading to improved cellular uptake and bioavailability. For researchers in drug development, this compound and other acetylated flavonoids warrant further investigation as potent bioactive agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for conducting such comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Catechins in Cellular Responses to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peracetylation as a means of enhancing in vitro bioactivity and bioavailability of epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catechin, a green tea component, rapidly induces apoptosis of myeloid leukemic cells via modulation of reactive oxygen species production in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of (+)-catechin against lipopolysaccharide-induced inflammatory response in RAW 264.7 cells through downregulation of NF-κB and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Anticarcinogenic potentials of tea catechins [frontiersin.org]
- 10. An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejmoams.com [ejmoams.com]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The tea catechin epigallocatechin gallate inhibits NF-κB-mediated transcriptional activation by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer [frontiersin.org]
- 15. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. Antioxidant properties of catechins: Comparison with other antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Catechins and Human Health: Breakthroughs from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Potential of Catechin Pentaacetate and EGCG
For Researchers, Scientists, and Drug Development Professionals
Introduction
A crucial aspect to consider is the effect of acetylation on the antioxidant capacity of catechins. The primary mechanism by which catechins exert their direct antioxidant effects is through the hydrogen-donating ability of their phenolic hydroxyl (-OH) groups.[3] In Catechin (B1668976) Pentaacetate, these five hydroxyl groups are converted into acetate (B1210297) (-OCOCH₃) groups. This chemical modification protects the hydroxyl groups, which may enhance the molecule's stability and bioavailability. However, this acetylation is also expected to significantly diminish its direct free-radical scavenging activity, as the hydrogen-donating capability is lost.
This guide will focus on the well-documented antioxidant activities of (+)-catechin and EGCG to provide a foundational comparison, while also discussing the anticipated impact of acetylation.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of EGCG and (+)-catechin have been evaluated using various in vitro assays. EGCG consistently demonstrates superior radical scavenging activity compared to (+)-catechin. This enhanced activity is largely attributed to its chemical structure, which includes a greater number of hydroxyl groups, specifically the galloyl moiety on the C-ring and the trihydroxyl group on the B-ring.[3][4][5]
Below is a summary of data from representative antioxidant assays:
| Compound | Assay | Concentration (µM) | Radical Scavenging Activity (%) | Reference |
| (-)-Epigallocatechin gallate (EGCG) | DPPH | 400 | 77.2% | [1] |
| (+)-Catechin (C) | DPPH | 400 | 32.3% | [1] |
| (-)-Epigallocatechin gallate (EGCG) | ABTS | 400 | 90.2% | [1] |
| (+)-Catechin (C) | ABTS | 400 | 38.2% | [1] |
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 1 mM) is prepared in methanol (B129727) or ethanol (B145695). For the experiment, a working solution is prepared by diluting the stock solution with the solvent to obtain an absorbance of approximately 1.0 at 517 nm.[6]
-
Sample Preparation: The test compounds (EGCG, Catechin) and a standard antioxidant (like Trolox or ascorbic acid) are prepared in a series of concentrations in the same solvent used for the DPPH solution.
-
Reaction Mixture: In a microplate well or a cuvette, a specific volume of the sample solution (e.g., 100 µL) is added to a larger volume of the DPPH working solution (e.g., 900 µL).[7]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[6]
-
Absorbance Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer. A control sample, containing the solvent instead of the antioxidant, is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Methodology:
-
Preparation of ABTS•+ Radical Cation: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous stock solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[8]
-
Preparation of ABTS•+ Working Solution: Before the assay, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in a range of concentrations.
-
Reaction Mixture: A small volume of the sample solution (e.g., 10 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[10]
-
Absorbance Measurement: The absorbance is measured at 734 nm using a spectrophotometer.
-
Calculation: The percentage of ABTS•+ scavenging is calculated using a formula similar to the DPPH assay: % Scavenging = [ (A_control - A_sample) / A_control ] × 100
-
Data Expression: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.
Mandatory Visualizations
Signaling Pathway
Catechins can exert antioxidant effects indirectly by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[11][12][13] This pathway upregulates the expression of several antioxidant and detoxification enzymes. Both EGCG and catechin have been shown to modulate this pathway.[2][12][13]
References
- 1. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial Properties of Green Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Catechins Profile of Green Tea Extracts Affects the Antioxidant Activity and Degradation of Catechins in DHA-Rich Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Total Phenolic, Anthocyanin, Catechins, DPPH Radical Scavenging Activity, and Toxicity of Lepisanthes alata (Blume) Leenh - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. academic.oup.com [academic.oup.com]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insights into the role of the Nrf2 signaling pathway in green tea catechin applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The involvement of Nrf2 antioxidant signalling pathway in the protection of monocrotaline-induced hepatic sinusoidal obstruction syndrome in rats by (+)-catechin hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Catechin Pentaacetate and Other Catechin Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature reveals distinct efficacy profiles for various catechin (B1668976) derivatives, with Catechin Pentaacetate demonstrating notable anti-inflammatory properties. This guide provides a comparative analysis of the antioxidant, anti-inflammatory, and anticancer activities of this compound alongside other prominent catechin derivatives such as Epigallocatechin gallate (EGCG), Epicatechin gallate (ECG), Epigallocatechin (EGC), and Epicatechin (EC). This report is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and methodologies to inform future research and development.
Catechins, a group of polyphenolic compounds abundant in sources like green tea, are renowned for their health benefits.[1] Chemical modifications to the core catechin structure, such as acetylation, can significantly alter their biological activity. This guide delves into the efficacy of this compound in comparison to its more commonly studied counterparts.
Antioxidant Activity
The antioxidant capacity of catechins is a key contributor to their protective effects.[2] This activity is primarily evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The structure of a catechin molecule, particularly the number and arrangement of hydroxyl groups, plays a crucial role in its antioxidant potential.[3] Generally, the order of radical scavenging activity among common catechins is EGCG > ECG > EGC > EC.[4]
While specific quantitative data for the DPPH and FRAP assays for this compound are not widely available in the reviewed literature, studies on other acylated catechin derivatives suggest that the addition of acyl groups can influence antioxidant activity.[5] It is hypothesized that the esterification of the hydroxyl groups in this compound may alter its radical scavenging and reducing capabilities compared to the parent catechin molecule. Further experimental validation is required to definitively place this compound within the antioxidant efficacy hierarchy of catechin derivatives.
Table 1: Comparative Antioxidant Activity of Catechin Derivatives
| Compound | Antioxidant Assay | IC50 / Activity Value | Reference |
| Epigallocatechin gallate (EGCG) | DPPH | Strongest scavenging activity | [4] |
| Epicatechin gallate (ECG) | DPPH | High scavenging activity | [3] |
| Epigallocatechin (EGC) | DPPH | Moderate scavenging activity | [3] |
| Epicatechin (EC) | DPPH | Lower scavenging activity | [3] |
| (+)-Catechin | DPPH | 19.99 µg/mL | [6] |
| This compound | DPPH/FRAP | Data not available |
Anti-inflammatory Effects
Catechin derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. A notable finding is the potent inhibition of cyclooxygenase-1 (COX-1) by (+)-Catechin Pentaacetate, with a reported IC50 value of 1.4 μM.[7] COX-1 is an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation. This finding suggests that this compound may exert its anti-inflammatory effects through the arachidonic acid cascade.
Other catechins, such as EGCG and ECG, have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[8][9] They also modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[10] For instance, epicatechin has been shown to alleviate inflammation by inhibiting the p38 MAPK signaling pathway.[11] The anti-inflammatory efficacy of catechins is also demonstrated by their ability to reduce the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.[12]
Table 2: Comparative Anti-inflammatory Activity of Catechin Derivatives
| Compound | Assay / Target | IC50 / Effect | Reference |
| (+)-Catechin Pentaacetate | COX-1 Inhibition | 1.4 µM | [7] |
| Epigallocatechin gallate (EGCG) | NF-κB Inhibition | Potent inhibitor | [9] |
| Epicatechin gallate (ECG) | NF-κB Inhibition | Stronger inhibitor than EGCG | [8] |
| Epicatechin (EC) | p38 MAPK Inhibition | Alleviates inflammation | [11] |
| Epigallocatechin (EGC) | COX-2, TNF-α, IL-6, IL-8 Inhibition | Significant inhibition | [13] |
Anticancer Efficacy
The anticancer properties of catechins are well-documented, with their effects attributed to the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[14] The general hierarchy of anticancer activity among common catechins is often cited as EGCG > ECG > EGC > EC.[15] However, some studies have shown ECG to have comparable or even more potent anticancer activity than EGCG.[8]
The cytotoxic effects of catechins are typically evaluated using cell viability assays, such as the MTT assay, on various cancer cell lines. For example, EGCG has been shown to inhibit the growth of human breast cancer cells.[7] While direct comparative IC50 values for this compound against various cancer cell lines are limited in the reviewed literature, studies on other acylated catechin derivatives suggest that such modifications can enhance anticancer activity. For instance, catechin conjugated with stearic acid demonstrated strong inhibition of DNA polymerase and angiogenesis.[16] Similarly, 3-O-acyl and alkyl-(-)-epicatechin derivatives exhibited better anticancer activity than (-)-ECG.[17] These findings suggest that the acetyl groups in this compound could potentially enhance its anticancer efficacy.
Table 3: Comparative Anticancer Activity of Catechin Derivatives (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| Epigallocatechin gallate (EGCG) | Pancreatic Cancer Cells | Varies by cell line | [8] |
| Epicatechin gallate (ECG) | Pancreatic Cancer Cells | More potent than EGCG | [8] |
| Catechin gallate (CG) | Pancreatic Cancer Cells | More potent than EGCG | [8] |
| 3-O-decyl-(-)-epicatechin | PC3, SKOV3, U373MG | 8.9, 7.9, 6.4 µM | [17] |
| This compound | Various Cancer Cell Lines | Data not available |
Signaling Pathways and Experimental Workflows
The biological activities of catechin derivatives are mediated through their interaction with various cellular signaling pathways. Key pathways implicated in their anti-inflammatory and anticancer effects include the NF-κB, MAPK, and PI3K/Akt pathways.
The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing anticancer activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
DPPH Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge the stable DPPH free radical.[8]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM). Prepare various concentrations of the test compound (catechin derivatives) in a suitable solvent.[8]
-
Reaction: Mix the test compound solution with the DPPH solution in a 96-well plate or cuvettes. Include a control with only the solvent and DPPH solution.[8]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[8]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[6]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a compound through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.[18]
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[19]
-
Reaction: Add the test compound to the FRAP reagent and incubate at 37°C for a specific time (e.g., 4 minutes).[19]
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[19]
-
Quantification: Compare the absorbance of the test samples to a standard curve prepared with known concentrations of FeSO₄·7H₂O to determine the FRAP value.[18]
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.[20]
-
Treatment: Treat the cells with various concentrations of the catechin derivatives for a specific duration (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[21]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[21]
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation of signaling pathways.[22][23]
-
Cell Lysis: After treatment with catechin derivatives, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).[22]
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[23]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target signaling proteins (e.g., phosphorylated and total forms of p38, NF-κB).[23] Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).[23]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[22]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[22]
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes.[22]
-
Enzyme Preparation: Prepare a reaction mixture containing buffer, hematin, and the COX-1 or COX-2 enzyme.[22]
-
Inhibitor Addition: Add the test compound (this compound) at various concentrations to the reaction mixture and pre-incubate.[22]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[22]
-
Reaction Termination: Stop the reaction after a specific time by adding a strong acid (e.g., HCl).[22]
-
Product Measurement: Measure the amount of prostaglandin (B15479496) produced using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an ELISA-based assay.[18][22]
-
IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value.[23]
Nitric Oxide (NO) Production Assay
This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants using the Griess reagent.[24]
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the catechin derivatives for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[24]
-
Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.[24]
Conclusion
The available evidence indicates that catechin derivatives possess a wide range of biological activities, with their efficacy being highly dependent on their specific chemical structure. While EGCG is often highlighted for its potent antioxidant and anticancer effects, other derivatives like ECG and CG have demonstrated superior activity in certain contexts.[8] this compound shows particular promise as an anti-inflammatory agent due to its potent inhibition of COX-1.[7] However, a comprehensive understanding of its comparative efficacy requires further investigation, particularly in the areas of antioxidant and anticancer activities. The experimental protocols and signaling pathway information provided in this guide offer a framework for future research aimed at elucidating the full therapeutic potential of this compound and other novel catechin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Catechins Profile of Green Tea Extracts Affects the Antioxidant Activity and Degradation of Catechins in DHA-Rich Oil [mdpi.com]
- 3. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antioxidant activity, and density functional theory study of catechin derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. (+)-Catechin protects dermal fibroblasts against oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epicatechin gallate and catechin gallate are superior to epigallocatechin gallate in growth suppression and anti-inflammatory activities in pancreatic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of cell growth inhibitory effects of catechin through MAPK in human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epicatechin alleviates inflammation in lipopolysaccharide-induced acute lung injury in mice by inhibiting the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjpmr.com [wjpmr.com]
- 12. researchgate.net [researchgate.net]
- 13. Green tea (-)-epigallocatechin gallate inhibits the growth of human villous trophoblasts via the ERK, p38, AMP-activated protein kinase, and protein kinase B pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Catechin conjugated with fatty acid inhibits DNA polymerase and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer activity of 3-O-acyl and alkyl-(-)-epicatechin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Green Tea Catechins Effectively Altered Hepatic Fibrogenesis in Rats by Inhibiting ERK and Smad1/2 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Exploring Inhibitory Mechanisms of Green Tea Catechins as Inhibitors of a Cancer Therapeutic Target, Nuclear Factor-κB (NF-κB) – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Cancer Mechanisms of Catechins: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-cancer efficacy of catechins, primarily focusing on Epigallocatechin-3-gallate (EGCG), a major bioactive component of green tea. The content is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for key in vivo experiments, and visualizations of the underlying molecular mechanisms. While direct in vivo data for Catechin Pentaacetate is limited, the extensive research on related catechins provides a strong basis for understanding their potential therapeutic applications in oncology.
Comparative Efficacy of Catechins In Vivo
The anti-cancer effects of catechins have been demonstrated across a range of preclinical in vivo models, showcasing their ability to inhibit tumor growth, induce apoptosis, and suppress metastasis. The following tables summarize key quantitative findings from studies investigating the efficacy of EGCG, both as a standalone agent and in combination with conventional chemotherapy.
Table 1: In Vivo Efficacy of EGCG in Xenograft Models
| Cancer Type | Animal Model | Treatment | Dosage | Key Findings |
| Prostate Cancer | TRAMP Mice | EGCG in drinking water | 0.06% for 28 weeks | Reduced prostate cancer proliferation and induced apoptosis.[1] |
| Liver Cancer (Chemoresistant) | Xenograft Mouse Model (BEL-7404/DOX cells) | EGCG + Doxorubicin (B1662922) | Not specified | Significantly inhibited hepatoma growth compared to either agent alone.[2][3] |
| Pancreatic Cancer | In vivo model | EGCG | Not specified | Reduced pancreatic cancer cell growth, migration, and invasion.[4] |
| Breast Cancer | Xenograft Mouse Model (4T1 cells) | EGCG | Not specified | Reduced breast cancer xenograft growth.[5] |
| Lung Cancer | Xenograft Tumors (H1299 cells) | EGCG in diet | 0.5% | Inhibited tumor growth by approximately 50%.[6] |
| Colon Cancer | Orthotopic Nude Mice | EGCG (gavage) | High-dose | Potently inhibited liver and lung metastasis.[7] |
Table 2: Synergistic Effects of EGCG with Chemotherapeutic Agents In Vivo
| Cancer Type | Chemotherapeutic Agent | Animal Model | Key Findings |
| Liver Cancer (Chemoresistant) | Doxorubicin | Murine Model | EGCG augmented the antitumor activity of doxorubicin by sensitizing chemoresistant cells.[2][3] |
| Pancreatic Cancer | Gemcitabine (B846) | In vivo model | EGCG synergized with gemcitabine to suppress pancreatic cancer cell growth, migration, and invasion.[4] |
| Multiple Cancer Cell Lines | 5-Fluorouracil, Doxorubicin | Not specified | EGCG enhanced the growth inhibitory and apoptotic effects of these chemotherapeutics.[8] |
| Cervical Cancer | Bleomycin (B88199) | Not specified | Tea polyphenols combined with bleomycin synergistically inhibited cervical cancer cell viability and proliferation through apoptosis induction.[9] |
| Breast Cancer, Lung Cancer | Cisplatin (B142131) | Animal Models | Combination of EGCG and cisplatin significantly decreased tumor size compared to cisplatin monotherapy.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vivo experiments typically used to assess the anti-cancer activity of compounds like catechins.
Xenograft Tumor Model
This model is widely used to evaluate the efficacy of a test compound on human tumor growth in an immunodeficient mouse.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer, PC-3 for prostate cancer) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Animal Model: Immunodeficient mice (e.g., nude mice or SCID mice) of a specific age and weight are used.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, typically calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100 mm^3), mice are randomly assigned to treatment and control groups. The test compound (e.g., EGCG) is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised, weighed, and processed for further analysis.
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of specific proteins within the tumor tissue.
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. Thin sections (e.g., 4-5 µm) are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the epitopes, often using heat-induced methods in a specific buffer.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific to the protein of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB) that produces a colored precipitate at the antigen site.
-
Counterstaining and Mounting: Slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted with a coverslip.
-
Analysis: The slides are examined under a microscope, and the staining intensity and percentage of positive cells are quantified.
Western Blotting
Western blotting is used to quantify the expression levels of specific proteins in tumor lysates.
-
Protein Extraction: Proteins are extracted from homogenized tumor tissue using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanism of Action
To better understand the complex biological processes involved, the following diagrams illustrate a typical experimental workflow and the key signaling pathways modulated by catechins.
Conclusion
The in vivo evidence strongly supports the anti-cancer properties of catechins, particularly EGCG. These compounds exert their effects through the modulation of multiple critical signaling pathways, leading to the inhibition of tumor growth and metastasis. The synergistic effects observed when catechins are combined with conventional chemotherapeutic agents highlight their potential as adjuvant therapies to enhance treatment efficacy and overcome drug resistance. Further clinical investigations are warranted to fully translate these promising preclinical findings into effective cancer treatments for patients.
References
- 1. Anticancer Therapeutic Effects of Green Tea Catechins (GTCs) When Integrated with Antioxidant Natural Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green tea catechins augment the antitumor activity of doxorubicin in an in vivo mouse model for chemoresistant liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Epigallocatechin-3-Gallate (EGCG) Suppresses Pancreatic Cancer Cell Growth, Invasion, and Migration partly through the Inhibition of Akt Pathway and Epithelial-Mesenchymal Transition: Enhanced Efficacy when Combined with Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potential of Epigallocatechin Gallate (EGCG) in Targeting Autophagy for Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticarcinogenic potentials of tea catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Tea Polyphenol Compounds on Anticancer Drugs in Terms of Anti-Tumor Activity, Toxicology, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catechin and Its Pentaacetate Derivative for Researchers
A deep dive into the physicochemical and biological properties of Catechin (B1668976) and Catechin Pentaacetate, offering a comprehensive comparison for researchers and drug development professionals.
This guide provides a detailed comparative analysis of (+)-catechin, a well-known natural flavonoid, and its synthetic derivative, (+)-catechin pentaacetate. By examining their structural differences, physicochemical properties, and biological activities, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate their potential applications.
Executive Summary
Catechin is a hydrophilic antioxidant with a range of biological activities, including anti-inflammatory and anticancer effects. Its therapeutic potential, however, can be limited by its relatively low lipophilicity, which affects its bioavailability. This compound, a synthetic derivative where the five hydroxyl groups of catechin are acetylated, exhibits significantly increased lipophilicity. This structural modification is expected to enhance its ability to cross cellular membranes, potentially leading to altered or improved biological activities. This guide presents a side-by-side comparison of these two compounds, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Tale of Two Solubilities
The most significant difference between catechin and its pentaacetate derivative lies in their polarity and, consequently, their solubility in various solvents. The acetylation of the hydroxyl groups in this compound drastically reduces its ability to form hydrogen bonds with water, making it significantly more lipophilic (fat-soluble) than its parent compound.
| Property | (+)-Catechin | (+)-Catechin Pentaacetate | Reference |
| Molecular Formula | C₁₅H₁₄O₆ | C₂₅H₂₄O₁₁ | [1][2] |
| Molecular Weight | 290.27 g/mol | 500.45 g/mol | [1][2] |
| Appearance | Colorless solid | Solid | [1][3] |
| Melting Point | 175-177 °C | 130-132 °C | [1][2] |
| Solubility in Water | Sparingly soluble (approx. 1.6 mg/mL in PBS, pH 7.2) | Insoluble | [3][4] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) (approx. 100 mg/mL), DMSO (approx. 50 mg/mL), and DMF (approx. 100 mg/mL). | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone. | [2][3][4] |
| Lipophilicity (LogP) | Estimated to be low (hydrophilic) | Expected to be significantly higher (lipophilic) | Inferred from structure |
Note: Specific LogP values for both compounds were not available in the searched literature, but the difference in their solubility profiles strongly indicates a significant difference in lipophilicity.
Comparative Biological Activities
While catechin has been extensively studied for its biological effects, research on this compound is more limited. However, available data suggests that the acetylation can modulate its activity.
Anti-inflammatory Activity: COX-1 Inhibition
One of the key anti-inflammatory mechanisms of some flavonoids is the inhibition of cyclooxygenase (COX) enzymes. Available data indicates that (+)-catechin is an inhibitor of COX-1.
| Compound | COX-1 Inhibition (IC₅₀) | Reference |
| (+)-Catechin | 1.4 µM | [5][6][7] |
| (+)-Catechin Pentaacetate | Data not available in the same comparative study |
Note: While a study by Veluri et al. (2004) is cited in relation to both compounds, a direct comparison of their COX-1 inhibitory activity within that study was not found in the available search results.
Antimicrobial and Phytotoxic Activities
A study by Veluri et al. (2004) investigated the antimicrobial and phytotoxic activities of catechin and its derivatives, including the pentaacetate form.[5]
| Compound | Antimicrobial Activity | Phytotoxic Activity | Reference |
| (+)-Catechin | Possesses antibacterial and antifungal activities. | The (-)-catechin (B126292) enantiomer is a potent phytotoxin. | [5] |
| (+/-)-Catechin Pentaacetate | Retained antimicrobial properties. | Retained phytotoxicity. | [5] |
The study concluded that the antioxidant properties of catechins are not the primary determinant of their phytotoxic or antimicrobial activities.[5]
Signaling Pathways and Mechanisms of Action
Catechin is known to modulate several key signaling pathways involved in cellular stress response and inflammation. The influence of this compound on these pathways is an area requiring further investigation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Catechin has been shown to activate the Nrf2 pathway, contributing to its antioxidant effects.
Caption: Nrf2 signaling pathway activation by Catechin.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Chronic activation of NF-κB is linked to inflammation. Catechin has been reported to inhibit the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Catechin.
Due to the lack of specific studies, the effect of this compound on the Nrf2 and NF-κB pathways remains to be elucidated. Its increased lipophilicity might lead to a more pronounced interaction with intracellular signaling components, a hypothesis that warrants further investigation.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Caption: Experimental workflow for the DPPH assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).
-
Prepare stock solutions of (+)-catechin and (+)-catechin pentaacetate in a suitable solvent (e.g., methanol for catechin, and a less polar solvent like dichloromethane or ethyl acetate for the pentaacetate, followed by dilution in methanol if possible). Prepare a series of dilutions of each compound.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution.
-
Add the DPPH solution to initiate the reaction.
-
A control containing only the solvent and DPPH solution should be included.
-
A blank containing the solvent and the test compound (without DPPH) should also be prepared for each concentration to account for any absorbance of the compound itself.
-
-
Incubation and Measurement:
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Cyclooxygenase-1 (COX-1) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-1 enzyme.
Methodology:
-
Reagents and Enzyme:
-
Purified COX-1 enzyme.
-
Arachidonic acid (substrate).
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Cofactors (e.g., hematin, epinephrine).
-
Test compounds ((+)-catechin and (+)-catechin pentaacetate) dissolved in a suitable solvent (e.g., DMSO).
-
A known COX-1 inhibitor as a positive control (e.g., SC-560).
-
-
Assay Procedure:
-
The assay can be performed using various detection methods, such as measuring oxygen consumption, or quantifying the production of prostaglandins (B1171923) (e.g., PGE₂) using an ELISA or LC-MS/MS. The following is a general protocol for a fluorometric assay.
-
In a 96-well plate, add the reaction buffer, cofactors, and the COX-1 enzyme.
-
Add the test compound at various concentrations or the vehicle control (DMSO).
-
Pre-incubate the mixture for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
-
Measurement:
-
Measure the fluorescence signal over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen detection reagent (e.g., Amplex Red). The rate of the reaction is proportional to the enzyme activity.
-
-
Calculation:
-
Calculate the percentage of COX-1 inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
The acetylation of catechin to form this compound results in a significant shift in its physicochemical properties, most notably a marked increase in lipophilicity. This structural change is likely to have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activities.
While existing research provides some initial insights, a direct and comprehensive comparative study of the antioxidant, anti-inflammatory, and anticancer activities of catechin and this compound using standardized assays is still needed. Future research should focus on:
-
Quantitative determination of the lipophilicity (LogP) of both compounds.
-
Direct comparative studies of their antioxidant capacity using a panel of assays (e.g., DPPH, ABTS, ORAC).
-
Head-to-head comparison of their inhibitory effects on COX-1 and COX-2 enzymes.
-
In vitro and in vivo studies to evaluate their comparative anticancer activities against various cancer cell lines.
-
Investigation of the effects of this compound on key signaling pathways such as Nrf2 and NF-κB.
-
Pharmacokinetic studies to compare the bioavailability of catechin and its pentaacetate derivative.
By addressing these knowledge gaps, the scientific community can better understand the potential of modifying natural compounds like catechin to enhance their therapeutic efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Phytotoxic and antimicrobial activities of catechin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Catechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Catechin (B1668976) Pentaacetate. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by representative experimental data and detailed methodologies.
Introduction to Catechin Pentaacetate
This compound is a derivative of catechin, a natural flavonoid found in a variety of plants, including tea. It is characterized by the acetylation of the five hydroxyl groups of the catechin molecule. This modification increases its lipophilicity, which can influence its biological activity and pharmacokinetic properties. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices during research and drug development.
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS analysis are provided below. These protocols are representative and may require optimization for specific applications.
HPLC-UV Method
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% formic acid).
-
Filter through a 0.45 µm syringe filter before injection.
LC-MS Method
This method offers higher sensitivity and selectivity, making it ideal for complex matrices or when trace-level quantification is required.
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or time-of-flight (TOF) mass spectrometer.
Chromatographic Conditions (similar to HPLC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start at 30% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow:
-
Desolvation Gas (Nitrogen): 800 L/hr
-
Cone Gas (Nitrogen): 50 L/hr
-
-
Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Precursor Ion [M+Na]+: m/z 523.12[1]
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.
Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS for the analysis of this compound. These values are representative and can vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 2% | < 1% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL |
| Selectivity | Moderate | High |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
Method Cross-Validation Workflow
Cross-validation is essential to ensure that both HPLC and LC-MS methods provide comparable and reliable results. The following diagram illustrates a typical workflow for cross-validation.
Workflow for Cross-Validation of Analytical Methods
Objective Comparison
HPLC-UV:
-
Advantages: Lower instrumentation and operational costs, straightforward method development, and robust performance for routine analysis. It is a widely available and well-established technique.
-
Disadvantages: Lower sensitivity and selectivity compared to LC-MS. It may be susceptible to interference from matrix components that absorb at the same wavelength as the analyte.
LC-MS:
-
Advantages: High sensitivity and selectivity, allowing for the detection and quantification of this compound at very low concentrations. The use of mass spectrometry provides structural confirmation and can distinguish the analyte from co-eluting impurities. It is particularly advantageous for analyzing complex samples.
-
Disadvantages: Higher initial investment and maintenance costs. Method development can be more complex, and it is susceptible to matrix effects that can cause ion suppression or enhancement, potentially affecting accuracy.
Conclusion
The choice between HPLC-UV and LC-MS for the analysis of this compound depends on the specific requirements of the study. For routine quality control and analysis of relatively pure samples where high sensitivity is not a prerequisite, HPLC-UV is a cost-effective and reliable option. However, for applications demanding high sensitivity, selectivity, and structural confirmation, such as in bioanalysis or trace impurity detection, LC-MS is the superior technique. Cross-validation of both methods is recommended when transitioning from one technique to the other to ensure consistency and reliability of the analytical data.
References
In Vivo Validation of Catechin Pentaacetate as an Anti-inflammatory Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory properties of Catechin (B1668976) Pentaacetate (CPA), benchmarked against established anti-inflammatory agents. Due to the limited direct in vivo data on Catechin Pentaacetate, this guide leverages data from structurally related catechin compounds, primarily (+)-catechin, epicatechin, and epigallocatechin gallate (EGCG), to project the potential efficacy of CPA. The comparisons are drawn from three widely accepted animal models of inflammation: Carrageenan-Induced Paw Edema, 12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema, and Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis.
Comparative Efficacy of Anti-inflammatory Agents
The following tables summarize the quantitative data on the anti-inflammatory effects of catechins and standard drugs in various in vivo models.
Table 1: Carrageenan-Induced Paw Edema Model
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| Catechin-rich Açaí Extract | 500 mg/kg | Gavage | 4 hours | Dose-dependent inhibition | [1] |
| Catechin-rich Açaí Extract | 1000 mg/kg | Gavage | 4 hours | Dose-dependent inhibition | [1] |
| Indomethacin (B1671933) | 10 mg/kg | Oral | 2 hours | 46.87% | |
| Indomethacin | 10 mg/kg | Oral | 3 hours | 65.71% | |
| Indomethacin | 10 mg/kg | Oral | 5 hours | 39% | [2] |
Table 2: TPA-Induced Ear Edema Model
| Compound | Dose | Route of Administration | Measurement | Value | Reference |
| Dexamethasone | 0.25 ± 0.03 µg/20 µl | Topical | ED₅₀ | 0.25 µg/20 µl | [1] |
| Indomethacin | 1 mg/ear | Topical | % Inhibition | ~72% | [3] |
| Pteropodine (for comparison) | 1 mg/ear | Topical | % Inhibition | 81% | [3] |
Note: Specific quantitative data for pure catechins in the TPA-induced ear edema model is limited in the reviewed literature. However, extracts containing catechins have demonstrated anti-inflammatory effects in this model.
Table 3: DSS-Induced Colitis Model
| Compound | Dose | Route of Administration | Parameter | Result | Reference |
| EGCG (Low Dose) | 20 mg/kg/day | Not Specified | Disease Activity Index (DAI) | Significantly lower than control | [4] |
| EGCG (High Dose) | 50 mg/kg/day | Not Specified | Disease Activity Index (DAI) | Significantly lower than control | [4] |
| Mesalazine | Not Specified | Oral | Inflammatory Cytokines (TNF-α, IL-1α, IL-6, IL-8) | Significantly reduced | [5] |
| Mesalazine | Not Specified | Oral | Histological Score | Improved | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation.
Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, vehicle, test compound (this compound), and standard drug (e.g., Indomethacin 10 mg/kg) groups.
-
Drug Administration: The test compound and standard drug are administered orally (or via the intended route) one hour before the induction of inflammation. The vehicle group receives the vehicle alone.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
TPA-Induced Ear Edema
This model is used to evaluate topical anti-inflammatory activity.
Experimental Workflow
Caption: Workflow for TPA-Induced Ear Edema Assay.
Protocol:
-
Animals: BALB/c mice are commonly used.
-
Induction and Treatment: 12-O-Tetradecanoylphorbol-13-acetate (TPA) is dissolved in a vehicle like acetone (B3395972) and applied topically to the inner and outer surfaces of the mouse ear. The test compound (this compound) or standard drug (e.g., Dexamethasone) is applied topically 15 to 30 minutes after TPA application.
-
Measurement of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a 6 mm biopsy punch is taken from the ear and weighed. The difference in weight between the TPA-treated and vehicle-treated ears indicates the extent of edema.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the TPA-only control group.
DSS-Induced Colitis
This model mimics the pathology of inflammatory bowel disease.
Experimental Workflow
Caption: Workflow for DSS-Induced Colitis Assay.
Protocol:
-
Animals: C57BL/6 mice are frequently used.
-
Induction of Colitis: Colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water (typically 3-5%) for a period of 5-7 days.
-
Treatment: The test compound (e.g., EGCG at 20 or 50 mg/kg/day) or a standard drug (e.g., Mesalazine) is administered daily, often starting concurrently with or shortly after DSS administration.
-
Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected for measurement of length, histological analysis of inflammation and tissue damage, and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6).
Mechanistic Insights: Signaling Pathways
Catechins and the compared anti-inflammatory drugs exert their effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Catechin and Drug Intervention in the NF-κB Pathway.
-
Catechins (and likely CPA): Inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and degradation of IκBα. This keeps NF-κB in its inactive state in the cytoplasm.[6][7]
-
Indomethacin: While its primary mechanism is COX inhibition, some studies suggest it can also inhibit NF-κB activation.[8][9]
-
Dexamethasone: This glucocorticoid upregulates the expression of IκBα and can also directly interact with NF-κB to inhibit its transcriptional activity.[10][11]
-
Mesalazine: Has been shown to inhibit NF-κB activation in the inflamed mucosa of ulcerative colitis patients.[2][4][12]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors like AP-1, which also regulate the expression of pro-inflammatory genes.
Caption: Catechin and Drug Intervention in the MAPK Pathway.
-
Catechins (and likely CPA): Can inhibit the activation of upstream kinases in the MAPK cascade, such as MAPKKK, thereby preventing the activation of p38 and JNK.
-
Dexamethasone: Induces the expression of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 MAPK.[10]
Conclusion
The available in vivo data on catechins strongly suggest that this compound holds significant promise as an anti-inflammatory agent. Its projected efficacy, based on the performance of related catechin compounds, appears to be comparable to that of established drugs like Indomethacin and Mesalazine in relevant animal models. The primary mechanism of action is likely the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory mediators. Further direct in vivo studies on this compound are warranted to definitively establish its therapeutic potential and optimal dosing for various inflammatory conditions. This guide provides a foundational framework for designing such preclinical investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Mesalazine in the Chemoprevention of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Catechins: Protective mechanism of antioxidant stress in atherosclerosis [frontiersin.org]
- 8. Modulation of nuclear factor-kappa B activity by indomethacin influences A beta levels but not A beta precursor protein metabolism in a model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic antagonism of nuclear factor-kappaB activity in cytotrophoblasts by dexamethasone: a potential mechanism for antiinflammatory action of glucocorticoids in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
A Head-to-Head Showdown: Catechin Pentaacetate and Other NF-κB Inhibitors in the Research Arena
For Immediate Release
In the intricate world of cellular signaling, the transcription factor Nuclear Factor-kappa B (NF-κB) stands as a master regulator of inflammation, immunity, cell survival, and proliferation. Its dysregulation is a hallmark of numerous chronic diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of potent and specific NF-κB inhibitors is a major focus of therapeutic research. This guide provides a comparative analysis of the inhibitory potential of various compounds, with a focus on catechins, a class of polyphenols known for their anti-inflammatory properties, versus other well-established NF-κB inhibitors.
The NF-κB Signaling Cascade: A Target for Therapeutic Intervention
The canonical NF-κB signaling pathway is a tightly regulated process initiated by various stimuli, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB. This liberates NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes involved in the inflammatory response.
Comparative Efficacy of NF-κB Inhibitors
The following table summarizes the in vitro inhibitory concentrations (IC50) of various catechins and other well-characterized NF-κB inhibitors. It is important to note that the experimental conditions, cell types, and assay methods can vary between studies, making direct comparisons challenging.
| Compound | Target/Assay | Cell Type | IC50 Value |
| Catechins | |||
| (-)-Epigallocatechin-3-gallate (EGCG) | IKK Activity | Intestinal epithelial cell line IEC-6 | >18 µM[1] |
| Cell Viability (NF-κB implicated) | MIAPaCa-2 (Pancreatic Cancer) | 73 µM[2] | |
| Cell Viability (NF-κB implicated) | SU.86.86 (Pancreatic Cancer) | 59 µM[2] | |
| (-)-Epicatechin (EC) | NF-κB DNA Binding | Jurkat T cells | Inhibition at 8.6 µM |
| (+)-Catechin (CT) | NF-κB DNA Binding | Jurkat T cells | Inhibition at 17.2 µM |
| Other NF-κB Inhibitors | |||
| BAY 11-7082 | IκBα Phosphorylation | Tumor cells | 10 µM |
| IKK-16 | IKKβ | Cell-free | 40 nM |
| IKK complex | Cell-free | 70 nM | |
| IKKα | Cell-free | 200 nM | |
| MG-132 | NF-κB Activation | A549 cells | 3 µM |
| Proteasome (Chymotrypsin-like activity) | Cell-free | 100 nM |
Disclaimer: The data for catechins, particularly (-)-Epicatechin and (+)-Catechin, indicates concentrations at which inhibition was observed rather than precise IC50 values for NF-κB inhibition from a standardized assay. The IC50 values for EGCG on cell viability are an indirect measure of its effect on pathways including NF-κB.
Experimental Protocols for Assessing NF-κB Inhibition
Standardized and reproducible experimental protocols are crucial for the accurate comparison of inhibitor efficacy. Below are detailed methodologies for two common assays used to quantify NF-κB inhibition.
NF-κB Luciferase Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Principle: Cells are transiently or stably transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate at a suitable density.
-
Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Inhibitor and Stimulant Treatment:
-
Pre-treat the cells with various concentrations of the test inhibitor (e.g., Catechin Pentaacetate, BAY 11-7082) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (typically 10-20 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Measure firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blotting for Phosphorylated IκBα
This method directly assesses the inhibition of a key upstream event in the NF-κB activation pathway.
Principle: Western blotting is used to detect the levels of phosphorylated IκBα (p-IκBα). A decrease in p-IκBα levels in the presence of an inhibitor indicates a blockade of IKK activity.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the test inhibitor for 1-2 hours.
-
Stimulate the cells with TNF-α for a short time course (e.g., 0, 5, 15, 30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-IκBα overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and normalize the p-IκBα signal to the total IκBα and loading control signals.
-
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for the robust head-to-head comparison of NF-κB inhibitors.
Conclusion
This guide provides a framework for the comparative evaluation of NF-κB inhibitors. While direct comparative data for this compound remains to be established, the information on related catechins suggests a potential for NF-κB modulation. The provided experimental protocols offer a standardized approach for researchers to conduct their own head-to-head studies, which will be crucial in elucidating the precise potency and mechanism of action of novel inhibitors like this compound in the context of other well-characterized compounds. Such studies are vital for advancing the development of targeted therapies for a multitude of NF-κB-driven diseases.
References
- 1. The green tea polyphenol (-)-epigallocatechin-3-gallate blocks nuclear factor-kappa B activation by inhibiting I kappa B kinase activity in the intestinal epithelial cell line IEC-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer [frontiersin.org]
A Comparative Guide to the Synthesis of Catechin Pentaacetate: Reproducibility and Scalability
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of protected natural compounds is a critical step in the development of new therapeutic agents. Catechin (B1668976), a flavonoid with a range of biological activities, is often protected as its pentaacetate derivative to enhance its stability and bioavailability. This guide provides an objective comparison of conventional and microwave-assisted methods for the synthesis of Catechin Pentaacetate, focusing on reproducibility and scalability, supported by experimental data and detailed protocols.
Performance Comparison: Conventional vs. Microwave-Assisted Synthesis
The synthesis of this compound is typically achieved through the acetylation of the five hydroxyl groups of the catechin molecule. This can be accomplished using conventional heating under reflux or with the assistance of microwave irradiation. The choice of method can have a significant impact on reaction time, yield, and the ease of scaling up the process.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Several hours (typically 2-4 hours) | Minutes (typically around 15 minutes) |
| Yield | Good to high (variable) | Generally high to excellent |
| Energy Consumption | High | Low |
| Temperature Control | Bulk heating, potential for localized overheating | Uniform and precise temperature control |
| Scalability | Established, but can be time-consuming for larger scales | Can be scalable with appropriate equipment, offering rapid throughput |
| Reproducibility | Generally good, can be influenced by heating inconsistencies | High, especially with dedicated microwave reactors |
Experimental Protocols
Conventional Synthesis of this compound
This method involves the acetylation of (+)-catechin using acetic anhydride (B1165640) with pyridine (B92270) as a catalyst and solvent, under reflux conditions.
Materials:
-
(+)-Catechin
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (B109758) (or Ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve (+)-catechin (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., argon).[1]
-
Add acetic anhydride (a slight excess per hydroxyl group, typically 5.5 - 6.0 equivalents) to the solution at 0°C.[1]
-
Stir the reaction mixture at room temperature and then heat to reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of methanol.
-
Remove pyridine and excess reagents by co-evaporation with toluene (B28343) under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.[1]
Microwave-Assisted Synthesis of this compound
This method utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing the reaction time.
Materials:
-
Total catechins extracted from a natural source (e.g., green tea) or pure (+)-catechin
-
Acetic anhydride
-
Triethylamine (as a base)
-
Microwave reactor
Procedure:
-
Place the catechin sample (e.g., 1g) in a microwave-safe reaction vessel.[2]
-
Add acetic anhydride and triethylamine.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for a standardized time (e.g., 15 minutes) at a set power level.[2]
-
After the reaction is complete, cool the vessel to a safe temperature.
-
Work-up the reaction mixture in a similar manner to the conventional method (quenching, extraction, washing, and drying) to isolate the crude product.
-
Purify the crude this compound using silica gel column chromatography.
Reproducibility and Scalability
Reproducibility:
The reproducibility of the conventional synthesis is generally considered to be good. However, inconsistencies in heating rates and temperature gradients within the reaction vessel can sometimes lead to variations in yield and purity between batches.
Microwave-assisted synthesis , particularly when performed in dedicated microwave reactors with precise temperature and power control, offers high reproducibility.[3] The uniform heating of the reaction mixture minimizes the formation of byproducts and ensures consistent results.
Scalability:
The conventional synthesis method is well-established and can be scaled up. However, the long reaction times and the need for large heating mantles and condensers can make large-scale production a lengthy and energy-intensive process.
Microwave-assisted synthesis presents a promising alternative for scalable production. While direct scaling from small research-scale vials to large reactors requires careful consideration of microwave penetration depth, specialized large-scale batch and continuous-flow microwave reactors are available.[3] These systems can offer rapid and efficient synthesis of larger quantities of this compound, significantly increasing throughput.[3]
Visualizing the Synthesis Workflow
The following diagrams illustrate the workflows for both conventional and microwave-assisted synthesis of this compound.
Caption: Workflow for the conventional synthesis of this compound.
Caption: Workflow for the microwave-assisted synthesis of this compound.
References
Metabolic Stability of Catechin Pentaacetate vs. Other Flavonoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of Catechin (B1668976) Pentaacetate against other common flavonoids, namely catechin and quercetin (B1663063). Due to the limited direct research on Catechin Pentaacetate's metabolic stability, this comparison is primarily based on the known metabolic fate of its parent compound, (+)-catechin, and the probable initial deacetylation of the pentaacetate form. Flavonoids, while exhibiting numerous health benefits, often face challenges of low bioavailability and rapid metabolism, which significantly impact their therapeutic efficacy. Understanding the metabolic stability of flavonoid derivatives like this compound is crucial for the development of more effective therapeutic agents.
Comparative Metabolic Stability Data
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, including its half-life and clearance rate. The following table summarizes key metabolic stability parameters for catechin and quercetin, which serve as a benchmark for inferring the stability of this compound. It is anticipated that this compound undergoes rapid hydrolysis by esterases in the intestine and liver to yield catechin, which then follows the metabolic pathways outlined below.
| Compound | Key Metabolic Pathways | Major Metabolites | Plasma Half-life (t½) | Notes |
| (+)-Catechin | Glucuronidation, Sulfation, Methylation | Glucuronidated, sulfated, and methylated derivatives of catechin and epicatechin.[1][2][3][4] | ~2.0 hours (for (-)-epicatechin)[5] | Undergoes extensive Phase II metabolism.[2][4] The stereochemistry of catechins influences their uptake and metabolism.[3] |
| Quercetin | Glucuronidation, Sulfation, Methylation | Sulfo- and glucurono-sulfo conjugates, methylated quercetin.[1] | Plasma concentration of metabolites is well-maintained post-absorption.[1][6] | More intensively methylated than catechin in plasma.[1][6] Co-administration with catechin can decrease plasma concentrations of both compounds.[7] |
| This compound | Deacetylation (hydrolysis), followed by the same pathways as Catechin | Catechin, followed by glucuronidated, sulfated, and methylated derivatives. | Not directly determined. Likely similar to or slightly longer than catechin, depending on the rate of deacetylation. | The acetate (B1210297) groups are expected to be cleaved by esterases, releasing the parent catechin.[8] Acetylation can be a strategy to enhance stability and bioavailability.[9] |
Experimental Protocols
In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a test compound, such as a flavonoid, using liver microsomes. This assay primarily evaluates Phase I metabolism mediated by cytochrome P450 enzymes.[10]
1. Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t½) of a test compound by measuring its rate of disappearance in the presence of liver microsomes.
2. Materials:
- Test compound (e.g., this compound, Quercetin)
- Pooled liver microsomes (human, rat, or other species)[10][11]
- 100 mM Potassium phosphate (B84403) buffer (pH 7.4)[11][12]
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[12]
- Positive control compounds (e.g., Dextromethorphan, Midazolam)[11]
- Acetonitrile (for reaction termination)[11]
- Internal standard for analytical quantification
- 96-well plates
- Incubator (37°C)[12]
- Centrifuge
- LC-MS/MS system for analysis[13]
3. Procedure:
- Preparation: Prepare stock solutions of the test compound and positive controls. Thaw the liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer.
- Incubation: In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer. Pre-incubate the plate at 37°C for a few minutes.
- Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
- Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile.[11][14] Include a control incubation without the NADPH regenerating system.
- Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
- Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
- Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
Visualizations
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow of an in vitro metabolic stability assay using liver microsomes.
Metabolic Pathways of Catechin and Quercetin
References
- 1. Comparison of the bioavailability of quercetin and catechin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of green tea catechins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catechin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-administration of quercetin and catechin in rats alters their absorption but not their metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - Publications of the IAS Fellows [repository.ias.ac.in]
- 9. Bioavailability of Tea Catechins and Its Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. mercell.com [mercell.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Catechin Pentaacetate vs. Sodium Salicylate: A Comparative Analysis of Anti-Inflammatory Efficacy
A detailed examination of two anti-inflammatory compounds, Catechin (B1668976) Pentaacetate and sodium salicylate (B1505791), reveals distinct mechanisms of action and varying levels of efficacy in preclinical models. While direct comparative studies are lacking, an analysis of their activity on key inflammatory pathways suggests different therapeutic potentials.
Sodium salicylate, a well-established non-steroidal anti-inflammatory drug (NSAID), primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins (B1171923). In contrast, Catechin Pentaacetate, a derivative of the naturally occurring flavonoid catechin, appears to modulate a broader range of inflammatory targets, chiefly by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.
Mechanisms of Anti-Inflammatory Action
Sodium salicylate's principal mechanism involves the inhibition of COX-1 and COX-2 enzymes, with a preferential action on COX-2, leading to a reduction in the synthesis of prostaglandins like PGE2.[1] Prostaglandins are key mediators of inflammation, pain, and fever. While sodium salicylate can also inhibit the activation of NF-κB, this effect is typically observed at significantly higher concentrations than those required for COX inhibition.[2]
Catechins and their derivatives, including the peracetylated form which enhances bioavailability, exhibit anti-inflammatory properties by targeting multiple signaling pathways.[3][4] The primary mode of action is the inhibition of the NF-κB pathway, a central regulator of the inflammatory response.[3] By blocking NF-κB, catechins can suppress the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3] Some studies also suggest that catechins can inhibit COX-2 expression and activity.
Comparative Efficacy: An Indirect Assessment
In Vitro Studies
In vitro studies provide valuable insights into the potency of these compounds at a cellular level.
dot
Caption: A generalized workflow for in vitro anti-inflammatory assays.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Inflammatory Marker | Effective Concentration/IC50 | Reference |
| Sodium Salicylate | Human A549 cells | Prostaglandin (B15479496) E2 (PGE2) release | IC50: 5 µg/mL | [2] |
| Sodium Salicylate | Human Foreskin Fibroblasts | Prostaglandin E2 (PGE2) synthesis | IC50: ~5 x 10⁻⁶ M | [5] |
| Catechin | Murine RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Significant decrease at 10, 20, and 40 µg/mL | [6] |
| (-)-Epicatechin (B1671481) & (+)-Catechin | Jurkat T cells | NF-κB DNA binding activity | 64-65% reduction at 8.6-17.2 µM | [7] |
Note: Data for "this compound" is limited; data for catechin and its derivatives are presented as a proxy.
In Vivo Studies
Animal models of inflammation provide a more complex physiological system to evaluate the anti-inflammatory effects of these compounds.
dot
Caption: A general workflow for in vivo anti-inflammatory studies.
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Inflammatory Condition | Dosage | Outcome | Reference |
| Sodium Salicylate | Sheep | Acute non-immune inflammation | 200 mg/kg (IV) | Achieved minimum effective concentration for analgesia | [8] |
| Sodium Salicylate | Rat | Carrageenan-induced paw edema | 50 mg/kg (oral) | Significant anti-inflammatory effect | [9] |
| (-)-Epicatechin | ApoE*3-Leiden mice | Diet-induced atherosclerosis | 0.1% w/w in diet | Attenuated atherosclerotic lesion area by 27% | [10] |
| (-)-Epicatechin | Rat | TNBS-induced colitis | 10 and 50 mg/kg (gavage) | Effectively reduced lesion size | [11] |
Note: Data for "this compound" is limited; data for (-)-epicatechin is presented as a proxy.
Signaling Pathways
The differential effects of sodium salicylate and this compound can be attributed to their distinct targets within the inflammatory signaling cascades.
dot
Caption: Simplified signaling pathways for Sodium Salicylate and this compound.
Experimental Protocols
In Vitro Inhibition of Prostaglandin E2 (PGE2) Release by Sodium Salicylate
This protocol is based on the methodology described for assessing the effect of sodium salicylate on PGE2 production in human A549 cells.
-
Cell Culture: Human A549 cells are cultured in an appropriate medium until they reach a suitable confluency.
-
Induction of Inflammation: Cells are stimulated with a pro-inflammatory agent, such as interleukin-1β (IL-1β), to induce the expression of COX-2 and the subsequent production of PGE2.
-
Treatment: Concurrently with or prior to IL-1β stimulation, cells are treated with varying concentrations of sodium salicylate.
-
Sample Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC50 value, the concentration of sodium salicylate that inhibits PGE2 release by 50%, is calculated from the dose-response curve.[2]
In Vivo Assessment of Anti-inflammatory Effects in a Colitis Model
This protocol is a generalized representation of studies evaluating the efficacy of compounds like (-)-epicatechin in an animal model of colitis.
-
Animal Model: Colitis is induced in mice or rats, often through the administration of agents like dextran (B179266) sulfate (B86663) sodium (DSS) in drinking water or intra-rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Treatment: The animals are orally administered with this compound (or a related compound like (-)-epicatechin) or a vehicle control for a specified duration.
-
Assessment of Colitis Severity: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces.
-
Histological Analysis: At the end of the study, the animals are euthanized, and the colons are removed. Colon length is measured, and tissue samples are collected for histological examination to assess the degree of inflammation, ulceration, and tissue damage.
-
Biochemical Analysis: Colon tissue can be homogenized to measure the levels of inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[11]
Conclusion
Based on the available preclinical data, both sodium salicylate and this compound demonstrate significant anti-inflammatory properties. Sodium salicylate acts as a direct inhibitor of prostaglandin synthesis, a well-validated target for anti-inflammatory therapy. This compound, and its related compounds, appear to exert their effects through a broader mechanism involving the inhibition of the master inflammatory regulator, NF-κB.
The peracetylation of catechins has been shown to improve their bioavailability and, in some models, their anti-inflammatory efficacy. However, without direct comparative studies, it is not possible to definitively state that this compound is more effective than sodium salicylate. The choice between these two agents in a therapeutic context would likely depend on the specific inflammatory condition being targeted, the desired mechanism of action, and the safety profile of each compound. Further research, including head-to-head comparative studies, is necessary to fully elucidate the relative therapeutic potential of this compound and sodium salicylate.
References
- 1. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]
- 2. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of Tea Catechins and Its Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Catechin Mediates Ferroptosis to Exert an Anti-Inflammatory Effect on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 8. Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Epicatechin attenuates atherosclerosis and exerts anti-inflammatory effects on diet-induced human-CRP and NFκB in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epicatechin Used in the Treatment of Intestinal Inflammatory Disease: An Analysis by Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of Catechin Pentaacetate and resveratrol efficacy
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a side-by-side comparison of the therapeutic potential of Catechin (B1668976) Pentaacetate and Resveratrol (B1683913). While direct comparative studies on Catechin Pentaacetate are limited, this document extrapolates its potential efficacy based on the well-documented bioactivities of its parent compound, catechin, and the known effects of acetylation on flavonoids. This comparison with the extensively studied Resveratrol aims to provide a valuable resource for research and drug development.
Introduction
Both catechins and resveratrol are polyphenolic compounds renowned for their antioxidant and potential therapeutic properties. Catechin is a major flavonoid found in tea, cocoa, and various fruits. Its acetylated form, this compound, is synthesized to potentially enhance its bioavailability and efficacy. Resveratrol, a stilbenoid found in grapes, berries, and peanuts, has been the subject of extensive research for its diverse pharmacological effects. This guide delves into a comparative analysis of their efficacy, supported by available experimental data and detailed methodologies for key assays.
Quantitative Data Summary
Due to the limited direct experimental data for this compound, the following tables compare the efficacy of Catechin and Resveratrol. The potential impact of acetylation on catechin's activity is discussed in the subsequent sections.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 / ORAC Value | Source |
| Catechin | DPPH Radical Scavenging | 0.965 ± 0.015 mol TE/mol | [1] |
| FRAP (Ferric Reducing Antioxidant Power) | 0.793 ± 0.004 mol TE/mol | [1] | |
| ABTS Radical Scavenging | Highest among tested flavonoids | [1] | |
| Resveratrol | DPPH Radical Scavenging | Weaker than some catechin derivatives | [2] |
| XO Inhibition | Weak inhibitory action | [3] |
Table 2: Comparative Anti-proliferative Activity
| Compound | Cell Line | Effect | Concentration | Source |
| Catechin | Breast Cancer (in combination) | Reduced cell proliferation, cell cycle arrest | 0.5, 5, or 20 µM | [4] |
| T24 Human Bladder Cancer (Oligomers) | Cytotoxic effect similar to cisplatin | 9 µM | [2] | |
| Resveratrol | Breast Cancer (in combination) | Reduced cell proliferation, cell cycle arrest | 0.5, 5, or 20 µM | [4] |
| T24 Human Bladder Cancer (Oligomers) | Cytotoxic effect similar to cisplatin | 9 µM | [2] |
Mechanisms of Action & Signaling Pathways
Both catechin and resveratrol exert their effects through multiple signaling pathways. Acetylation of catechin to form this compound may enhance its ability to cross cellular membranes and modulate these pathways more effectively.
Catechin's Potential Signaling Pathways
Catechins are known to modulate several key signaling pathways involved in cellular responses to stress and inflammation.[2][5]
Figure 1: Potential signaling pathways modulated by Catechin.
Resveratrol's Signaling Pathways
Resveratrol is well-documented to activate sirtuins and modulate various pathways related to aging, inflammation, and metabolism.[6]
Figure 2: Key signaling pathways influenced by Resveratrol.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Workflow Diagram:
Figure 3: Experimental workflow for the DPPH assay.
Detailed Protocol:
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare serial dilutions of the test compounds (this compound, Resveratrol) and a positive control (e.g., Ascorbic acid) in a suitable solvent.[7]
-
Reaction Setup : In a 96-well plate, add a defined volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to each well to initiate the reaction. Include a blank control containing only the solvent and DPPH solution.[7][8]
-
Incubation : Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[7][9]
-
Absorbance Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.[8][9]
-
Data Analysis : Calculate the percentage of DPPH radical scavenging activity for each sample concentration. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[7]
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the antioxidant capacity of a substance to neutralize peroxyl radicals.
Detailed Protocol:
-
Reagent Preparation : Prepare a fluorescein (B123965) stock solution and an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution in a phosphate (B84403) buffer (pH 7.4). Prepare a series of Trolox standards for the standard curve.[10][11]
-
Reaction Setup : In a 96-well black microplate, add the fluorescein working solution to all experimental wells. Add the test samples or Trolox standards to their respective wells.[10][12]
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[12]
-
Initiation and Measurement : Initiate the reaction by adding the AAPH solution to all wells. Immediately begin reading the fluorescence kinetically at an emission wavelength of 520 nm and an excitation wavelength of 480 nm, with readings taken every 1-2 minutes for 60-90 minutes.[11][13]
-
Data Analysis : Calculate the area under the curve (AUC) for each sample and standard. The net AUC is used to determine the ORAC value, expressed as Trolox Equivalents (TE).[11]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Capacity and Cytotoxic Effects of Catechins and Resveratrol Oligomers Produced by Enzymatic Oxidation against T24 Human Urinary Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of catechins, resveratrol, silymarin components and some of their conjugates on xanthine oxidase‐catalyzed xanthine and 6‐mercaptopurine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Resveratrol, Quercetin, and Catechin Treatment Reduces Breast Tumor Growth in a Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catechins and Human Health: Breakthroughs from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of resveratrol and other polyphenolic compounds on Notch activation and endothelial cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. DPPH Assay | PDF | Spectrophotometry | Absorbance [scribd.com]
- 9. 2.3.1. DPPH Radical Scavenging Assay [bio-protocol.org]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. ORAC Assay Protocol | PDF | Analytical Chemistry | Chemistry [scribd.com]
Safety Operating Guide
Proper Disposal of Catechin Pentaacetate: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle Catechin Pentaacetate with appropriate personal protective equipment (PPE). Based on the hazards associated with the related compound (+)-Catechin hydrate, which include skin, eye, and respiratory irritation, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
-
Respiratory Protection: If handling fine powders or creating dust, a respirator may be necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste. It is a solid organic compound and should be segregated from other waste streams.
-
-
Waste Segregation:
-
Store waste this compound separately from incompatible materials. General guidelines recommend segregating chemical waste into categories such as organic solids, halogenated solvents, non-halogenated solvents, acids, and bases to prevent dangerous reactions.[1]
-
Specifically, keep it away from strong oxidizing agents and strong acids.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for solid waste. The original container, if in good condition, is often a suitable choice.[2]
-
The container must be clearly labeled as "Hazardous Waste."[2] The label should include:
-
The full chemical name: "this compound" (avoid abbreviations or formulas).[2]
-
The associated hazards (e.g., "Irritant," "Handle with Care").
-
The date when the waste was first added to the container.
-
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be at or near the point of generation and under the control of laboratory personnel.
-
The container must be kept securely closed except when adding waste.[3]
-
It is recommended to use secondary containment to prevent spills from reaching drains.[3]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[4]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.[4]
-
Once properly rinsed, deface the original label on the container before disposing of it as regular trash.[4]
-
-
Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the chemical waste yourself.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key operational limits for hazardous waste accumulation in a laboratory setting.
| Parameter | Guideline |
| Maximum Hazardous Waste Volume | Laboratories should not store more than 55 gallons of hazardous waste at one time.[3] |
| Maximum Acute Hazardous Waste | No more than one quart of acute hazardous waste (P-listed) should be stored.[3] |
| Storage Time for Full Containers | Full containers must be removed from the Satellite Accumulation Area within three days.[2] |
| Storage Time for Partially Filled Containers | Partially filled, closed, and properly labeled containers can remain in the SAA for up to one year.[2] |
Experimental Protocols
There are no specific experimental protocols cited for the disposal of this compound. The procedure outlined above is based on standard best practices for the management of laboratory chemical waste as established by regulatory bodies and institutional safety guidelines.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Catechin Pentaacetate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Catechin Pentaacetate, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form, to prevent exposure.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, and immediately if contaminated. |
| Body Protection | Laboratory Coat or Gown | A long-sleeved lab coat or a disposable gown should be worn to protect the skin from potential contact with the powder or solutions. |
| Eye and Face Protection | Chemical Splash Goggles | Safety glasses are not sufficient. Chemical splash goggles that provide a seal around the eyes are required to protect against airborne powder and splashes of solutions.[1] |
| Face Shield | In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions. | |
| Respiratory Protection | N95 Respirator or higher | An N95-rated respirator or a higher level of respiratory protection should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures a safe laboratory environment.
-
Preparation :
-
Before handling, ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
-
Handling the Powder :
-
Always handle the solid form of this compound within a chemical fume hood to control dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust clouds.
-
Keep the container of this compound tightly closed when not in use.[1]
-
-
Preparing Solutions :
-
This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] Handle these solvents with appropriate care and in a well-ventilated area, preferably a fume hood.
-
When dissolving, add the powder slowly to the solvent to avoid splashing.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area, including any contaminated equipment, according to standard laboratory procedures.
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Dispose of unused this compound powder and any contaminated solid waste (e.g., weighing paper, gloves, disposable gowns) in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
-
Liquid Waste :
-
Solutions of this compound should be collected in a labeled hazardous waste container. Do not pour solutions down the drain.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on solvent waste disposal.
-
-
Contaminated Clothing :
-
If clothing becomes contaminated, remove it immediately and wash it before reuse.
-
Emergency Procedures
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If inhaled : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
-
If swallowed : Rinse mouth with water and seek medical attention.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
